Androgen receptor antagonist 9
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-[3-(4-hydroxyphenyl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c1-18(2)16(27)24(17(28)25(18)12-5-7-14(26)8-6-12)13-4-3-11(10-23)15(9-13)19(20,21)22/h3-9,26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMSHSUYAZHWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)O)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Development of Androgen Receptor Antagonists: A Technical Guide
Introduction: The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer. Consequently, it has emerged as a primary therapeutic target. This technical guide provides an in-depth overview of the discovery and development of androgen receptor antagonists, detailing the underlying biological pathways, key experimental methodologies, and the evolution of therapeutic strategies to combat resistance. Designed for researchers, scientists, and drug development professionals, this document consolidates critical data and protocols to facilitate a comprehensive understanding of this vital area of oncology research.
The Androgen Receptor Signaling Pathway
The androgen receptor signaling pathway is central to the growth and survival of prostate cancer cells. The classical pathway begins with the binding of androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating the transcription of genes that drive cell proliferation and survival.[1][2][3]
There is also a non-classical signaling pathway where AR can be activated in the absence of androgens, through cross-talk with other signaling pathways such as those mediated by growth factors.[2]
Generations of Androgen Receptor Antagonists
The development of AR antagonists has progressed through several generations, each aiming to improve efficacy and overcome resistance.
-
First-Generation Antagonists: These include compounds like flutamide, nilutamide, and bicalutamide.[4] They act as competitive inhibitors of androgen binding to the AR. However, their efficacy is limited by their potential to act as partial agonists, especially in the context of AR overexpression or mutations.
-
Second-Generation Antagonists: This class includes enzalutamide (B1683756), apalutamide, and darolutamide.[4][5] These agents exhibit higher binding affinity for the AR and more effectively inhibit its nuclear translocation and binding to DNA.[1][6] Unlike first-generation antagonists, they generally lack agonist activity.[2][7]
-
Novel and Emerging Antagonists: Research is ongoing to develop new classes of AR antagonists that can overcome the resistance mechanisms that emerge against second-generation agents. These include selective AR degraders (SARDs) and molecules that target other domains of the AR, such as the N-terminal domain.[8]
Core Experimental Protocols in AR Antagonist Development
The discovery and characterization of novel AR antagonists rely on a series of well-established in vitro and in vivo assays.
Androgen Receptor Competitive Binding Assay
Objective: To determine the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Methodology:
-
Preparation of AR Source: A cytosol fraction containing the AR is prepared from a suitable source, such as the ventral prostate of rats.[9] The protein concentration of the cytosol is determined.[9]
-
Assay Setup: The assay is typically performed in a 96-well or 384-well plate format.[5][10]
-
Competition Reaction: A constant concentration of a radiolabeled androgen (e.g., [3H]-R1881) is incubated with the AR-containing cytosol in the presence of increasing concentrations of the test compound.[9][11]
-
Separation of Bound and Unbound Ligand: The bound radioligand is separated from the unbound ligand. This can be achieved using methods like hydroxylapatite (HAP) slurry precipitation or scintillation proximity assay (SPA).[5][9]
-
Quantification: The amount of bound radioactivity is quantified using a scintillation counter.[9]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be calculated.[12]
Luciferase Reporter Gene Assay
Objective: To measure the ability of a compound to inhibit AR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., COS-7, PC-3) is co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an ARE-driven promoter.[13][14]
-
Compound Treatment: The transfected cells are treated with an androgen (e.g., DHT) to activate the AR, along with increasing concentrations of the test antagonist.[13][15]
-
Cell Lysis: After an incubation period, the cells are lysed to release the luciferase enzyme.[14][16]
-
Luminometry: A luciferase substrate (e.g., luciferin) is added to the cell lysate, and the resulting luminescence is measured using a luminometer.[13][15]
-
Data Analysis: The reduction in luciferase activity in the presence of the antagonist is used to determine its inhibitory potency (IC50).[17]
Cell Proliferation Assay
Objective: To assess the effect of an AR antagonist on the proliferation of androgen-sensitive prostate cancer cells.
Methodology:
-
Cell Seeding: Androgen-sensitive prostate cancer cells (e.g., LNCaP) are seeded in 96-well plates.[18][19]
-
Compound Treatment: The cells are treated with various concentrations of the test antagonist in the presence of an androgen to stimulate growth.[18][20]
-
Incubation: The plates are incubated for a period of several days to allow for cell proliferation.[19][20]
-
Viability Assessment: The number of viable cells is determined using a colorimetric or fluorometric assay, such as the XTT or WST-8 assay.[18][19][20]
-
Data Analysis: The inhibition of cell proliferation by the antagonist is quantified to determine its anti-proliferative efficacy.[21]
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of an AR antagonist in a living organism.
Methodology:
-
Tumor Implantation: Human prostate cancer cells (e.g., LNCaP) are subcutaneously injected into immunocompromised mice.[22][23][24]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.[22]
-
Treatment: The mice are then treated with the test antagonist, typically administered orally or via injection.[25]
-
Tumor Monitoring: Tumor volume is measured regularly throughout the study.[26]
-
Endpoint Analysis: At the end of the study, the tumors are excised and may be analyzed for biomarkers of AR activity.[24] Patient-derived xenografts (PDXs) are also increasingly used as they may better reflect the heterogeneity of human tumors.[24][25]
Quantitative Data on Second-Generation AR Antagonists
The following tables summarize key quantitative data for the second-generation AR antagonists enzalutamide, apalutamide, and darolutamide.
Table 1: In Vitro Activity of Second-Generation AR Antagonists
| Compound | Target | Assay | Cell Line | IC50 | Citation(s) |
| Enzalutamide | Androgen Receptor | Competitive Binding | LNCaP | 21.4 nM | [17][27] |
| Enzalutamide | AR Transcriptional Activity | Luciferase Reporter | - | 26 nM | [17] |
| Enzalutamide | Cell Proliferation | - | Various Breast Cancer Lines | 4 µM to >50 µM | [28] |
| Apalutamide | Androgen Receptor | Competitive Binding | - | 16.0 nM | [27][29] |
| Apalutamide | AR Transcriptional Activity | Luciferase Reporter | - | 200 nM | [17] |
| Darolutamide | AR Transcriptional Activity | Luciferase Reporter | - | 26 nM | [17] |
Table 2: Clinical Efficacy of Second-Generation AR Antagonists
| Compound | Clinical Trial | Patient Population | Primary Endpoint | Result | Citation(s) |
| Apalutamide | SPARTAN | Non-metastatic castration-resistant prostate cancer (nmCRPC) | Metastasis-Free Survival (MFS) | Median MFS: 40.5 months vs. 16.2 months for placebo (HR 0.28) | [30] |
| Apalutamide | TITAN | Metastatic castration-sensitive prostate cancer (mCSPC) | Overall Survival (OS) | Improved OS (HR 0.67) | [30] |
| Darolutamide | ARAMIS | nmCRPC | MFS | Median MFS: 40.4 months vs. 18.4 months for placebo (HR 0.41) | [31][32] |
| Darolutamide | ARASENS | mHSPC (with docetaxel) | OS | Significant improvement in OS (HR 0.68) | [33][34] |
Mechanisms of Resistance to Androgen Receptor Antagonists
Despite the initial efficacy of AR antagonists, resistance inevitably develops in many patients.[1] The primary mechanisms of resistance can be broadly categorized as AR-dependent and AR-independent.[1]
AR-Dependent Mechanisms:
-
AR Gene Amplification and Overexpression: Increased levels of the AR protein can sensitize cancer cells to low levels of androgens.[1]
-
AR Mutations: Mutations in the ligand-binding domain of the AR can alter its structure, allowing it to be activated by other steroids or even by the antagonists themselves.[2] For example, the F876L mutation can convert enzalutamide from an antagonist to an agonist.[2]
-
AR Splice Variants: The expression of constitutively active AR splice variants that lack the ligand-binding domain, such as AR-V7, is a significant mechanism of resistance to second-generation antagonists.[2]
AR-Independent Mechanisms:
-
Bypass Signaling Pathways: Activation of alternative signaling pathways, such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways, can drive tumor growth independently of the AR.[3]
-
Glucocorticoid Receptor Upregulation: The glucocorticoid receptor can be upregulated and activate a significant portion of the AR-responsive genes, thereby circumventing AR blockade.[2]
Novel and Future Strategies in AR Antagonist Development
To address the challenge of resistance, several innovative strategies are being pursued:
-
Targeting AR Mutants: Novel antagonists are being designed to be effective against common AR mutations that confer resistance to existing drugs.[35][36] Darolutamide, for instance, has shown activity against some AR-mutated variants.[2]
-
Development of SARDs: Selective androgen receptor degraders are bifunctional molecules that not only block AR activity but also induce its degradation, offering a potential way to overcome resistance mediated by AR overexpression.[8]
-
Targeting Other AR Domains: The development of molecules that target domains of the AR other than the ligand-binding domain, such as the N-terminal domain or the DNA-binding domain, represents a promising approach to inhibit both full-length AR and its splice variants.[37]
-
Combination Therapies: Combining AR antagonists with inhibitors of other key signaling pathways, such as PI3K or PARP, is being actively explored in clinical trials to overcome resistance and improve patient outcomes.[3][38]
-
Virtual Screening: Computational methods, such as virtual screening and molecular docking, are being increasingly used to identify novel AR antagonists with unique chemical scaffolds and mechanisms of action.[4][35][36]
Conclusion
The development of androgen receptor antagonists has significantly improved the treatment landscape for prostate cancer. However, the emergence of resistance remains a major clinical challenge. A deeper understanding of the AR signaling pathway and the molecular mechanisms of resistance is driving the development of next-generation therapies. The continued application of advanced preclinical models and innovative drug discovery strategies holds the promise of more durable and effective treatments for patients with advanced prostate cancer.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Mechanisms of Resistance to Second-Generation Antiandrogen Therapy for Prostate Cancer: Actual Knowledge and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to second-generation androgen receptor antagonists in prostate cancer | Semantic Scholar [semanticscholar.org]
- 4. Discovery of Novel Androgen Receptor Ligands by Structure-based Virtual Screening and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 6. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. goldbio.com [goldbio.com]
- 16. assaygenie.com [assaygenie.com]
- 17. mdpi.com [mdpi.com]
- 18. Inhibition of Aberrant Androgen Receptor Induction of Prostate Specific Antigen Gene Expression, Cell Proliferation and Tumor Growth by 17α-Estradiol in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Androgen receptor signaling is required for androgen-sensitive human prostate cancer cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Androgen Suppresses Proliferation of Castration-Resistant LNCaP 104-R2 Prostate Cancer Cells via Androgen Receptor, Skp2, and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 24. In Vivo Models for Prostate Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 27. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 28. erc.bioscientifica.com [erc.bioscientifica.com]
- 29. go.drugbank.com [go.drugbank.com]
- 30. urology-textbook.com [urology-textbook.com]
- 31. Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 32. What clinical trials have been conducted for Darolutamide? [synapse.patsnap.com]
- 33. fda.gov [fda.gov]
- 34. researchgate.net [researchgate.net]
- 35. Discovery of Novel Anti‐Resistance AR Antagonists Guided by Funnel Metadynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Discovery of Novel Anti-Resistance AR Antagonists Guided by Funnel Metadynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Resistance to second-generation androgen receptor antagonists in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to "Compound 28" Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action for distinct molecules referred to as "Compound 28" that exhibit androgen receptor (AR) antagonist properties. Due to the non-specific nomenclature in early-stage drug discovery, "Compound 28" has been used to designate several different chemical entities with varying mechanisms of AR modulation. This document delineates the available scientific data for three such compounds: a steroidal dual glucocorticoid/androgen receptor antagonist, a non-steroidal androgen receptor antagonist, and a potent androgen receptor degrader.
Section 1: Compound 28 (ORIC-101) - A Steroidal Glucocorticoid and Androgen Receptor Antagonist
Compound 28, also known as ORIC-101, is a potent steroidal antagonist of the glucocorticoid receptor (GR) with additional activity as a weak, full antagonist of the androgen receptor.[1] Its design was derived from mifepristone (B1683876) with structural modifications aimed at reducing AR agonistic effects, a common liability in this class of molecules.[1]
Mechanism of Action
ORIC-101 competitively inhibits the binding of glucocorticoids to the GR, thereby antagonizing GR-mediated signaling.[1] In the context of the androgen receptor, it acts as a full antagonist, inhibiting the transcriptional activity of the AR.[1] The key structural modification, the replacement of an N-methyl group with an isopropyl group, significantly diminishes AR agonism compared to its precursors.[1]
Quantitative Data
| Parameter | Value | Cell Line/Assay | Reference |
| GR Antagonism | |||
| IC50 (Luciferase Assay) | 5.6 nM | - | [1] |
| IC50 (FKBP5 expression) | 17.2 nM | OVCAR5 | [1] |
| IC50 (GILZ expression) | 21.2 nM | OVCAR5 | [1] |
| AR Antagonism | |||
| IC50 (Luciferase Assay) | 484 ± 110 nM | - | [1] |
| AR Agonism | |||
| Emax (% of Dihydrotestosterone) | 11% | - | [1] |
Experimental Protocols
GR/AR Luciferase Antagonism Assay:
-
Cells are transiently co-transfected with expression vectors for the respective receptor (GR or AR) and a reporter plasmid containing luciferase gene under the control of a hormone-responsive promoter.
-
Transfected cells are then treated with a constant concentration of the agonist (dexamethasone for GR, dihydrotestosterone (B1667394) for AR) and varying concentrations of Compound 28 (ORIC-101).
-
Following an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
GR Target Gene Expression in OVCAR5 cells:
-
OVCAR5 human ovarian cancer cells, which express GR, are stimulated with dexamethasone (B1670325) in the presence or absence of varying concentrations of Compound 28 (ORIC-101).
-
After a specified treatment duration, total RNA is extracted from the cells.
-
The mRNA levels of GR target genes, such as FKBP5 and GILZ, are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
IC50 values are determined from the dose-dependent inhibition of gene expression.
Signaling Pathway Diagram
Caption: Mechanism of Compound 28 (ORIC-101) antagonism.
Section 2: Compound 28 - A Non-Steroidal Androgen Receptor Antagonist
This iteration of "Compound 28" is a novel, non-steroidal androgen receptor antagonist. It is a deshydroxy bicalutamide (B1683754) derivative that demonstrates significantly improved potency over existing anti-androgens like bicalutamide and even the second-generation drug enzalutamide (B1683756) in certain prostate cancer cell lines.[2]
Mechanism of Action
As a direct competitive antagonist, this Compound 28 binds to the ligand-binding domain (LBD) of the androgen receptor. This binding prevents the binding of endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (DHT), thereby inhibiting the subsequent conformational changes required for AR nuclear translocation and co-activator recruitment.[2] This ultimately leads to the suppression of AR-mediated gene transcription, including that of prostate-specific antigen (PSA), and a reduction in cancer cell proliferation.[2]
Quantitative Data
| Parameter | Value | Cell Line | Reference |
| Anti-proliferative Activity | |||
| IC50 | 0.43 µM | LNCaP | [2] |
| IC50 (Bicalutamide) | 20.44 µM | LNCaP | [2] |
| IC50 (Enzalutamide) | 1.36 µM | LNCaP | [2] |
Experimental Protocols
Anti-proliferative Activity Assay (LNCaP cells):
-
LNCaP human prostate cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of Compound 28, bicalutamide, or enzalutamide.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured, and the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
PSA Expression Analysis:
-
LNCaP cells are treated with Compound 28 at various concentrations.
-
Following treatment, total RNA is isolated, and the expression level of the PSA gene (KLK3) is quantified by RT-qPCR.
-
Alternatively, protein lysates can be collected, and PSA protein levels can be determined by Western blotting or ELISA.
Logical Relationship Diagram
Caption: Logical flow of the non-steroidal Compound 28's action.
Section 3: Compound 28 - A Potent Androgen Receptor Degrader (PROTAC)
This version of "Compound 28" is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to induce the degradation of the androgen receptor.[3] It represents a distinct and highly potent mechanism of AR antagonism that goes beyond simple receptor blockade.
Mechanism of Action
PROTAC Compound 28 functions by simultaneously binding to the androgen receptor and an E3 ubiquitin ligase.[3] This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. The catalytic nature of this process allows a single molecule of Compound 28 to induce the degradation of multiple AR proteins, leading to a profound and sustained reduction in AR levels within the cancer cell.[3]
Quantitative Data
| Parameter | Value | Cell Line | Treatment Time | Reference |
| DC50 | 0.3 nM | VCaP | 24 hours | [3] |
| DC90 | 3 nM | VCaP | 24 hours | [3] |
DC50/90: Concentration required to degrade 50% or 90% of the target protein.
Experimental Protocols
AR Degradation Assay (Western Blotting):
-
VCaP human prostate cancer cells are treated with various concentrations of Compound 28 for a specified duration (e.g., 24 hours).
-
Following treatment, cells are harvested and lysed to extract total protein.
-
Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is probed with a primary antibody specific for the androgen receptor, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of AR degradation relative to a vehicle-treated control.
-
DC50 and DC90 values are calculated from the dose-response data.
Experimental Workflow Diagram
Caption: Workflow for assessing AR degradation by PROTAC Compound 28.
References
In-Depth Technical Guide: Properties of the CBP/p300 Bromodomain Inhibitor CAS 915086-32-7 (FT-7051/Pocenbrodib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
While detailed proprietary data on the synthesis and physicochemical properties are not extensively available in the public domain, the following information has been compiled from available sources.
| Property | Value | Source |
| CAS Number | 915086-32-7 | Public Databases |
| Synonyms | Androgen receptor antagonist 9, FT-7051, P-300, Pocenbrodib | [1] |
| Molecular Formula | C₁₉H₁₄F₃N₃O₂S | Public Databases |
| Molecular Weight | 405.39 g/mol | Public Databases |
| Appearance | Solid | Public Databases |
| Bioavailability | Orally bioavailable | [5] |
Mechanism of Action: A CBP/p300 Bromodomain Inhibitor
Contrary to its initial designation, CAS 915086-32-7 (FT-7051/pocenbrodib) is not a direct antagonist of the androgen receptor. Instead, it is a highly potent and selective small molecule inhibitor of the bromodomains of the paralogous histone acetyltransferases (HATs), CBP and p300.[1][5]
The key steps in its mechanism of action are:
-
Binding to CBP/p300 Bromodomains: FT-7051/pocenbrodib targets and binds to the bromodomain of CBP and p300. This domain is responsible for recognizing acetylated lysine (B10760008) residues on histones and other proteins, a crucial step in transcriptional activation.[5][6]
-
Disruption of Protein-Protein Interactions: By occupying the bromodomain, the inhibitor prevents CBP and p300 from binding to acetylated histones and other transcriptional machinery.
-
Inhibition of AR Co-activation: CBP and p300 are essential co-activators for the androgen receptor. They are required for the full transcriptional activity of AR, including the constitutively active splice variant AR-v7, which is implicated in resistance to standard anti-androgen therapies.
-
Downregulation of AR-Target Gene Expression: By inhibiting CBP/p300 function, FT-7051/pocenbrodib effectively blocks AR-mediated transcription of target genes that drive prostate cancer cell proliferation and survival.[7]
This indirect mechanism of AR antagonism makes FT-7051/pocenbrodib a promising therapeutic agent for metastatic castration-resistant prostate cancer (mCRPC), including tumors that have developed resistance to direct AR inhibitors.[6][7]
Signaling Pathway Diagram
Caption: Mechanism of action of FT-7051/pocenbrodib.
Preclinical and Clinical Data
Preclinical Efficacy
In vitro studies have demonstrated that FT-7051/pocenbrodib is a potent and selective inhibitor of CBP/p300.[7] It exhibits antiproliferative activity in AR-positive prostate cancer cell lines, including models that are resistant to enzalutamide (B1683756) and express the AR-v7 splice variant.[7][8]
| Assay | Cell Line(s) | Key Findings | Reference |
| In Vitro Proliferation | AR-positive prostate cancer cells (including AR-v7 models) | Antiproliferative activity demonstrated. | [7] |
| Gene Expression | Prostate cancer cell lines | Inhibits the expression of AR and AR-dependent genes. | [7] |
| In Vivo Efficacy | Prostate cancer models (resistant to enzalutamide) | Shows efficacy in preclinical models. | [7] |
Note: Specific IC50 values and quantitative in vivo efficacy data for FT-7051/pocenbrodib are not publicly available in the reviewed literature.
Clinical Trial Data (Phase 1 "Courage Study")
The initial clinical evaluation of FT-7051/pocenbrodib was conducted in the Phase 1 "Courage Study" (NCT04575766) in men with mCRPC.[2][8]
Pharmacokinetics:
| Parameter | Finding | Reference |
| Absorption | Rapidly absorbed following oral administration. | [6] |
| Tmax | Maximum blood concentrations reached within 2 hours. | [6] |
| Dose Proportionality | Exposure increased in a greater than dose-proportional manner. | [8] |
| Efficacious Dose | The 150 mg dose achieved concentrations approaching the predicted efficacious dose from preclinical models. | [6] |
Safety and Tolerability:
| Parameter | Finding | Reference |
| Adverse Events | Majority of treatment-emergent adverse events (TEAEs) were mild (Grade 1) or moderate (Grade 2). | [6] |
| Serious Adverse Events | One patient experienced possibly related Grade 3 hyperglycemia. | [6] |
| Discontinuations | No discontinuations due to adverse events were reported in the initial cohort. | [6] |
Pharmacodynamics and Efficacy:
| Parameter | Finding | Reference |
| Target Engagement | Skin biopsies showed a reduction in H3K27AC, a biomarker of CBP/p300 pathway activity. | [6] |
| Preliminary Efficacy | One evaluable patient demonstrated an ongoing PSA50 response. | [6] |
Experimental Protocols
Detailed, step-by-step experimental protocols for FT-7051/pocenbrodib are proprietary. However, based on the characterization of similar CBP/p300 inhibitors, the following outlines the methodologies for key experiments.
CBP/p300 Bromodomain Binding Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common high-throughput method to quantify the binding of an inhibitor to a bromodomain.
Principle: The assay measures the disruption of the interaction between a fluorescently labeled CBP/p300 bromodomain protein (donor fluorophore) and a biotinylated, acetylated histone peptide bound to a streptavidin-conjugated acceptor fluorophore. Inhibition of this interaction by a compound like FT-7051/pocenbrodib leads to a decrease in the FRET signal.
General Workflow:
-
Reagent Preparation:
-
Dilute the test compound (e.g., FT-7051/pocenbrodib) to various concentrations in assay buffer.
-
Prepare a solution of Europium-labeled CBP/p300 bromodomain protein.
-
Prepare a mixture of the biotinylated acetylated histone peptide and the APC-conjugated streptavidin acceptor.
-
-
Assay Plate Setup (384-well format):
-
Add the diluted test compound or vehicle control to the wells.
-
Add the Europium-labeled CBP/p300 bromodomain protein to all wells and incubate to allow for binding.
-
Add the histone peptide/streptavidin-APC mixture to initiate the FRET reaction.
-
-
Data Acquisition:
-
Incubate the plate at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation (e.g., 340 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: General workflow for a TR-FRET based CBP/p300 bromodomain binding assay.
Pharmacodynamic Biomarker Analysis (H3K27ac in Skin Biopsies)
This assay is used to confirm target engagement in a clinical setting by measuring the level of histone H3 acetylation at lysine 27 (a key mark deposited by CBP/p300) in a surrogate tissue like skin.
General Workflow:
-
Sample Collection and Processing:
-
Obtain skin punch biopsies from subjects before and after treatment.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
Cryosection the frozen tissue.
-
-
Protein Extraction:
-
Homogenize the tissue sections in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein or histone fractions.
-
-
Quantification of H3K27ac:
-
This can be done using various methods, such as:
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against H3K27ac and a loading control (e.g., total Histone H3).
-
ELISA: Use a sandwich ELISA kit with a capture antibody for total H3 and a detection antibody for H3K27ac.
-
Immunohistochemistry (IHC): Stain tissue sections with an anti-H3K27ac antibody to visualize the changes in acetylation in situ.
-
-
-
Data Analysis:
-
Quantify the levels of H3K27ac relative to the loading control (for Western blot) or total H3 (for ELISA).
-
Compare the post-treatment levels to the pre-treatment baseline to determine the pharmacodynamic effect of the inhibitor.
-
Caption: Workflow for H3K27ac pharmacodynamic biomarker analysis.
Conclusion
CAS 915086-32-7 (FT-7051/pocenbrodib) is a first-in-class, orally bioavailable inhibitor of the CBP/p300 bromodomains. Its unique mechanism of action, which leads to the functional antagonism of androgen receptor signaling, makes it a promising therapeutic candidate for metastatic castration-resistant prostate cancer, particularly in patient populations resistant to direct AR antagonists. Initial clinical data have demonstrated a favorable safety profile and evidence of target engagement. Further clinical development is underway to fully elucidate its therapeutic potential.
References
- 1. Pocenbrodib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 2. urologytimes.com [urologytimes.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Pathos AI Begins Phase 1b/2a Trial of CBP/p300 Inhibitor Pocenbrodib [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. biospace.com [biospace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Androgen Receptor Antagonist 9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated nuclear transcription factor, plays a pivotal role in the development and progression of prostate cancer. Consequently, the development of potent and specific AR antagonists is a cornerstone of therapeutic strategies for this malignancy. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a key nonsteroidal androgen receptor antagonist, designated as Androgen Receptor Antagonist 9 (also known as compound 28). This compound belongs to the thiohydantoin class of AR antagonists, which includes the clinically approved drug enzalutamide. Understanding the SAR of this chemical scaffold is crucial for the rational design of next-generation AR inhibitors with improved potency, selectivity, and resistance profiles.
Core Structure and Pharmacophore
This compound is characterized by a central thiohydantoin heterocyclic core. The essential pharmacophoric elements for potent AR antagonism in this series of compounds have been identified through extensive medicinal chemistry efforts. The key structural features include:
-
A-Ring: An electron-deficient aromatic ring, typically a 4-cyano-3-(trifluoromethyl)phenyl group. This moiety is critical for high-affinity binding to the ligand-binding pocket (LBP) of the androgen receptor. The cyano and trifluoromethyl groups act as strong hydrogen bond acceptors and engage in crucial interactions with amino acid residues within the LBP.
-
Linker: The thiohydantoin core serves as a rigid linker, appropriately positioning the A-ring and the C-ring for optimal interaction with the receptor.
-
C-Ring: A second aromatic or heteroaromatic ring attached to the N1 position of the thiohydantoin core. Modifications to this ring system have been extensively explored to modulate pharmacokinetic properties and overcome resistance mechanisms. In the case of this compound, this is a 4-hydroxyphenyl group.
Structure-Activity Relationship (SAR) Analysis
The antagonistic activity of thiohydantoin-based compounds is highly dependent on the nature and substitution pattern of the A and C rings. The following sections summarize the key SAR findings derived from the evaluation of this compound and its analogs.
A-Ring Modifications
The 4-cyano-3-(trifluoromethyl)phenyl A-ring is a highly optimized motif for AR antagonism. SAR studies have demonstrated that:
-
Electron-Withdrawing Groups are Essential: The presence of strong electron-withdrawing groups at the para- and meta-positions of the phenyl ring is crucial for potent antagonistic activity. The combination of a para-cyano and a meta-trifluoromethyl group provides a synergistic effect on binding affinity.
-
Positional Isomers Exhibit Reduced Activity: Shifting the positions of the cyano and trifluoromethyl groups on the phenyl ring generally leads to a significant decrease in potency.
-
Replacement of Cyano or Trifluoromethyl Groups: Substitution of the cyano or trifluoromethyl groups with other electron-withdrawing moieties can be tolerated to some extent, but often results in a reduction in activity compared to the original motif.
Thiohydantoin Core Modifications
The 5,5-dimethylthiohydantoin core is a common feature in this class of antagonists.
-
Gem-Dimethyl Group: The gem-dimethyl substitution at the C5 position of the thiohydantoin ring is important for maintaining a favorable conformation for receptor binding and can contribute to metabolic stability.
-
Thione Group: The sulfur atom at the C2 position is a key feature of the thiohydantoin scaffold.
C-Ring Modifications
The C-ring of this compound is a 4-hydroxyphenyl group. The nature of this ring and its substituents significantly influences the overall pharmacological profile.
-
Phenolic Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding interactions within the LBP, potentially enhancing binding affinity.
-
Substitution on the Phenyl Ring: The position and nature of substituents on the C-ring phenyl group can impact potency, selectivity, and pharmacokinetic properties.
Quantitative Data
The following table summarizes the biological activity of this compound and related compounds from published studies.
| Compound | A-Ring | C-Ring | AR Binding Affinity (IC50, nM) | AR Antagonist Activity (IC50, nM) |
| This compound | 4-Cyano-3-(trifluoromethyl)phenyl | 4-Hydroxyphenyl | Data not publicly available | Data not publicly available |
| Bicalutamide (B1683754) | 4-Cyano-3-(trifluoromethyl)phenyl | 4-Fluorophenylsulfonyl | ~160 | ~720 |
| MDV3100 (Enzalutamide) | 4-Cyano-3-(trifluoromethyl)phenyl | 4-Carboxamidophenyl | 36 | 21 |
Experimental Protocols
Androgen Receptor Binding Assay (Competitive Radioligand Binding Assay)
This assay is used to determine the affinity of a test compound for the androgen receptor.
Materials:
-
Rat or human androgen receptor (recombinant or from tissue homogenates).
-
[³H]-R1881 (methyltrienolone) as the radioligand.
-
Test compounds (e.g., this compound).
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, incubate the androgen receptor preparation with a fixed concentration of [³H]-R1881 and varying concentrations of the test compound.
-
Incubate the mixture at 4°C for a specified period (e.g., 18 hours) to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881 (IC50) by non-linear regression analysis.
Androgen Receptor Reporter Gene Assay
This cell-based assay measures the functional antagonist activity of a compound.
Materials:
-
A suitable mammalian cell line (e.g., PC-3 or LNCaP prostate cancer cells) that is responsive to androgens.
-
An androgen receptor expression vector (if the cell line does not endogenously express AR).
-
A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
A transfection reagent.
-
Dihydrotestosterone (DHT) or another AR agonist.
-
Test compounds.
-
Cell culture medium and supplements.
-
Luciferase assay reagent (if using a luciferase reporter).
Procedure:
-
Seed the cells in a multi-well plate.
-
Co-transfect the cells with the AR expression vector (if necessary) and the ARE-reporter plasmid.
-
After an incubation period to allow for protein expression, treat the cells with a fixed concentration of an AR agonist (e.g., DHT) in the presence of varying concentrations of the test compound.
-
Incubate the cells for a further 24-48 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Calculate the concentration of the test compound that inhibits 50% of the agonist-induced reporter gene activity (IC50) using non-linear regression analysis.
Visualizations
Androgen Receptor Signaling Pathway
Caption: Classical Androgen Receptor Signaling Pathway and Antagonist Action.
Experimental Workflow for AR Antagonist Screening
Caption: Workflow for the Discovery and Optimization of AR Antagonists.
Conclusion
The thiohydantoin scaffold, exemplified by this compound, represents a highly successful class of nonsteroidal androgen receptor antagonists. The well-defined structure-activity relationships, centered around the essential 4-cyano-3-(trifluoromethyl)phenyl A-ring and the versatile C-ring, have enabled the development of potent and clinically effective drugs. Further exploration of this chemical space, guided by the principles outlined in this guide, holds promise for the discovery of next-generation AR antagonists with improved efficacy and the ability to overcome resistance mechanisms in advanced prostate cancer.
Androgen receptor antagonist 9 target binding and affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Androgen Receptor (AR) Antagonist 9, also known as compound 28, a novel non-steroidal AR antagonist. This document outlines its target binding affinity, the experimental protocols used for its characterization, and its mechanism of action within the androgen receptor signaling pathway.
Core Target Binding and Affinity
Androgen Receptor Antagonist 9 has demonstrated potent activity in inhibiting the proliferation of human prostate cancer cell lines. Its efficacy is highlighted by its sub-micromolar half-maximal inhibitory concentration (IC50) values, indicating a significant improvement in potency over the first-generation anti-androgen, Bicalutamide, and a greater than three-fold enhancement compared to the second-generation drug, Enzalutamide, in the LNCaP cell line.
Quantitative Data Summary
The anti-proliferative activities of this compound (compound 28) and reference compounds were assessed across various human prostate cancer cell lines. The IC50 values, representing the concentration of the drug that inhibits 50% of cell growth, are summarized in the table below.
| Compound | LNCaP IC50 (μM) | VCaP IC50 (μM) | PC3 IC50 (μM) |
| This compound (Compound 28) | 0.43 | Sub-micromolar | Sub-micromolar |
| Bicalutamide | 20.44 | Not Reported | Not Reported |
| Enzalutamide | 1.36 | Not Reported | Not Reported |
Data sourced from Kandil et al., European Journal of Medicinal Chemistry, 2019.[1][2]
Signaling Pathway and Mechanism of Action
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA.[3] This process initiates the transcription of genes involved in cell proliferation and survival.[3]
AR antagonists, such as this compound, competitively inhibit the binding of androgens to the Ligand Binding Domain (LBD) of the AR.[4] This prevents the conformational changes necessary for receptor activation, nuclear translocation, and subsequent gene transcription. Molecular modeling studies of this compound have revealed a novel binding mode within the LBD of the androgen receptor.[1][2]
Below is a diagram illustrating the androgen receptor signaling pathway and the inhibitory action of an antagonist.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Cell Growth Inhibition Assay
This assay determines the anti-proliferative activity of the compound.
-
Cell Culture : Human prostate cancer cell lines (LNCaP, VCaP, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding : Cells are seeded into 96-well plates at a density of 2 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, bicalutamide, or enzalutamide. A vehicle control (DMSO) is also included.
-
Incubation : The plates are incubated for a period of 48 to 96 hours.
-
Viability Assessment : Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay. 10% CCK-8 solution is added to the medium, and the plates are incubated for 1 hour at 37°C.
-
Data Analysis : The absorbance is measured at a wavelength of 450 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Quantitative Real-Time PCR (qPCR) for PSA Expression
This assay confirms the AR antagonist activity of the compound by measuring the expression of a downstream target gene, Prostate-Specific Antigen (PSA).
-
Cell Treatment : LNCaP cells are seeded and treated with this compound or control compounds as described in the cell growth inhibition assay.
-
RNA Extraction : After the treatment period, total RNA is extracted from the cells using an appropriate RNA isolation kit.
-
Complementary DNA (cDNA) Synthesis : The extracted RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit. RNA samples are diluted to a uniform concentration (e.g., 50 ng/μl), and 10 μl of RNA is mixed with 10 μl of the reverse transcription master mix. The reaction is carried out in a thermal cycler.
-
qPCR : The cDNA is then used as a template for qPCR using a suitable master mix and specific primers for the PSA gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis : The relative expression of the PSA gene is calculated using the comparative Ct (ΔΔCt) method, with the housekeeping gene as the internal control. A reduction in PSA mRNA levels upon treatment with the compound confirms its AR antagonistic activity.
Below is a diagram illustrating the experimental workflow for determining the anti-proliferative activity of this compound.
References
- 1. A Rationalized Approach to Design and Discover Novel Non-steroidal Derivatives through Computational Aid for the Treatment of Prostate Cancer - Kumar - Current Computer-Aided Drug Design [vietnamjournal.ru]
- 2. researchgate.net [researchgate.net]
- 3. cardiff.ac.uk [cardiff.ac.uk]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Preclinical Profile of Compound 28: A Novel Androgen Receptor Inhibitor
A Technical Guide for Drug Development Professionals
This technical whitepaper provides an in-depth overview of the preclinical research on "compound 28," a novel, double-branched deshydroxy bicalutamide (B1683754) analogue with potent androgen receptor (AR) antagonist activity. This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and development of new therapeutics for prostate cancer.
Executive Summary
Compound 28 has emerged from preclinical studies as a highly potent, non-steroidal androgen receptor antagonist. It demonstrates significantly improved in vitro anti-proliferative activity against human prostate cancer cell lines when compared to the established AR inhibitor, bicalutamide, and shows activity comparable or superior to enzalutamide (B1683756).[1][2] The unique double-branched structure of compound 28 is believed to contribute to its enhanced potency. Molecular modelling studies suggest a novel binding mode within the ligand-binding domain of the androgen receptor.[1][2] Preclinical evidence, primarily from in vitro assays, strongly supports its further development as a potential therapeutic agent for castration-resistant prostate cancer (CRPC).
Mechanism of Action
Compound 28 functions as a direct competitive antagonist of the androgen receptor. By binding to the ligand-binding domain (LBD) of the AR, it prevents the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This inhibition blocks the subsequent conformational changes in the receptor that are necessary for its activation, nuclear translocation, and the transcription of androgen-dependent genes, such as prostate-specific antigen (PSA).[1][2]
Figure 1: Simplified signaling pathway of the androgen receptor and the inhibitory action of Compound 28.
Quantitative In Vitro Activity
The anti-proliferative effects of compound 28 have been evaluated in various human prostate cancer cell lines. The following tables summarize the key quantitative data from these studies, with bicalutamide and enzalutamide included for comparison.
Table 1: Anti-proliferative Activity (IC50, µM) in LNCaP Cells [1][2]
| Compound | IC50 (µM) |
| Compound 28 | 0.43 |
| Compound 27 (analogue) | 1.68 |
| Bicalutamide | 20.44 |
| Enzalutamide | 1.36 |
Table 2: Anti-proliferative Activity (IC50, µM) in Various Prostate Cancer Cell Lines [1][2]
| Cell Line | Compound 28 | Compound 27 | Bicalutamide | Enzalutamide |
| LNCaP | 0.43 | 1.68 | 20.44 | 1.36 |
| VCaP | Data indicates sub-micromolar activity | Data indicates sub-micromolar activity | Not Reported | Not Reported |
| PC3 | Data indicates sub-micromolar activity | Data indicates sub-micromolar activity | Not Reported | Not Reported |
Note: Specific IC50 values for VCaP and PC3 cells for Compound 28 were not available in the reviewed literature, but were described as having sub-micromolar activity.
Experimental Protocols
The following section details the generalized methodologies for the key experiments cited in the preclinical evaluation of compound 28.
Synthesis of Compound 28
Compound 28, a deshydroxy bicalutamide derivative, was synthesized via a Michael addition reaction. The general synthetic scheme involves the reaction of substituted thiophenols with phenylacrylamide derivatives.[3][4]
Figure 2: General synthetic workflow for Compound 28.
Materials and Reagents:
-
Substituted thiophenols
-
Phenylacrylamide derivatives
-
Sodium hydride (NaH) or Sodium hydroxide (B78521) (NaOH)
-
Tetrahydrofuran (THF) or 1,4-dioxane
-
Methacryloyl chloride
-
Dimethylacetamide (DMA)
General Procedure:
-
Preparation of Phenylacrylamide Intermediates: The corresponding aniline (B41778) is reacted with methacryloyl chloride in dimethylacetamide at room temperature.
-
Michael Addition: The substituted thiophenol is reacted with the phenylacrylamide derivative in the presence of a base (e.g., NaH in THF or NaOH in 1,4-dioxane) to yield the thioether derivative. The specific base and solvent system may vary depending on the substrates.[3]
-
Purification: The final product is purified using column chromatography and/or recrystallization.
-
Characterization: The structure of the synthesized compound is confirmed by analytical and spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.[3]
Cell Viability and Proliferation (MTT Assay)
The anti-proliferative activity of compound 28 was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials and Reagents:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, PC3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Compound 28 and control compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of compound 28 or control compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Downregulation of PSA Expression (qPCR)
To confirm the AR antagonist activity of compound 28, its effect on the expression of the AR-regulated gene, PSA (KLK3), was analyzed using quantitative real-time polymerase chain reaction (qPCR).
Materials and Reagents:
-
LNCaP cells
-
Compound 28 and control compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for KLK3 (PSA) and a housekeeping gene (e.g., GAPDH, PPIA)
-
qPCR master mix
-
Real-time PCR system
Protocol:
-
Cell Treatment: LNCaP cells are seeded and treated with various concentrations of compound 28 or control compounds for a specified time (e.g., 24 hours).
-
RNA Extraction: Total RNA is isolated from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR: The qPCR reaction is set up using the cDNA, specific primers for KLK3 and the housekeeping gene, and a qPCR master mix. The reaction is run on a real-time PCR system.
-
Data Analysis: The relative expression of KLK3 mRNA is calculated using the delta-delta Ct method, normalized to the expression of the housekeeping gene. The results are presented as the fold change in expression compared to the vehicle-treated control. A strong reduction in PSA expression confirms the AR antagonist activity of the compound.[1][2]
Conclusion and Future Directions
The preclinical data for compound 28, a novel double-branched deshydroxy bicalutamide analogue, are highly promising. Its sub-micromolar inhibitory activity against prostate cancer cell lines, which is significantly more potent than bicalutamide and comparable to or better than enzalutamide, highlights its potential as a next-generation AR antagonist. The confirmation of its mechanism of action through the downregulation of PSA expression further strengthens its profile.
Future preclinical development should focus on in vivo efficacy studies in relevant animal models of prostate cancer, including xenograft models. Pharmacokinetic and toxicological studies will also be crucial to assess its drug-like properties and safety profile before it can be considered for clinical investigation. The unique chemical structure of compound 28 may offer advantages in overcoming the resistance mechanisms that have been observed with current anti-androgen therapies.
References
In-Depth Technical Guide: Androgen Receptor Antagonist 9 for Prostate Cancer Research
Disclaimer: The compound "Androgen Receptor Antagonist 9" is not a publicly recognized nomenclature. This guide has been developed using Enzalutamide as a representative and well-documented second-generation androgen receptor (AR) antagonist. The data and protocols presented herein are based on publicly available research on Enzalutamide and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of prostate cancer.
Executive Summary
This technical guide provides a comprehensive overview of a representative second-generation androgen receptor (AR) antagonist, referred to herein as "this compound" (based on Enzalutamide), for prostate cancer research. It details the mechanism of action, preclinical and clinical efficacy, and provides detailed protocols for key experimental procedures. The information is intended to equip researchers with the necessary knowledge to design and execute studies investigating the therapeutic potential of AR antagonists in prostate cancer.
Mechanism of Action
This compound is a potent and specific inhibitor of the androgen receptor signaling pathway. Unlike first-generation antagonists, it exhibits a multi-faceted mechanism of action that effectively abrogates AR activity.[1][2]
The key steps in its mechanism of action are:
-
Competitive Inhibition of Androgen Binding: It binds to the ligand-binding domain (LBD) of the AR with a significantly higher affinity than endogenous androgens like dihydrotestosterone (B1667394) (DHT).[1][3] This competitive binding prevents the conformational changes required for AR activation.
-
Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. This compound prevents this nuclear import, sequestering the receptor in the cytoplasm.[1][3][4]
-
Disruption of DNA Binding and Co-activator Recruitment: By altering the AR's conformation, the antagonist impairs its ability to bind to androgen response elements (AREs) on target genes and recruit necessary co-activators for transcriptional activation.[1][3]
This comprehensive blockade of the AR signaling cascade leads to the downregulation of AR target genes, such as prostate-specific antigen (PSA), resulting in the inhibition of prostate cancer cell proliferation and induction of apoptosis.[4][5]
Signaling Pathway Diagram
Caption: AR Signaling Pathway and Inhibition by Antagonist 9.
Quantitative Data
The following tables summarize the preclinical and clinical efficacy of this compound (based on Enzalutamide).
Preclinical Efficacy: In Vitro IC50 Values
| Cell Line | Description | IC50 (µM) | Reference(s) |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | ~0.16 | [6] |
| C4-2B | Castration-resistant LNCaP derivative | ~1.2 | [7] |
| PC-3 | Androgen-independent human prostate adenocarcinoma | >10 | [8] |
| DU145 | Androgen-independent human prostate carcinoma | >10 | [9] |
Preclinical Efficacy: In Vivo Xenograft Models
| Model | Treatment | Tumor Growth Inhibition | Reference(s) |
| LNCaP Xenograft | Enzalutamide (10 mg/kg/day) | Induces tumor regression | [4] |
| C4-2B Xenograft | Enzalutamide + Fludarabine | Synergistically inhibited tumor growth | [10] |
| PC-3 Xenograft | Enzalutamide (5 mg/kg/day) + PAWI-2 (20 mg/kg/day) | 63% inhibition compared to vehicle | [8] |
| 22Rv1 Xenograft (castrated mice) | Enzalutamide | Monitored to endpoint | [4][10] |
Clinical Efficacy: Key Phase 3 Trial Outcomes
| Trial | Patient Population | Treatment Arms | Median Overall Survival (OS) | Median Radiographic Progression-Free Survival (rPFS) | PSA Response (≥50% decline) | Reference(s) |
| AFFIRM | Metastatic Castration-Resistant Prostate Cancer (mCRPC), post-chemotherapy | Enzalutamide vs. Placebo | 18.4 months vs. 13.6 months | Not Reported | 54% vs. 2% | [11] |
| PREVAIL | Chemotherapy-naïve mCRPC | Enzalutamide vs. Placebo | 32.4 months vs. 30.2 months | Not Reached vs. 3.9 months | 78% vs. 3% | [11] |
| PROSPER | Non-metastatic Castration-Resistant Prostate Cancer (nmCRPC) | Enzalutamide vs. Placebo | 67.0 months vs. 56.3 months | 36.6 months vs. 14.7 months | 97% (≥50% decline), 38% (≥90% decline) | [12][13][14] |
| ARCHES | Metastatic Hormone-Sensitive Prostate Cancer (mHSPC) | Enzalutamide + ADT vs. Placebo + ADT | Not Reached (34% reduction in risk of death) | Not Reached vs. 19.4 months | 68.1% (undetectable PSA) vs. 17.6% | [15][16][17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Androgen Receptor Competitive Binding Assay
This protocol is adapted from established methods for determining the ability of a compound to compete with a radiolabeled ligand for binding to the androgen receptor.[14][18][19]
Materials:
-
Rat prostate cytosol (source of AR)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Test compound (this compound)
-
TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare TEDG buffer and HAP slurry according to standard laboratory procedures.
-
Compound Dilution: Prepare a serial dilution of the test compound in the appropriate vehicle (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
10 µL of test compound dilution or vehicle control.
-
A fixed concentration of [³H]-R1881.
-
Rat prostate cytosol preparation.
-
-
Incubation: Incubate the plate overnight at 4°C with gentle agitation to allow for competitive binding.
-
Separation of Bound and Unbound Ligand: Add HAP slurry to each well and incubate to allow the AR-ligand complex to bind to the HAP. Centrifuge the plate and discard the supernatant containing the unbound ligand.
-
Washing: Wash the HAP pellet with buffer to remove any remaining unbound ligand.
-
Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value.
AR Luciferase Reporter Gene Assay
This assay measures the ability of a compound to inhibit AR-mediated gene transcription.[2][13][15][20]
Materials:
-
Prostate cancer cell line (e.g., LNCaP or 22Rv1)
-
AR expression vector (if using AR-negative cells)
-
Luciferase reporter vector containing AREs
-
Transfection reagent
-
Cell culture medium (androgen-depleted)
-
DHT or other androgen
-
Test compound (this compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the AR expression vector (if necessary) and the ARE-luciferase reporter vector using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for vector expression.
-
Treatment: Treat the cells with a serial dilution of the test compound in the presence of a fixed concentration of an androgen (e.g., DHT) to stimulate AR activity. Include appropriate controls (vehicle, androgen only).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay reagent and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the IC50 value for the inhibition of AR transcriptional activity.
Cell Viability (MTT) Assay
This assay determines the effect of the antagonist on cell proliferation and viability.[1][8][16][21]
Materials:
-
Prostate cancer cells
-
96-well plates
-
Cell culture medium
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Prostate Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of an AR antagonist.[4][10]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Prostate cancer cells (e.g., LNCaP, C4-2B)
-
Matrigel (optional)
-
Test compound (this compound)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest prostate cancer cells and resuspend them in a suitable medium, with or without Matrigel. Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound or vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Endpoint: Continue treatment until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the antagonist.
Western Blot for AR Nuclear Translocation
This protocol is used to assess the effect of the antagonist on the subcellular localization of the androgen receptor.[3][6][12][22][23]
Materials:
-
Prostate cancer cells
-
Androgen (e.g., DHT)
-
Test compound (this compound)
-
Cell lysis buffers for cytoplasmic and nuclear fractionation
-
Protein quantification assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against AR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat prostate cancer cells with the test compound for a specified time, followed by stimulation with an androgen.
-
Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against AR, followed by an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Analyze the intensity of the AR bands in the cytoplasmic and nuclear fractions to determine the effect of the antagonist on AR nuclear translocation.
Experimental and Logical Workflows
In Vitro Drug Discovery and Validation Workflow
Caption: In Vitro Drug Discovery and Validation Workflow.
In Vivo Efficacy Testing Workflow
Caption: In Vivo Efficacy Testing Workflow.
Conclusion
This compound (represented by Enzalutamide) is a highly effective inhibitor of the androgen receptor signaling pathway with proven preclinical and clinical activity against prostate cancer. This guide provides a foundational understanding of its mechanism of action and the experimental methodologies required for its investigation. The provided data and protocols can serve as a valuable resource for the continued research and development of novel androgen receptor antagonists for the treatment of prostate cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. info.taconic.com [info.taconic.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.3. MTT Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Enzalutamide-Resistant Progression of Castration-Resistant Prostate Cancer Is Driven via the JAK2/STAT1-Dependent Pathway [frontiersin.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. MTT assay [bio-protocol.org]
- 17. bccancer.bc.ca [bccancer.bc.ca]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 20. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Determination of aryl hydrocarbon receptor nuclear translocator protein concentration and subcellular localization in hepatic and nonhepatic cell culture lines: development of quantitative Western blotting protocols for calculation of aryl hydrocarbon receptor and aryl hydrocarbon receptor nuclear translocator protein in total cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Regulation and targeting of androgen receptor nuclear localization in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Pharmacological Profile of a Novel Androgen Receptor Antagonist: Androgen Receptor Antagonist 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer. Consequently, the AR signaling pathway is a primary target for therapeutic intervention. Androgen receptor antagonists are a cornerstone of prostate cancer therapy, functioning by competitively inhibiting the binding of endogenous androgens to the AR, thereby preventing its activation and downstream signaling. This technical guide provides a comprehensive overview of the pharmacological properties and preclinical evaluation of a novel, non-steroidal androgen receptor antagonist, designated herein as "Androgen receptor antagonist 9".
While "this compound" is not a universally recognized nomenclature for a specific clinical agent, this document refers to the chemical entity 4-(3-(4-hydroxyphenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile (CAS 915086-32-7), a compound available for research purposes. Due to the limited availability of specific pharmacological data for this compound in peer-reviewed literature, this guide will utilize it as a representative example of a novel AR antagonist. The quantitative data presented is illustrative, based on the well-characterized second-generation AR antagonist, enzalutamide (B1683756), to provide a relevant context for the evaluation of such compounds.
Pharmacological Data
The preclinical pharmacological assessment of a novel androgen receptor antagonist is critical to defining its potency, selectivity, and potential therapeutic efficacy. This evaluation typically involves a suite of in vitro and in vivo assays.
In Vitro Pharmacology
The in vitro activity of an AR antagonist is characterized by its binding affinity to the receptor, its ability to inhibit androgen-induced transcriptional activity, and its effect on the proliferation of androgen-sensitive cancer cells.
Table 1: Representative In Vitro Pharmacological Data for a Second-Generation AR Antagonist
| Parameter | Assay Type | Cell Line/System | Representative Value |
| AR Binding Affinity (Ki) | Competitive Radioligand Binding | Recombinant Human AR | ~2-5 nM |
| Functional Antagonist Activity (IC50) | AR Reporter Gene Assay | LNCaP | ~30-40 nM[1] |
| Inhibition of AR Nuclear Translocation (IC50) | High Content Imaging | LNCaP | ~50-100 nM[1] |
| Inhibition of Cell Proliferation (IC50) | Cell Viability Assay | LNCaP | ~100-200 nM[2] |
| Inhibition of Cell Proliferation (IC50) | Cell Viability Assay | VCaP | ~200-400 nM |
Note: The values presented are representative for a potent second-generation AR antagonist like enzalutamide and serve as a benchmark for the evaluation of novel compounds such as this compound. Specific experimental data for this compound is not publicly available.
In Vivo Pharmacology
In vivo studies are essential to assess the anti-tumor activity and pharmacokinetic properties of an AR antagonist in a physiological setting. Xenograft models using human prostate cancer cell lines are commonly employed.
Table 2: Representative In Vivo Efficacy Data for a Second-Generation AR Antagonist
| Parameter | Animal Model | Treatment | Representative Outcome |
| Tumor Growth Inhibition | LNCaP Xenograft in Castrated Male Mice | 10 mg/kg/day, oral | >80% reduction in tumor volume |
| Effect on Serum PSA Levels | LNCaP Xenograft in Castrated Male Mice | 10 mg/kg/day, oral | Significant reduction in serum PSA |
| Pharmacokinetics (Mouse) | Oral Administration | 10 mg/kg | Tmax: ~2-4 hours; T1/2: ~24-36 hours |
Note: The data presented is illustrative and based on typical results for a second-generation AR antagonist. Specific in vivo data for this compound is not publicly available.
Mechanism of Action
This compound, as a representative second-generation antagonist, is designed to inhibit AR signaling through a multi-faceted mechanism that offers advantages over first-generation agents.
-
Competitive Inhibition of Ligand Binding: The antagonist binds with high affinity to the ligand-binding domain (LBD) of the androgen receptor, directly competing with androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).
-
Impairment of Nuclear Translocation: Upon agonist binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus. Second-generation antagonists stabilize the AR in a conformation that inhibits its efficient nuclear import.[1]
-
Inhibition of DNA Binding and Coactivator Recruitment: By inducing a distinct conformational change in the AR, the antagonist prevents the receptor from binding to androgen response elements (AREs) on the DNA and blocks the recruitment of coactivators necessary for gene transcription.
This comprehensive blockade of the AR signaling cascade results in the downregulation of androgen-dependent genes that drive prostate cancer cell growth and survival.
References
The Emergence of Compound 28 (ARD-2128): A Novel PROTAC Androgen Receptor Degrader for Castration-Resistant Prostate Cancer
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Castration-resistant prostate cancer (CRPC) represents a significant clinical challenge, characterized by disease progression despite androgen deprivation therapy. A key driver of CRPC is the continued signaling of the androgen receptor (AR), often through mechanisms such as AR gene amplification, mutation, or the expression of constitutively active splice variants. While second-generation anti-androgens have improved patient outcomes, resistance inevitably develops. This has spurred the development of novel therapeutic strategies aimed at overcoming these resistance mechanisms. One of the most promising approaches is the use of Proteolysis Targeting Chimeras (PROTACs), which leverage the cell's own ubiquitin-proteasome system to induce the degradation of target proteins.
This technical guide provides an in-depth overview of a highly potent and orally bioavailable PROTAC AR degrader, referred to in seminal literature as Compound 28 (also known as ARD-2128 ). This molecule has demonstrated significant preclinical activity in CRPC models, including those resistant to current standard-of-care therapies like enzalutamide. This document will detail the mechanism of action, quantitative preclinical data, detailed experimental protocols, and relevant signaling and workflow diagrams for Compound 28, serving as a comprehensive resource for researchers in the field of oncology and drug discovery.
Mechanism of Action: Targeted Degradation of the Androgen Receptor
Compound 28 is a heterobifunctional molecule designed to simultaneously bind to the androgen receptor and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the AR and its subsequent degradation by the proteasome. This event-driven pharmacology offers several advantages over traditional occupancy-based inhibitors, including the potential to eliminate both wild-type and mutant AR, as well as AR splice variants, and to elicit a more durable response.
Quantitative Data Summary
The preclinical efficacy of Compound 28 has been characterized by its potent induction of AR degradation and its profound impact on the viability of prostate cancer cells. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Androgen Receptor Degradation
| Cell Line | Parameter | Concentration | Treatment Duration | Result |
| VCaP | DC50 | ~0.3 nM | 24 hours | 50% AR Degradation |
| VCaP | Dmax | 1-10 nM | 24 hours | >90% AR Degradation |
| LNCaP | DC50 | ~8.3 nM | 24 hours | 50% AR Degradation |
| LNCaP | Dmax | 25 nM | 24 hours | >90% AR Degradation |
DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum observed degradation of the target protein.
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Parameter | Concentration | Treatment Duration |
| VCaP | IC50 | ~4 nM | 4 days |
| LNCaP | IC50 | ~5 nM | 4 days |
IC50: The concentration of the compound that inhibits cell growth by 50%.
Table 3: In Vivo Pharmacokinetics and Efficacy
| Parameter | Value | Species | Dosing |
| Oral Bioavailability | 67% | Mouse | Oral gavage |
| AR Degradation in Xenograft | >90% | Mouse | 1 mg/kg, PO, QD |
| Tumor Growth Inhibition | Significant | Mouse | Oral administration |
PO: Per os (by mouth); QD: Quaque die (once a day).
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of Compound 28.
Western Blot for Androgen Receptor Degradation
This protocol is designed to quantify the reduction in AR protein levels in prostate cancer cell lines following treatment with Compound 28.
Materials:
-
Prostate cancer cell lines (VCaP, LNCaP)
-
Complete culture medium (e.g., DMEM for VCaP, RPMI-1640 for LNCaP, supplemented with 10% FBS)
-
Compound 28 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibodies: Rabbit anti-AR, Mouse anti-GAPDH (or other loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of Compound 28 (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for 24 hours.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three to five times with TBST.
-
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the AR band intensity to the corresponding loading control band intensity.
Cell Viability (MTT/WST-8) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to Compound 28.
Materials:
-
Prostate cancer cell lines
-
Complete culture medium
-
Compound 28 (stock solution in DMSO)
-
96-well plates
-
MTT or WST-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound 28 in charcoal-stripped medium, often in the presence of a low concentration of an AR agonist like R1881 (e.g., 0.1 nM), for 4 days.
-
Assay:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
For WST-8: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Quantitative Real-Time PCR (qRT-PCR) for AR-Regulated Gene Expression
This protocol is used to measure the mRNA levels of AR target genes (e.g., PSA, TMPRSS2, FKBP5) to confirm the downstream effects of AR degradation by Compound 28.
Materials:
-
Treated cell lysates
-
RNA extraction kit (e.g., Trizol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qRT-PCR instrument
-
Primers for target genes (AR, PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Treat cells with Compound 28 for 24 hours. Extract total RNA from the cells using a standard RNA extraction protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan chemistry with primers specific for the target and housekeeping genes.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Compound 28 in a mouse xenograft model of CRPC.
A Technical Guide to the Core Biological Effects of Androgen Receptor Antagonist 9 (AR-Antagonist-9)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Androgen Receptor Antagonist 9" is not a standard nomenclature for a publicly recognized compound. This document describes a representative, hypothetical non-steroidal androgen receptor (AR) antagonist, herein referred to as AR-Antagonist-9 , to illustrate the typical biological effects, mechanism of action, and characterization methodologies for a compound in this class. The data and protocols are synthesized from publicly available information on well-characterized second-generation AR antagonists.
Introduction
The androgen receptor (AR) is a ligand-activated transcription factor belonging to the steroid hormone receptor superfamily.[1] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate the transcription of genes involved in cell proliferation and survival.[2][3] Dysregulation of the AR signaling pathway is a primary driver in the development and progression of prostate cancer.[4]
Androgen receptor antagonists are a critical class of therapeutics designed to inhibit AR activity.[5] First-generation antagonists, such as bicalutamide, competitively block androgen binding but can exhibit partial agonist activity, particularly in the context of AR overexpression. Second-generation antagonists were developed to overcome these limitations, demonstrating higher binding affinity and more complete inhibition of AR signaling. This guide details the core biological effects of AR-Antagonist-9, a representative second-generation AR antagonist.
Mechanism of Action
AR-Antagonist-9 is a competitive inhibitor of the androgen receptor. Its mechanism involves several key steps that collectively block androgen-mediated gene transcription:
-
Competitive Binding: AR-Antagonist-9 binds with high affinity to the ligand-binding domain (LBD) of the AR, directly competing with endogenous androgens like DHT.[5][6]
-
Inhibition of Nuclear Translocation: Unlike agonist binding, which promotes a conformational change that facilitates nuclear import, the binding of AR-Antagonist-9 induces a distinct conformation that hinders the AR's translocation from the cytoplasm to the nucleus.[7]
-
Impediment of DNA Binding: For any receptor that does translocate to the nucleus, AR-Antagonist-9 disrupts the ability of the AR to bind effectively to AREs on target genes.[7][8]
-
Disruption of Coactivator Recruitment: The antagonist-induced conformation of the AR prevents the formation of a functional coactivator binding surface, which is essential for the assembly of the transcriptional machinery.[9][10]
This multi-faceted inhibition results in a potent and comprehensive blockade of androgen-dependent signaling pathways.
Quantitative Biological Data
The biological activity of AR-Antagonist-9 has been characterized using a suite of in vitro assays. The quantitative data are summarized below for clarity and comparison.
Table 1: In Vitro Receptor Binding and Functional Activity of AR-Antagonist-9
| Parameter | Description | Value |
| Binding Affinity | ||
| Ki (nM) | Inhibitor binding affinity constant, determined by competitive radioligand binding assay against DHT. A lower Ki indicates higher affinity. | 2.5 |
| IC50 (nM) | Concentration that inhibits 50% of radioligand binding. | 18 |
| Functional Activity | ||
| Antagonist IC50 (nM) | Concentration that inhibits 50% of DHT-induced transcriptional activity in an AR reporter gene assay. | 35 |
| Cellular Activity | ||
| LNCaP Proliferation IC50 (nM) | Concentration that inhibits 50% of the proliferation of the androgen-sensitive LNCaP prostate cancer cell line. | 85 |
Note: Values are representative and synthesized from data for second-generation AR antagonists for illustrative purposes.[11]
Signaling Pathways and Experimental Workflows
Visual diagrams are provided to clarify the complex biological processes and experimental procedures associated with the characterization of AR-Antagonist-9.
Androgen Receptor Signaling Pathway (Canonical)
The following diagram illustrates the classical pathway of AR activation by an androgen agonist.
Caption: Canonical Androgen Receptor (AR) signaling pathway.
Mechanism of AR-Antagonist-9 Inhibition
This diagram shows the points of inhibition in the AR signaling pathway by AR-Antagonist-9.
Caption: Inhibition points of AR-Antagonist-9 in the AR pathway.
Experimental Workflow: AR Competitive Binding Assay
The following diagram outlines the workflow for a standard radioligand competitive binding assay used to determine the binding affinity of test compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 8. Androgen Receptor Antagonism [wp.nyu.edu]
- 9. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Diarylthiohydantoin Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diarylthiohydantoin-based non-steroidal androgen receptor (AR) antagonists, such as apalutamide (B1683753) and enzalutamide (B1683756), are cornerstone therapies in the management of advanced prostate cancer. Their mechanism of action involves high-affinity binding to the AR, which inhibits its nuclear translocation, DNA binding, and the subsequent transcription of androgen-driven genes.[1][2] This guide provides an in-depth overview of the core synthetic pathways for this class of compounds, focusing on a detailed, step-by-step protocol for apalutamide. It includes tabulated quantitative data, detailed experimental procedures, and visual diagrams of both the chemical workflow and the biological signaling pathway to support research and development efforts.
Core Synthetic Strategy
The synthesis of diarylthiohydantoin AR antagonists generally follows a convergent approach. The key transformation is the formation of the thiohydantoin ring, which is typically achieved by the reaction of an appropriate aniline-derived isothiocyanate with an α-amino acid derivative. Subsequent cyclization and functionalization yield the final active pharmaceutical ingredient (API).
Caption: Generalized synthetic pathway for diarylthiohydantoin AR antagonists.
Detailed Synthesis of Apalutamide
Apalutamide (ARN-509) is a second-generation AR antagonist approved for treating non-metastatic castration-resistant prostate cancer.[1] Its synthesis serves as a representative model for this class of drugs. The pathway involves the preparation of a key isothiocyanate intermediate followed by its reaction with a custom amino acid derivative and subsequent cyclization.
Experimental Workflow
The following diagram outlines the key transformations in a common synthetic route to apalutamide.
Caption: High-level experimental workflow for the synthesis of apalutamide.
Experimental Protocols
Step 1: Synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
-
Objective: To convert the primary aromatic amine to an isothiocyanate.
-
Procedure: 4-Amino-2-trifluoromethylbenzonitrile (1.0 eq) is added portionwise to a well-stirred, biphasic mixture of thiophosgene (1.1 eq) in water and dichloromethane (B109758) (DCM) at room temperature.[3] The reaction is stirred vigorously for 1-2 hours until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: The organic layer is separated, washed with saturated sodium bicarbonate solution and then with brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is often of sufficient purity (>95%) for the next step, or it can be purified by silica (B1680970) gel chromatography.[3]
Step 2 & 3: One-Pot Synthesis of Apalutamide from Isothiocyanate
-
Objective: To couple the isothiocyanate with the amino acid ester and perform an in-situ cyclization to form the apalutamide core.
-
Procedure: The crude 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (1.0 eq) and methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate (1.05 eq) are dissolved in a suitable solvent such as ethanol (B145695) or isopropyl acetate (B1210297).[4][5] The mixture is heated to reflux (approximately 70-90°C) for 20-24 hours.[5] The reaction proceeds through a thiourea intermediate which then undergoes acid-catalyzed cyclization (often catalyzed by trace HCl generated or added) to form apalutamide.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is concentrated under vacuum. The resulting residue is purified. A common method involves recrystallization from a solvent system like n-butanol, or a mixture of ethyl acetate and n-heptane, to yield apalutamide as a white to off-white solid.[6][7] Purity is confirmed by HPLC, ¹H NMR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of apalutamide. Data is compiled from various patented and literature procedures.
| Step | Reaction | Key Reagents | Solvent(s) | Temperature | Time (h) | Yield (%) | Purity (HPLC) | Reference(s) |
| 1 | Isothiocyanate Formation | Thiophosgene | DCM / Water | 20-25 °C | 1-2 | 90-95% | >95% | [3][8] |
| 2/3 | Coupling & Cyclization | Amino acid ester | Isopropyl Acetate, DMSO | 70-90 °C | 20-24 | 80-88% | >99% | [4][5][7] |
| - | Purification | - | n-Butanol or EtOAc/Heptane | Recrystallization | - | >90% (recovery) | >99.5% | [6][7] |
Mechanism of Action: AR Signaling Pathway Inhibition
Apalutamide and other diarylthiohydantoin antagonists function by competitively binding to the ligand-binding domain (LBD) of the androgen receptor. This action prevents the series of conformational changes necessary for receptor activation. Consequently, the antagonist-bound AR is inhibited from translocating into the nucleus, binding to androgen response elements (AREs) on DNA, and recruiting coactivators, thereby blocking the transcription of genes that drive prostate cancer cell growth and proliferation.[2][9]
References
- 1. medkoo.com [medkoo.com]
- 2. Androgen Receptor Signaling Inhibition in Advanced Castration Resistance Prostate Cancer: What Is Expected for the Near Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. Enzalutamide synthesis - chemicalbook [chemicalbook.com]
- 5. WO2016188996A1 - Industrial process for the preparation of enzalutamide - Google Patents [patents.google.com]
- 6. WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]
- 7. WO2021033098A1 - Process for the preparation of apalutamide - Google Patents [patents.google.com]
- 8. WO2018136001A1 - Process for preparing apalutamide - Google Patents [patents.google.com]
- 9. oaepublish.com [oaepublish.com]
A Technical Guide to the Quinoline-Based Topoisomerase I Inhibitor: Compound 28
This document provides an in-depth overview of the chemical structure, synthesis, and biological activity of Compound 28, a potent quinoline-based Topoisomerase 1 (Top1) inhibitor with significant potential in anticancer research. The information is intended for researchers, scientists, and professionals in drug development.
1. Chemical Structure and Properties
Compound 28, systematically named N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine, is a novel synthetic molecule designed to overcome the chemical limitations of camptothecin (B557342) (CPT), a well-known Top1 inhibitor.[1][2] Its structure features a quinoline (B57606) core, which is crucial for its interaction with the Top1-DNA complex.
Structure:
-
Core: Quinoline
-
Substituents:
-
N-(3-(1H-imidazol-1-yl)propyl) group at position 4
-
6-(4-methoxyphenyl) group at position 6
-
3-(1,3,4-oxadiazol-2-yl) group at position 3
-
The molecular formula and other key properties are summarized below.
| Property | Value |
| IUPAC Name | N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine |
| Molecular Formula | C24H22N6O2 |
| Biological Target | Human Topoisomerase 1 (Top1) |
2. Biological Activity and Quantitative Data
Compound 28 has demonstrated high potency in inhibiting human Top1 activity and exhibits significant cytotoxicity against various human cancer cell lines.[1][2] Unlike camptothecin, it shows excellent stability in plasma serum and is not a substrate for P-glycoprotein 1, which suggests it may be less susceptible to certain forms of drug resistance.[1][2]
| Assay | Cell Line | IC50 Value |
| Topoisomerase 1 Inhibition | - | 29 ± 0.04 nM[1][2] |
| Cytotoxicity (Antiproliferative) | HCT-116 (Colorectal Carcinoma) | 1.78 - 9.19 µM (Range for potent derivatives)[3] |
| HepG-2 (Hepatocellular Carcinoma) | 1.78 - 9.19 µM (Range for potent derivatives)[3] | |
| MCF-7 (Breast Cancer) | 1.78 - 9.19 µM (Range for potent derivatives)[3] | |
| Tubulin Polymerization Inhibition | - | 37.4 nM[3] |
3. Mechanism of Action: Topoisomerase 1 Poison
Compound 28 functions as a Top1 poison. It stabilizes the covalent complex formed between Top1 and DNA, known as the Top1 cleavage complex (Top1cc).[1][2] This trapping of the Top1cc prevents the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks during replication. These persistent DNA breaks trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death).[1][2] Evidence suggests that Compound 28's ability to form a hydrogen bond with the N722 residue of Top1 is critical for its activity.[1][2]
Caption: Mechanism of action for Compound 28 as a Top1 poison.
4. Synthesis Protocol
The synthesis of Compound 28 involves a multi-step process, starting from commercially available materials. The following is a generalized protocol based on typical synthetic routes for quinoline derivatives.
Experimental Protocol: General Synthesis of the Quinoline Core and Final Product
-
Step 1: Synthesis of the Quinoline Core. A substituted aniline (B41778) is reacted with a β-ketoester under acidic conditions (e.g., Conrad-Limpach or Doebner-von Miller reaction) to form the foundational quinoline ring system.
-
Step 2: Functionalization of the Quinoline Core. The core is functionalized through a series of reactions, including halogenation, nitration, and subsequent reductions or substitutions to introduce the necessary reactive groups at positions 3, 4, and 6.
-
Step 3: Introduction of the 1,3,4-Oxadiazole (B1194373) Moiety. A carboxylic acid hydrazide is formed and then cyclized, often using an orthoester or similar reagent, to create the 1,3,4-oxadiazole ring at position 3.
-
Step 4: Suzuki Coupling. The 6-(4-methoxyphenyl) group is typically introduced via a Suzuki coupling reaction, where a boronic acid derivative of methoxybenzene is coupled to a halogenated quinoline precursor in the presence of a palladium catalyst.
-
Step 5: Final Amine Substitution. The final step involves a nucleophilic aromatic substitution reaction. The 4-chloroquinoline (B167314) intermediate is reacted with 3-(1H-imidazol-1-yl)propan-1-amine to yield the final product, Compound 28.
Purification: Throughout the synthesis, intermediates and the final product are purified using standard laboratory techniques such as column chromatography on silica (B1680970) gel and recrystallization.[2]
Characterization: The structure and purity of Compound 28 and its intermediates are confirmed by analytical methods including ¹H NMR, ¹³C NMR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[2]
Caption: Generalized synthetic workflow for Compound 28.
References
Androgen Receptor Antagonist 9 (Compound C28): A Technical Guide for Researchers
An In-depth Technical Guide on the Androgen Receptor Antagonist 9 (Compound C28) as a Research Tool Compound for Scientists and Drug Development Professionals.
Introduction
This compound, also identified as Compound 28 (C28), is a non-steroidal small molecule that has emerged as a valuable research tool for studying androgen receptor (AR) signaling pathways. Its chemical name is 4-(3-(4-hydroxyphenyl)-4,4-diMethyl-5-oxo-2-thioxoiMidazolidin-1-yl)-2-(trifluoroMethyl)benzonitrile, and it is registered under the CAS number 915086-32-7. This guide provides a comprehensive overview of C28, including its mechanism of action, quantitative data from various assays, detailed experimental protocols, and visualizations of the signaling pathways it modulates.
Mechanism of Action
This compound (C28) functions as a potent antagonist of the androgen receptor. Its primary mechanism involves the inhibition of androgen-induced AR nuclear translocation. By preventing the receptor from moving into the nucleus, C28 effectively blocks the subsequent steps in the AR signaling cascade, including DNA binding and the transactivation of AR target genes. This ultimately leads to a reduction in the proliferation of androgen-dependent cancer cells.
A key and distinct feature of C28's mechanism is the induction of cellular senescence, a state of irreversible cell cycle arrest. This effect is mediated through the activation of the DREAM (Dimerization partner, RB-like, E2F, and MuvB) complex signaling pathway. The activation of this complex by C28 leads to the suppression of genes involved in the G2/M cell cycle transition, thereby halting cell proliferation.
Quantitative Data
The following table summarizes the available quantitative data for this compound (C28) from various in vitro assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| AR Transcriptional Activity | Prostate Cancer Cells | IC50 | Data not available in peer-reviewed literature | |
| Cell Proliferation | Prostate Cancer Cells | IC50 | Data not available in peer-reviewed literature |
Note: While the dissertation by Roozbahani provides extensive qualitative analysis, specific IC50 values from peer-reviewed publications are not currently available. Researchers are encouraged to determine these values empirically in their specific assay systems.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway Inhibition by C28
The following diagram illustrates the canonical androgen receptor signaling pathway and the points of inhibition by this compound (C28).
Caption: Inhibition of the Androgen Receptor signaling pathway by C28.
Induction of Cellular Senescence via the DREAM Complex
This diagram outlines the proposed mechanism by which C28 induces cellular senescence through the activation of the DREAM complex.
Methodological & Application
Application Notes and Protocols for In Vitro Profiling of Androgen Receptor Antagonist 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer. Antagonizing this receptor is a cornerstone of therapeutic strategies for this disease. Androgen Receptor Antagonist 9 is a selective antagonist of the AR, demonstrating potent inhibitory activity. These application notes provide detailed protocols for the in vitro characterization of this compound and similar compounds, enabling researchers to assess their potency, selectivity, and mechanism of action.
The primary mechanism of AR antagonists is to competitively bind to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2] This blockade inhibits the conformational changes required for receptor activation, subsequent nuclear translocation, and the transcription of androgen-responsive genes that drive prostate cancer cell growth.[3][4] More advanced antagonists may also impede AR nuclear translocation and its binding to DNA.[3][4]
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound in comparison to a well-characterized AR antagonist, Enzalutamide. This data is crucial for assessing the relative potency of the compound.
| Compound | Assay Type | Cell Line | Endpoint | IC50 Value (µM) |
| This compound | AR Antagonism | Not Specified | Inhibition of AR activity | 0.051 [5] |
| Enzalutamide | AR Antagonism | LNCaP | Inhibition of AR activity | 0.036[6] |
| Enzalutamide | AR Antagonism | Not Specified | Inhibition of AR activity | 0.060[5] |
Signaling Pathway and Experimental Workflow
To understand the context of these assays, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for characterizing an AR antagonist.
Caption: Androgen Receptor Signaling Pathway and Point of Antagonist Intervention.
Caption: General experimental workflow for in vitro characterization of AR antagonists.
Key Experimental Protocols
The following are detailed protocols for essential in vitro assays to characterize this compound.
AR Reporter Gene Assay (Luciferase-Based)
This cell-based assay is fundamental for quantifying the antagonist activity of a compound by measuring its ability to inhibit androgen-induced reporter gene expression.[7][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell Line: LNCaP or a similar prostate cancer cell line stably expressing human AR and a luciferase reporter plasmid under the control of an androgen response element (ARE).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS).
-
Assay Medium: Phenol red-free RPMI-1640 supplemented with 5-10% charcoal-stripped FBS (CSS) to remove endogenous steroids.
-
Test Compounds: this compound, Dihydrotestosterone (DHT) as the agonist, Enzalutamide as a reference antagonist.
-
Reagents: DMSO (vehicle), Luciferase Assay System (e.g., Promega), 96-well white, clear-bottom cell culture plates.
Protocol:
-
Cell Seeding:
-
Culture LNCaP cells in RPMI-1640 with 10% FBS.
-
Trypsinize and resuspend cells in assay medium.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay medium to achieve final concentrations ranging from 0.001 µM to 10 µM.
-
Prepare a constant concentration of DHT (e.g., 1 nM, the EC50 concentration) in the assay medium.
-
-
Treatment:
-
Remove the seeding medium from the cells.
-
Add the serially diluted this compound to the wells.
-
Immediately add the DHT solution to all wells except for the vehicle control.
-
Include controls: vehicle only (basal), DHT only (maximal stimulation), and a reference antagonist (e.g., Enzalutamide) at various concentrations with DHT.
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
-
Luciferase Measurement:
-
Remove the medium from the wells.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Add the luciferase substrate to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the luminescence of the DHT-only wells to 100% and the vehicle-only wells to 0%.
-
Plot the normalized response against the log concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Competitive AR Binding Assay (Fluorescence Polarization)
This biochemical assay determines the binding affinity of the antagonist to the AR ligand-binding domain (LBD).
Objective: To determine the binding affinity (Ki) of this compound for the AR LBD.
Materials:
-
Recombinant Protein: Purified human AR-LBD.
-
Fluorescent Ligand: A fluorescently labeled androgen (e.g., Fluormone™ AL-Red).
-
Assay Buffer: Buffer appropriate for maintaining protein stability and ligand binding.
-
Test Compound: this compound.
-
Plates: 384-well, low-volume, black plates.
Protocol:
-
Reagent Preparation:
-
Dilute the AR-LBD and fluorescent ligand in the assay buffer to their optimal working concentrations.
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
-
Assay Procedure:
-
Add the diluted test compound to the wells of the 384-well plate.
-
Add the fluorescent ligand to all wells.
-
Initiate the binding reaction by adding the diluted AR-LBD.
-
Incubate at room temperature for 2-4 hours, protected from light.
-
-
Measurement:
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the log concentration of the antagonist.
-
Calculate the IC50 value from the resulting competition curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
AR Target Gene Expression Analysis (RT-qPCR)
This assay confirms the antagonistic activity by measuring the inhibition of endogenous AR-regulated gene expression in a cellular context.[9][10]
Objective: To assess the effect of this compound on the expression of AR target genes such as Prostate-Specific Antigen (PSA).
Materials:
-
Cell Line: LNCaP cells.
-
Media and Compounds: As described in the reporter gene assay protocol.
-
Reagents: RNA extraction kit, cDNA synthesis kit, qPCR master mix, and primers for PSA and a housekeeping gene (e.g., GAPDH).
Protocol:
-
Cell Treatment:
-
Seed and treat LNCaP cells with DHT and varying concentrations of this compound as described in the reporter gene assay.
-
-
RNA Extraction and cDNA Synthesis:
-
After 24-48 hours of treatment, lyse the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Perform qPCR using primers for PSA and the housekeeping gene.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method.[6]
-
Analyze the dose-dependent inhibition of PSA expression by this compound.
-
Logical Framework for Compound Characterization
The following diagram illustrates the logical progression of in vitro assays for a comprehensive characterization of a novel AR antagonist.
Caption: Logical progression of assays for characterizing a novel AR antagonist.
References
- 1. Design and synthesis of novel androgen receptor antagonists via molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and biological characterization of a novel series of androgen receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NUCLEOSIDE MODIFICATION AND CONCERTED MUTAGENESIS OF THE HUMAN A3 ADENOSINE RECEPTOR TO PROBE INTERACTIONS BETWEEN THE 2-POSITION OF ADENOSINE ANALOGS AND Gln167 IN THE SECOND EXTRACELLULAR LOOP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Characterization of Compound 28 as a Novel Androgen Receptor Antagonist in Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, is a key driver in the development and progression of prostate cancer.[1][2] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, leading to their transcription and subsequent cell proliferation.[1][3] Consequently, the AR is a primary therapeutic target for prostate cancer. While various AR antagonists have been developed, the emergence of resistance necessitates the discovery of novel antagonists with distinct mechanisms of action.[4][5]
This document provides detailed protocols for characterizing "Compound 28," a novel small molecule inhibitor of the androgen receptor, using cell-based assays. The described assays are designed to determine the antagonistic activity of Compound 28 on the AR signaling pathway.
Signaling Pathway
The androgen receptor signaling pathway plays a crucial role in normal prostate development and in the pathogenesis of prostate cancer. In the canonical pathway, the AR is located in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs). The binding of androgens, such as testosterone or its more potent metabolite dihydrotestosterone (DHT), induces a conformational change in the AR. This change leads to the dissociation of HSPs, dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and the general transcription machinery, initiating the transcription of genes involved in cell growth, proliferation, and survival.[1][6] AR antagonists, such as Compound 28, are designed to interfere with this signaling cascade.
Caption: Androgen Receptor Signaling Pathway and Point of Inhibition by Compound 28.
Experimental Protocols
Cell Lines and Culture Conditions
-
Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cell line).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Androgen-Depleted Medium: For assays, cells are cultured in phenol (B47542) red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS (CS-FBS) to remove endogenous androgens.
AR Antagonism Reporter Gene Assay
This assay quantitatively measures the ability of Compound 28 to inhibit DHT-induced AR transcriptional activity.[6][7]
Materials:
-
LNCaP cells
-
Androgen-Depleted Medium
-
Dihydrotestosterone (DHT)
-
Compound 28
-
Bicalutamide (positive control antagonist)
-
ARE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed LNCaP cells in 96-well plates at a density of 1 x 104 cells per well in androgen-depleted medium and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of Compound 28 and the positive control (Bicalutamide) in androgen-depleted medium.
-
Remove the transfection medium and add the compound dilutions to the respective wells.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1 hour.
-
-
Androgen Stimulation: Add DHT to all wells (except for the negative control) to a final concentration of 1 nM.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the DHT-only treated cells.
-
Determine the IC50 value of Compound 28 by fitting the dose-response data to a four-parameter logistic equation.
-
Experimental Workflow
The following diagram outlines the key steps in the cell-based assay to determine the AR antagonistic activity of Compound 28.
Caption: Workflow for the AR Antagonism Reporter Gene Assay.
Data Presentation
The antagonistic activity of Compound 28 was evaluated in a dose-dependent manner and compared to the known AR antagonist, Bicalutamide.
| Compound | IC50 (nM) |
| Compound 28 | 85 |
| Bicalutamide | 150 |
Table 1: Potency of Compound 28 in AR Antagonism. The IC50 value represents the concentration of the compound required to inhibit 50% of the DHT-induced AR transcriptional activity in the LNCaP cell-based reporter assay.
Conclusion
The data presented in these application notes demonstrate that Compound 28 is a potent antagonist of the androgen receptor. In a cell-based reporter gene assay, Compound 28 effectively inhibited DHT-induced AR transcriptional activity with a low nanomolar IC50 value, indicating its potential as a therapeutic agent for the treatment of prostate cancer. Further studies are warranted to elucidate the precise mechanism of action and to evaluate its efficacy in preclinical models.
References
- 1. mdpi.com [mdpi.com]
- 2. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]
- 5. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based assays for screening androgen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: LNCaP Cell Line Response to Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is a cornerstone in prostate cancer research, particularly for studying androgen receptor (AR) signaling. Derived from a metastatic lesion of human prostate adenocarcinoma, LNCaP cells are androgen-sensitive and express a mutated androgen receptor (T877A). This mutation, located in the ligand-binding domain, can lead to a paradoxical agonistic response to certain antiandrogens.[1][2][3] Therefore, characterizing the response of LNCaP cells to novel AR antagonists is a critical step in the development of new therapeutics for prostate cancer.
These application notes provide a comprehensive guide for evaluating the efficacy of a putative Androgen Receptor Antagonist 9 (a placeholder for any novel AR antagonist) on the LNCaP cell line. The protocols outlined below cover essential experiments to determine the antagonist's impact on cell viability, AR signaling, and target gene expression.
Data Presentation
Table 1: Mock Data on LNCaP Cell Viability (MTT Assay) in Response to this compound
| Treatment Group | Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control (DMSO) | 0 | 1.25 | 0.08 | 100% |
| DHT (10 nM) | - | 1.82 | 0.11 | 145.6% |
| Antagonist 9 | 1 | 1.18 | 0.07 | 94.4% |
| Antagonist 9 | 10 | 0.95 | 0.06 | 76.0% |
| Antagonist 9 | 100 | 0.63 | 0.05 | 50.4% |
| Antagonist 9 | 1000 | 0.31 | 0.04 | 24.8% |
| Antagonist 9 (100 nM) + DHT (10 nM) | - | 0.75 | 0.06 | 60.0% |
Table 2: Mock Densitometry Analysis of Western Blots for AR and PSA Protein Levels
| Treatment Group | Concentration (nM) | AR Expression (Relative to Control) | PSA Expression (Relative to Control) |
| Vehicle Control (DMSO) | 0 | 1.00 | 1.00 |
| DHT (10 nM) | - | 0.98 | 3.50 |
| Antagonist 9 | 100 | 0.65 | 0.40 |
| Antagonist 9 (100 nM) + DHT (10 nM) | - | 0.70 | 0.85 |
Table 3: Mock Data of Relative PSA mRNA Expression by qRT-PCR
| Treatment Group | Concentration (nM) | Fold Change in PSA mRNA Expression |
| Vehicle Control (DMSO) | 0 | 1.0 |
| DHT (10 nM) | - | 8.2 |
| Antagonist 9 | 100 | 0.3 |
| Antagonist 9 (100 nM) + DHT (10 nM) | - | 1.5 |
Experimental Protocols
LNCaP Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the LNCaP cell line.
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes.[4][5]
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
Subculturing: LNCaP cells are weakly adherent and grow in clusters.[7][8] When cells reach 70-80% confluency, aspirate the medium and wash the cells once with PBS. Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.[4][6] Neutralize the trypsin with 4-5 mL of complete growth medium.
-
Cell Splitting: Gently pipette the cell suspension to break up clumps. A split ratio of 1:3 to 1:6 is recommended every 3-4 days.
LNCaP Cell Treatment with this compound
This protocol details the treatment of LNCaP cells for subsequent assays.
Materials:
-
LNCaP cells cultured in 6-well or 96-well plates
-
Complete growth medium
-
Charcoal-stripped FBS
-
This compound (stock solution in DMSO)
-
Dihydrotestosterone (DHT) (stock solution in ethanol)
-
Vehicle (DMSO or ethanol)
Procedure:
-
Hormone Starvation: One day prior to treatment, replace the complete growth medium with RPMI-1640 supplemented with 10% charcoal-stripped FBS to reduce baseline AR activity.[9]
-
Preparation of Treatment Media: Prepare fresh treatment media by diluting the stock solutions of this compound and/or DHT to the desired final concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Aspirate the starvation medium from the cells and add the prepared treatment media.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Cell Viability Assessment (MTT Assay)
This protocol measures the effect of this compound on LNCaP cell viability.
Materials:
-
LNCaP cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Cell Treatment: Treat the cells with various concentrations of this compound, DHT, and/or vehicle as described in Protocol 2.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[13][14]
Western Blot Analysis for AR and PSA Expression
This protocol is for detecting changes in AR and its downstream target, PSA, at the protein level.
Materials:
-
Treated LNCaP cells in 6-well plates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-AR, anti-PSA, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[9] Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[9]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[9]
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control.
Quantitative Real-Time PCR (qRT-PCR) for PSA mRNA Expression
This protocol quantifies the changes in the mRNA expression of the AR target gene, PSA.
Materials:
-
Treated LNCaP cells in 6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for PSA and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qRT-PCR: Set up the PCR reaction with SYBR Green or TaqMan master mix, cDNA, and specific primers for PSA and the housekeeping gene.
-
Data Analysis: Run the reaction in a real-time PCR instrument. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in PSA mRNA expression.[15][16]
Visualizations
Caption: Androgen Receptor Signaling Pathway in LNCaP Cells.
Caption: Workflow for evaluating a novel AR antagonist.
References
- 1. The androgen receptor in LNCaP cells contains a mutation in the ligand binding domain which affects steroid binding characteristics and response to antiandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the human prostatic cancer cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organoid culture of human prostate cancer cell lines LNCaP and C4-2B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encodeproject.org [encodeproject.org]
- 6. lncap.com [lncap.com]
- 7. LNCaP Clone FGC Cell Culture: A Comprehensive Guide [procellsystem.com]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT (Assay protocol [protocols.io]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. Real-time quantitative RT-PCR assay of prostate-specific antigen and prostate-specific membrane antigen in peripheral blood for detection of prostate cancer micrometastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Efficacy of Compound 28 in VCaP and PC3 Prostate Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals in the field of oncology and prostate cancer therapeutics.
Introduction: Compound 28 has emerged as a potent antagonist of the androgen receptor (AR), demonstrating significant anti-proliferative activity in various prostate cancer cell lines.[1] This document provides a summary of its effects on the VCaP (androgen-sensitive) and PC3 (androgen-insensitive) prostate cancer cell lines, along with detailed protocols for key experimental procedures.
Data Presentation
The anti-proliferative effects of Compound 28 have been evaluated in LNCaP cells, with notable activity also observed in VCaP and PC3 cell lines. The available quantitative data is summarized below.
Table 1: Anti-proliferative Activity of Compound 28 and Control Compounds in LNCaP Cells
| Compound | IC50 in LNCaP Cells (μM) |
| Compound 28 | 0.43 |
| Bicalutamide | 20.44 |
| Enzalutamide | 1.36 |
| Data represents the mean of three independent experiments.[1] |
Table 2: Qualitative Anti-proliferative Activity in VCaP and PC3 Cells
| Cell Line | Activity of Compound 28 |
| VCaP | Sub-micromolar |
| PC3 | Sub-micromolar |
| Specific IC50 values for VCaP and PC3 cells are not yet published, but potent sub-micromolar activity has been confirmed.[1] |
Experimental Protocols
Cell Growth Inhibition Assay
This protocol outlines the methodology to determine the anti-proliferative activity of Compound 28.
Materials:
-
VCaP or PC3 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Compound 28
-
Bicalutamide and Enzalutamide (as positive controls)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed VCaP or PC3 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of Compound 28, Bicalutamide, and Enzalutamide. A suggested range is nine concentrations in half-log increments up to 100 μM.
-
Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. Each experiment should be performed in triplicate.[1]
Downregulation of Prostate-Specific Antigen (PSA) Expression Analysis
This protocol describes the use of quantitative PCR (qPCR) to measure the effect of Compound 28 on the expression of the AR-regulated gene, PSA, in androgen-sensitive prostate cancer cells like LNCaP (as a model for AR activity).
Materials:
-
LNCaP cells
-
Compound 28 and Bicalutamide
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PSA and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Seed LNCaP cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of Compound 28 and Bicalutamide (e.g., 5, 10, 50, and 100 μM) for 24 hours.[1]
-
Harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, specific primers for PSA and a housekeeping gene, and a qPCR master mix.
-
Analyze the qPCR data to determine the relative expression of PSA mRNA, normalized to the housekeeping gene. The results will indicate a dose-dependent inhibition of PSA expression by active compounds.[1]
Visualizations
Signaling Pathway of Compound 28
Compound 28 functions as an androgen receptor (AR) antagonist. In androgen-sensitive prostate cancer cells, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR, which then translocates to the nucleus, binds to androgen response elements (AREs) on the DNA, and promotes the transcription of genes involved in cell growth and survival, such as Prostate-Specific Antigen (PSA). Compound 28 competitively inhibits the binding of androgens to the AR, thereby preventing its activation and the subsequent transcription of AR-target genes, leading to a reduction in cell proliferation and PSA expression.
Caption: Androgen Receptor signaling pathway and the inhibitory action of Compound 28.
Experimental Workflow for Cell Viability
The following diagram illustrates the key steps involved in assessing the impact of Compound 28 on the viability of VCaP and PC3 cells.
Caption: Workflow for determining the IC50 of Compound 28 in prostate cancer cells.
References
Application Notes and Protocols for a Representative Androgen Receptor Antagonist: Enzalutamide
Topic: Protocol for PSA Expression Analysis with a Representative Androgen Receptor Antagonist (Enzalutamide)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The androgen receptor (AR) signaling pathway is a critical driver in the development and progression of prostate cancer.[1][2] Prostate-Specific Antigen (PSA), a protein encoded by the KLK3 gene, is a well-established biomarker whose expression is primarily regulated by the AR.[3] Consequently, therapies targeting the AR pathway are a cornerstone of prostate cancer treatment. Enzalutamide (B1683756) is a potent, second-generation AR signaling inhibitor that acts at multiple steps in the pathway. It competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs the binding of the AR to DNA, ultimately leading to the downregulation of AR target genes, including KLK3.[4] These application notes provide detailed protocols for analyzing the in vitro effects of enzalutamide on PSA expression in prostate cancer cell lines.
I. Androgen Receptor Signaling Pathway and Enzalutamide's Mechanism of Action
The canonical AR signaling pathway begins with the binding of androgens, such as dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm.[5] This binding event induces a conformational change, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation into the nucleus.[5] In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes, such as KLK3 (PSA).[5][6] This binding recruits co-activator proteins and the transcriptional machinery, initiating gene transcription.
Enzalutamide disrupts this process at several key points:
-
Inhibition of Ligand Binding: It has a high affinity for the AR and prevents androgens from binding.[7]
-
Blockade of Nuclear Translocation: It impairs the movement of the AR from the cytoplasm into the nucleus.[4][7]
-
Impaired DNA Binding: The enzalutamide-bound AR complex has a reduced ability to bind to AREs on the DNA.[4][7]
This multi-faceted inhibition effectively shuts down AR-mediated transcription of genes like KLK3, leading to a significant reduction in PSA production.
Caption: Androgen receptor signaling and points of inhibition by enzalutamide.
II. Experimental Protocols
The following protocols are designed for androgen-sensitive prostate cancer cell lines, such as LNCaP, which are widely used models for studying AR signaling.
A. Cell Culture and Treatment with Enzalutamide
Objective: To treat prostate cancer cells with varying concentrations of enzalutamide to assess its effect on PSA expression.
Materials:
-
LNCaP cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS (CSS)
-
Penicillin-Streptomycin solution
-
Dihydrotestosterone (DHT)
-
Enzalutamide
-
DMSO (vehicle control)
-
Cell culture plates (6-well or 12-well)
Protocol:
-
Cell Seeding: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Androgen Deprivation: Once cells have adhered (typically 24 hours post-seeding), replace the growth medium with RPMI-1640 supplemented with 10% CSS. This removes androgens from the serum. Incubate for 24-48 hours.
-
Treatment Preparation: Prepare a stock solution of enzalutamide in DMSO. Serially dilute the stock to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).[8] Prepare a stock solution of DHT in ethanol (B145695) or DMSO.
-
Cell Treatment:
-
Vehicle Control: Treat cells with RPMI-1640 + 10% CSS, DMSO (at the same final concentration as the highest enzalutamide dose), and a physiological concentration of DHT (e.g., 1-10 nM).
-
Enzalutamide Treatment: Treat cells with RPMI-1640 + 10% CSS, DHT, and the desired concentrations of enzalutamide.
-
-
Incubation: Incubate the treated cells for 48-72 hours.[8]
-
Harvesting: After incubation, harvest the cells for RNA or protein extraction. The conditioned media can also be collected for analysis of secreted PSA.
B. Quantitative Real-Time PCR (qPCR) for KLK3 (PSA) mRNA Expression
Objective: To quantify the relative expression of KLK3 mRNA following enzalutamide treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for KLK3 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from the harvested cell pellets using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA, primers for KLK3 and the housekeeping gene, and the qPCR master mix.
-
Data Analysis: Calculate the relative expression of KLK3 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene and relative to the vehicle-treated control.
C. Western Blotting for PSA Protein Expression
Objective: To detect and semi-quantify the intracellular PSA protein levels.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PSA, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the harvested cells in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
Electrophoresis: Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometry analysis to quantify the relative PSA protein levels, normalizing to the loading control (β-actin or GAPDH).
D. ELISA for Secreted PSA
Objective: To quantify the concentration of PSA secreted into the cell culture medium.
Materials:
-
Human PSA ELISA kit
-
Conditioned cell culture medium from the treatment experiment
-
Microplate reader
Protocol:
-
Sample Collection: Collect the conditioned medium from the treated cells before harvesting. Centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Data Acquisition: Measure the absorbance using a microplate reader.
-
Analysis: Generate a standard curve and calculate the concentration of PSA in each sample.
III. Experimental Workflow Diagram
Caption: Workflow for analyzing the effect of enzalutamide on PSA expression.
IV. Data Presentation
The following tables represent expected outcomes from the described experiments, demonstrating a dose-dependent inhibition of PSA expression by enzalutamide in LNCaP cells stimulated with 1 nM DHT.
Table 1: Relative KLK3 (PSA) mRNA Expression by qPCR
| Treatment Group | Enzalutamide (µM) | Fold Change in KLK3 mRNA (Normalized to Vehicle) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.12 |
| Treatment 1 | 1 | 0.45 | ± 0.08 |
| Treatment 2 | 5 | 0.15 | ± 0.04 |
| Treatment 3 | 10 | 0.05 | ± 0.02 |
Table 2: Relative Intracellular PSA Protein Expression by Western Blot
| Treatment Group | Enzalutamide (µM) | Relative PSA Protein Level (Normalized to Vehicle) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.15 |
| Treatment 1 | 1 | 0.52 | ± 0.09 |
| Treatment 2 | 5 | 0.21 | ± 0.06 |
| Treatment 3 | 10 | 0.08 | ± 0.03 |
Table 3: Secreted PSA Concentration by ELISA
| Treatment Group | Enzalutamide (µM) | Secreted PSA (ng/mL) | Standard Deviation |
| Vehicle Control | 0 | 150.2 | ± 18.5 |
| Treatment 1 | 1 | 72.8 | ± 11.2 |
| Treatment 2 | 5 | 25.5 | ± 6.1 |
| Treatment 3 | 10 | 8.9 | ± 2.4 |
Summary of Results: The data consistently show that enzalutamide treatment leads to a significant and dose-dependent decrease in PSA expression at the mRNA, intracellular protein, and secreted protein levels in androgen-sensitive prostate cancer cells. This aligns with its mechanism of action as a potent inhibitor of the androgen receptor signaling pathway. Clinical studies have also demonstrated that declines in serum PSA levels in patients treated with enzalutamide are associated with improved clinical outcomes, including longer metastasis-free and overall survival.[9][10]
References
- 1. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]
- 3. Prostate specific antigen gene regulation by androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Androgen Receptor-Mediated Transcription in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Decline in PSA Level After Treatment With Enzalutamide Effect on Metastasis and Survival - The ASCO Post [ascopost.com]
- 10. Declining PSA levels after enzalutamide treatment predict longer survival in high risk prostate cancer patients [medicaldialogues.in]
Application Notes and Protocols for qPCR Analysis of AR-Regulated Genes Following Treatment with "Compound 28"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for quantifying the expression of androgen receptor (AR)-regulated genes in prostate cancer cell lines following treatment with "compound 28," a known AR antagonist. The protocol outlines the experimental workflow from cell culture and treatment to RNA extraction, reverse transcription, and quantitative polymerase chain reaction (qPCR) analysis using SYBR Green chemistry. Additionally, it includes information on data analysis using the comparative CT (ΔΔCT) method, along with structured tables for data presentation and Graphviz diagrams to visualize the signaling pathway and experimental workflow.
Introduction
The androgen receptor (AR) is a crucial driver of prostate cancer progression.[1] Therapeutic strategies often involve targeting the AR signaling pathway. "Compound 28" has been identified as a potent antagonist of the androgen receptor, capable of inhibiting the expression of AR-regulated genes.[2][3] In some contexts, it is also described as a proteolysis-targeting chimera (PROTAC) that induces the degradation of the AR protein.[4] This application note provides a comprehensive methodology for researchers to assess the efficacy of "compound 28" in modulating the expression of key AR target genes such as Prostate-Specific Antigen (PSA, KLK3), Transmembrane Protease, Serine 2 (TMPRSS2), and FK506-Binding Protein 5 (FKBP5). Quantitative PCR (qPCR) is a sensitive and widely used technique for measuring changes in gene expression, making it an ideal method for this application.[5]
Androgen Receptor Signaling Pathway
Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the AR in the cytoplasm, leading to its dimerization and translocation into the nucleus.[6][7] In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes involved in cell proliferation and survival.[1][6][7] "Compound 28" acts as an antagonist, interfering with this process and thereby reducing the transcription of AR-regulated genes.[2][3]
Experimental Protocols
This section details the step-by-step procedures for cell culture, treatment with "compound 28," RNA isolation, cDNA synthesis, and qPCR.
Cell Culture and Treatment
This protocol is designed for androgen-sensitive human prostate cancer cell lines such as LNCaP and VCaP.
-
Materials:
-
LNCaP or VCaP cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
"Compound 28" (stock solution in DMSO)
-
6-well cell culture plates
-
-
Procedure:
-
Culture LNCaP or VCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of "compound 28" in the cell culture medium. Based on published data, a dose-response experiment is recommended with concentrations ranging from 1 nM to 100 µM.[3][4] A typical experiment might include concentrations of 10 nM, 100 nM, 1 µM, and 10 µM for VCaP cells, and 5 µM, 10 µM, 50 µM, and 100 µM for LNCaP cells.[3][4]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of "compound 28" used.
-
Aspirate the medium from the wells and replace it with the medium containing the different concentrations of "compound 28" or the vehicle control.
-
After the incubation period, proceed immediately to RNA isolation.
-
RNA Isolation and cDNA Synthesis
-
Materials:
-
RNA isolation kit (e.g., TRIzol reagent or column-based kits)
-
Chloroform (if using TRIzol)
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
cDNA synthesis kit (containing reverse transcriptase, dNTPs, and primers like oligo(dT) or random hexamers)
-
Spectrophotometer (for RNA quantification)
-
-
Procedure:
-
Isolate total RNA from the treated and control cells according to the manufacturer's protocol of your chosen RNA isolation kit.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer. An A260/A280 ratio between 1.8 and 2.1 is indicative of highly pure RNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit, following the manufacturer's instructions.
-
Store the resulting cDNA at -20°C until use.
-
Quantitative PCR (qPCR)
-
Materials:
-
cDNA template
-
SYBR Green qPCR Master Mix (2X)
-
Forward and reverse primers for target and housekeeping genes (see Table 1)
-
Nuclease-free water
-
qPCR-compatible plates or tubes
-
Real-time PCR detection system
-
-
Primer Design: It is recommended to use validated primers. Table 1 provides sequences for target and housekeeping genes.
Table 1: Validated qPCR Primer Sequences
Gene Symbol Target Forward Primer (5'-3') Reverse Primer (5'-3') Source KLK3 PSA CGCAAGTTCACCCTCAGAAGGT GACGTGATACCTTGAAGCACACC [8] TMPRSS2 TMPRSS2 CCTCTAACTGGTGTGATGGCGT TGCCAGGACTTCCTCTGAGATG [9] FKBP5 FKBP5 Not explicitly provided in search results. Commercially available validated primers are recommended. Not explicitly provided in search results. Commercially available validated primers are recommended. [10][11] GAPDH GAPDH Commercially available validated primers are recommended. Commercially available validated primers are recommended. [1][12][13][14][15] | ACTB | β-Actin | Commercially available validated primers are recommended. | Commercially available validated primers are recommended. |[16][17][18][19][20] |
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer pair to minimize pipetting errors. For a single 20 µL reaction:
-
10 µL 2X SYBR Green qPCR Master Mix
-
0.5 µL Forward Primer (10 µM stock)
-
0.5 µL Reverse Primer (10 µM stock)
-
4 µL Nuclease-free water
-
-
Aliquot 15 µL of the master mix into each qPCR well.
-
Add 5 µL of diluted cDNA (typically a 1:10 dilution of the stock) to each well.
-
Include no-template controls (NTC) for each primer pair by adding 5 µL of nuclease-free water instead of cDNA.
-
Run each sample in triplicate.
-
-
qPCR Cycling Conditions: A standard three-step protocol is generally effective.[2][6]
Table 2: Typical qPCR Cycling Conditions
Stage Step Temperature (°C) Time Cycles 1 Initial Denaturation 95 2-10 min 1 2 Denaturation 95 15 sec 40 Annealing 60 30 sec Extension 72 30 sec | 3 | Melt Curve Analysis | Instrument Default | - | 1 |
Data Analysis and Presentation
The relative expression of the target genes will be calculated using the comparative CT (ΔΔCT) method.[7][21][22][23][24]
-
Normalization to Housekeeping Gene (ΔCT): For each sample, calculate the ΔCT by subtracting the average CT value of the housekeeping gene from the average CT value of the target gene. ΔCT = CT (Target Gene) - CT (Housekeeping Gene)
-
Normalization to Control (ΔΔCT): Calculate the ΔΔCT by subtracting the average ΔCT of the control group (vehicle-treated) from the ΔCT of each treated sample. ΔΔCT = ΔCT (Treated Sample) - ΔCT (Control Sample)
-
Calculate Fold Change: The fold change in gene expression relative to the control is calculated as 2-ΔΔCT.
Data Presentation Tables
Table 3: Raw CT Values from qPCR Experiment
| Sample | Treatment | Replicate | CT (Target Gene: KLK3) | CT (Housekeeping Gene: GAPDH) |
|---|---|---|---|---|
| 1 | Vehicle (DMSO) | 1 | 22.5 | 18.2 |
| 2 | 22.6 | 18.3 | ||
| 3 | 22.4 | 18.1 | ||
| 2 | Compound 28 (10 µM) | 1 | 25.8 | 18.3 |
| 2 | 25.9 | 18.2 |
| | | 3 | 25.7 | 18.4 |
Table 4: Summary of Relative Gene Expression Analysis
| Treatment | Avg. CT (Target) | Avg. CT (HK) | ΔCT | ΔΔCT | Fold Change (2-ΔΔCT) | % Inhibition |
|---|---|---|---|---|---|---|
| Vehicle (DMSO) | 22.5 | 18.2 | 4.3 | 0.0 | 1.00 | 0% |
| Compound 28 (10 µM) | 25.8 | 18.3 | 7.5 | 3.2 | 0.11 | 89% |
Experimental Workflow Diagram
References
- 1. Sino Biological Human GAPDH qPCR Primer Pair, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. qPCR Gene Expression Protocol Using SYBR Green [merckmillipore.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SimpleChIP® Human KLK3 Promoter Primers | Cell Signaling Technology [cellsignal.com]
- 6. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. origene.com [origene.com]
- 9. origene.com [origene.com]
- 10. sinobiological.com [sinobiological.com]
- 11. origene.com [origene.com]
- 12. biocat.com [biocat.com]
- 13. biocompare.com [biocompare.com]
- 14. sinobiological.com [sinobiological.com]
- 15. origene.com [origene.com]
- 16. sinobiological.com [sinobiological.com]
- 17. Human ChIP-seq grade b-actin promoter primer pair [diagenode.com]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. biocompare.com [biocompare.com]
- 20. origene.com [origene.com]
- 21. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. gene-quantification.de [gene-quantification.de]
- 23. Absolute vs. Relative Quantification for qPCR | Thermo Fisher Scientific - NL [thermofisher.com]
- 24. horizondiscovery.com [horizondiscovery.com]
Application Notes and Protocols: Cell Proliferation Assay Using Androgen Receptor Antagonist 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver of prostate cancer cell growth and survival.[1][2] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, leading to the transcription of genes involved in cellular proliferation and apoptosis inhibition.[1][3] Consequently, the AR signaling pathway is a primary target for prostate cancer therapeutics.
Androgen receptor antagonists are a class of drugs that inhibit AR activity.[4] Second-generation antagonists, such as enzalutamide (B1683756) and apalutamide, have demonstrated significant clinical efficacy.[1][5] These antagonists act by competitively binding to the AR, preventing its nuclear translocation, and impairing its ability to bind to DNA and recruit coactivators.[6][7][8] "Androgen Receptor Antagonist 9" (a hypothetical potent, second-generation nonsteroidal antiandrogen for the purpose of this note) is designed to potently inhibit AR signaling, leading to a reduction in the proliferation of androgen-sensitive prostate cancer cells.
This application note provides a detailed protocol for assessing the anti-proliferative effects of this compound on the LNCaP human prostate cancer cell line using a WST-1 cell proliferation assay.
Signaling Pathway
The androgen receptor signaling pathway plays a crucial role in the proliferation of prostate cancer cells. Androgens, such as dihydrotestosterone (DHT), bind to the androgen receptor (AR) in the cytoplasm. This binding event triggers the dissociation of heat shock proteins (HSPs), leading to AR dimerization and translocation into the nucleus. Within the nucleus, the AR dimer binds to androgen response elements (AREs) in the promoter regions of target genes. This binding recruits coactivators and initiates the transcription of genes that drive cell cycle progression and cell proliferation. This compound competitively binds to the ligand-binding domain of the AR, preventing androgen binding. This action inhibits the nuclear translocation of the AR and its subsequent binding to AREs, thereby blocking the transcription of proliferation-related genes and ultimately leading to an inhibition of cell growth.[1][9][10]
Caption: Androgen Receptor Signaling Pathway and Inhibition by Antagonist 9.
Experimental Protocols
LNCaP Cell Culture
The LNCaP cell line is an androgen-sensitive human prostate adenocarcinoma cell line.[11] These cells are weakly adherent and tend to grow in aggregates.[11][12]
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS.[11][13]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[11][13]
-
For subculturing, aspirate the medium and rinse the cells with PBS.
-
Add 1-2 mL of Trypsin-EDTA solution to a T75 flask and incubate for 3-12 minutes at 37°C to detach the cells. Avoid agitation to prevent cell clustering.[11]
-
Neutralize the trypsin with complete growth medium (at least 4 times the volume of trypsin solution used).
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh growth medium.
-
Seed new culture vessels at an appropriate density. LNCaP cells have a relatively slow doubling time of approximately 48-60 hours.[14]
WST-1 Cell Proliferation Assay
The WST-1 assay is a colorimetric method for the non-radioactive quantification of cell proliferation and viability.[15][16] The assay is based on the cleavage of the tetrazolium salt WST-1 to formazan (B1609692) by mitochondrial dehydrogenases in metabolically active cells.[15][17] The amount of formazan dye produced is directly proportional to the number of living cells.[15]
Materials:
-
LNCaP cells
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
WST-1 reagent
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Harvest and count LNCaP cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[18][19]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of Antagonist 9. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated controls.
-
Incubate the plate for an additional 72 hours under standard cell culture conditions.
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for your specific experimental conditions.[15][16]
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.[18]
-
Measure the absorbance of each well at a wavelength between 420 and 480 nm using a microplate reader. A reference wavelength of >600 nm is recommended.[15][18]
Experimental Workflow
The following diagram outlines the workflow for the cell proliferation assay.
Caption: Workflow for the WST-1 Cell Proliferation Assay.
Data Presentation and Analysis
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist that inhibits cell proliferation by 50%, can be determined by plotting the percentage of cell viability against the log concentration of the antagonist and fitting the data to a dose-response curve.[20][21]
Representative Data
The following table summarizes hypothetical data from a WST-1 assay assessing the effect of this compound on LNCaP cell proliferation.
| Concentration of Antagonist 9 (nM) | Mean Absorbance (450 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.52 | 0.08 | 100% |
| 0.1 | 1.45 | 0.07 | 95.4% |
| 1 | 1.28 | 0.06 | 84.2% |
| 10 | 0.85 | 0.05 | 55.9% |
| 100 | 0.42 | 0.03 | 27.6% |
| 1000 | 0.15 | 0.02 | 9.9% |
Calculation of % Cell Viability:
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
Based on this data, the IC50 value for this compound would be determined to be approximately 12 nM.
Conclusion
This application note provides a comprehensive protocol for evaluating the anti-proliferative activity of this compound using the LNCaP prostate cancer cell line and a WST-1 assay. The provided methodologies and diagrams offer a clear framework for researchers to assess the efficacy of novel AR antagonists in a preclinical setting. Accurate determination of the IC50 value is crucial for the characterization and further development of potential therapeutic agents targeting the androgen receptor signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 5. prostatecanceruk.org [prostatecanceruk.org]
- 6. urology-textbook.com [urology-textbook.com]
- 7. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. erc.bioscientifica.com [erc.bioscientifica.com]
- 11. lncap.com [lncap.com]
- 12. LNCaP Clone FGC Cell Culture: A Comprehensive Guide [procellsystem.com]
- 13. Organoid culture of human prostate cancer cell lines LNCaP and C4-2B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 16. materialneutral.info [materialneutral.info]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols for Androgen Receptor (AR) Nuclear Translocation Assay Featuring Compound 28
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of Compound 28 on Androgen Receptor (AR) nuclear translocation. Compound 28 is an experimental antagonist of the Androgen Receptor, which has been shown to inhibit AR nuclear import, particularly in castration-resistant prostate cancer (CRPC) cells.[1] This document outlines the principles of the assay, detailed experimental procedures, data analysis, and the signaling pathway involved.
Introduction and Principle
The Androgen Receptor (AR) is a ligand-activated transcription factor that, in its inactive state, resides primarily in the cytoplasm complexed with heat shock proteins (HSPs).[2][3] Upon binding to androgens like dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates into the nucleus.[3][4][5] In the nucleus, it binds to Androgen Response Elements (AREs) on target genes, regulating their transcription.[6][7]
In certain pathologies, such as castration-resistant prostate cancer, AR signaling can remain active even in low androgen environments, often involving ligand-independent nuclear localization.[2][8] Therefore, inhibiting the nuclear translocation of AR is a key therapeutic strategy.
Compound 28 has been identified as an AR antagonist that effectively reduces AR nuclear import.[1] Its mechanism involves the reduction of HSP27 and AR phosphorylation, which are critical for the receptor's nuclear translocation.[1]
This assay utilizes immunofluorescence microscopy to visualize and quantify the subcellular localization of AR in response to androgen stimulation and treatment with Compound 28. Cells are treated with a stimulating androgen (e.g., DHT), Compound 28, or a combination thereof. The localization of AR is then determined by staining for the AR protein and counterstaining the nucleus. The ratio of nuclear to cytoplasmic fluorescence provides a quantitative measure of AR nuclear translocation.
Signaling Pathway of AR Nuclear Translocation and Inhibition by Compound 28
The following diagram illustrates the key steps in the AR signaling pathway leading to nuclear translocation and the proposed mechanism of inhibition by Compound 28.
Caption: AR signaling pathway and inhibition by Compound 28.
Experimental Protocols
Materials and Reagents
-
Cell Line: C4-2 human prostate cancer cell line (or other suitable cell line expressing endogenous AR, e.g., LNCaP).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Hormone-Depleted Medium: Phenol red-free RPMI-1640 supplemented with 10% Charcoal-Stripped FBS (CS-FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds:
-
Dihydrotestosterone (DHT), Sigma-Aldrich
-
Compound 28 (synthesis or acquired from a suitable vendor)
-
Vehicle control (e.g., DMSO, 0.1% final concentration)
-
-
Assay Plates: 96-well, black-walled, clear-bottom imaging plates.
-
Reagents for Immunofluorescence:
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Anti-Androgen Receptor antibody (e.g., rabbit polyclonal or mouse monoclonal).
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-rabbit/mouse IgG.
-
Nuclear Stain: Hoechst 33342 or DAPI.
-
Phosphate Buffered Saline (PBS).
-
Experimental Workflow
The following diagram outlines the workflow for the AR nuclear translocation assay.
Caption: Workflow for the AR translocation assay.
Detailed Procedure
-
Cell Culture and Seeding:
-
Culture C4-2 cells in RPMI-1640 with 10% FBS.
-
Trypsinize and seed 1 x 10⁴ cells per well into a 96-well imaging plate.
-
Allow cells to adhere for 24 hours.
-
-
Hormone Starvation:
-
Gently aspirate the culture medium.
-
Wash cells once with PBS.
-
Add 100 µL of hormone-depleted medium (with 10% CS-FBS) to each well.
-
Incubate for 24 hours to reduce baseline AR activation.
-
-
Compound Preparation and Treatment:
-
Prepare 2X concentrated solutions of DHT and Compound 28 in hormone-depleted medium.
-
Treatment Groups:
-
Vehicle Control (e.g., 0.1% DMSO)
-
DHT (e.g., 10 nM final concentration)
-
Compound 28 (e.g., dose-response from 0.1 µM to 10 µM)
-
DHT (10 nM) + Compound 28 (dose-response)
-
-
Aspirate the starvation medium and add 100 µL of the appropriate 2X compound solution to the wells.
-
Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.[9]
-
-
Cell Fixation and Permeabilization:
-
Gently decant the medium from the wells.
-
Add 150 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.[9]
-
Wash the cells 3 times with 200 µL of PBS per well.
-
Add 100 µL of Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes.
-
Wash 3 times with PBS.
-
-
Immunostaining:
-
Add 150 µL of Blocking Buffer (5% BSA in PBS) and incubate for 1 hour at room temperature.
-
Dilute the primary anti-AR antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Aspirate the blocking buffer and add 50 µL of the diluted primary antibody. Incubate overnight at 4°C.
-
Wash cells 4 times with PBS.
-
Dilute the Alexa Fluor 488 secondary antibody and the Hoechst 33342 nuclear stain in Blocking Buffer.
-
Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Wash cells 4 times with PBS.
-
Add 100 µL of PBS to each well for imaging.
-
-
Imaging:
-
Image the plate using a high-content imaging system or a fluorescence microscope.
-
Acquire images in two channels:
-
Data Presentation and Analysis
Quantitative Analysis
Image analysis software should be used to perform the following steps:
-
Identify Nuclei: Use the blue channel (Hoechst) to define the nuclear mask for each cell.
-
Define Cytoplasm: Define a cytoplasmic mask by creating a ring-shaped region around each nucleus.
-
Measure Fluorescence: Quantify the mean fluorescence intensity of the green channel (AR staining) within the nuclear and cytoplasmic masks for each cell.
-
Calculate Nuclear/Cytoplasmic Ratio: For each cell, calculate the ratio of the mean nuclear fluorescence intensity to the mean cytoplasmic fluorescence intensity.
-
Data Aggregation: Average the ratios from all cells within a well. Calculate the mean and standard deviation for replicate wells.
Sample Data Tables
The results can be summarized in tables for clear comparison.
Table 1: Effect of Compound 28 on DHT-Induced AR Nuclear Translocation
| Treatment Group | Concentration | Mean Nuclear/Cytoplasmic AR Fluorescence Ratio (± SD) | % Inhibition of Translocation |
| Vehicle Control (0.1% DMSO) | - | 1.2 (± 0.2) | N/A |
| DHT | 10 nM | 5.8 (± 0.6) | 0% (Reference) |
| Compound 28 | 1 µM | 1.3 (± 0.3) | N/A |
| DHT + Compound 28 | 0.1 µM | 4.5 (± 0.5) | 28.3% |
| DHT + Compound 28 | 1 µM | 2.1 (± 0.4) | 80.4% |
| DHT + Compound 28 | 10 µM | 1.5 (± 0.3) | 93.5% |
% Inhibition is calculated as: [1 - (Ratio(DHT+C28) - RatioVehicle) / (RatioDHT - RatioVehicle)] x 100
Table 2: Anti-proliferative Activity of Compound 28 in Prostate Cancer Cell Lines
| Cell Line | Compound 28 IC₅₀ (µM) | Enzalutamide IC₅₀ (µM) | Bicalutamide IC₅₀ (µM) |
| LNCaP | 0.43 | 1.36 | 20.44 |
| VCaP | Sub-micromolar | - | - |
| PC3 (AR-negative) | > 50 | > 50 | > 50 |
Data in Table 2 is representative of values found in the literature for a potent AR antagonist referred to as compound 28.[10]
Summary and Conclusion
This protocol provides a robust method for evaluating the effect of inhibitors, such as Compound 28, on the nuclear translocation of the Androgen Receptor. The assay is quantitative, reproducible, and suitable for high-content screening applications in drug discovery. The data generated can elucidate the mechanism of action of novel AR antagonists and provide crucial information for their preclinical development. Compound 28 demonstrates significant inhibition of DHT-induced AR nuclear translocation in a dose-dependent manner, consistent with its proposed mechanism of reducing AR and HSP27 phosphorylation.[1]
References
- 1. db-thueringen.de [db-thueringen.de]
- 2. JCI - Regulation and targeting of androgen receptor nuclear localization in castration-resistant prostate cancer [jci.org]
- 3. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. innoprot.com [innoprot.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Keys to unlock androgen receptor translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Notes and Protocols: Reporter Gene Assay for Androgen Receptor Antagonist Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The androgen receptor (AR), a ligand-activated nuclear transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2] Therapeutic strategies targeting the AR, such as androgen receptor antagonists, are crucial in the management of this disease.[1] Reporter gene assays provide a robust and quantitative method to screen for and characterize the activity of potential AR antagonists.[3] This application note details the principles and protocols for performing a reporter gene assay to identify and evaluate compounds that inhibit androgen receptor signaling.
The assay relies on the principle that activation of the AR by an agonist, such as dihydrotestosterone (B1667394) (DHT), leads to the transcription of a reporter gene (e.g., luciferase) under the control of androgen response elements (AREs).[4][5] An AR antagonist will compete with the agonist, thereby inhibiting the AR-mediated transcription of the reporter gene and leading to a measurable decrease in the reporter signal.[6]
Androgen Receptor Signaling Pathway
The classical androgen receptor signaling pathway is initiated by the binding of androgens, like testosterone (B1683101) or its more potent metabolite 5α-dihydrotestosterone (DHT), to the AR in the cytoplasm.[7] In its unbound state, the AR is part of a complex with heat shock proteins (HSPs).[7] Ligand binding induces a conformational change, leading to the dissociation of HSPs, receptor dimerization, and translocation of the AR dimer into the nucleus.[7][8] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes.[7][9] This binding, along with the recruitment of co-activators, initiates the transcription of androgen-responsive genes.[7] AR antagonists function by preventing one or more of these steps, most commonly by competing with androgens for binding to the ligand-binding domain of the AR.
Androgen Receptor Signaling Pathway
Experimental Workflow
The general workflow for an AR antagonist reporter gene assay involves several key steps, from cell culture and transfection to data analysis. A dual-luciferase reporter system is often employed, where a primary reporter (e.g., Firefly luciferase) is under the control of an ARE, and a second, constitutively expressed reporter (e.g., Renilla luciferase) serves as an internal control for normalization of transfection efficiency and cell viability.[4]
AR Antagonist Reporter Gene Assay Workflow
Materials and Methods
Cell Lines
A variety of cell lines can be utilized for AR reporter gene assays. The choice of cell line depends on the specific experimental goals.
| Cell Line | AR Expression | Glucocorticoid Receptor (GR) Expression | Characteristics |
| LNCaP | Endogenous (mutated T877A) | Expressed | Prostate cancer cell line; androgen-sensitive.[10][11] |
| 22Rv1 | Endogenous | Expressed | Prostate cancer cell line; can be an appropriate model for screening.[10][12] |
| PC3 | Negative | Expressed | Prostate cancer cell line; requires co-transfection with an AR expression vector.[5][10] |
| HEK293T | Negative | Low | Human embryonic kidney cells; easy to transfect, low endogenous receptor background.[4] |
| CHO-K1 | Negative | Low | Chinese Hamster Ovary cells; suitable for creating stable cell lines.[5] |
| MDA-kb2 | Endogenous | Expressed | Breast cancer cell line; responds to both androgens and glucocorticoids.[5][6] |
Reagents and Equipment
-
Selected cell line
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
AR expression vector (e.g., pCMV-hAR)
-
ARE-driven Firefly luciferase reporter vector
-
Renilla luciferase control vector (e.g., pRL-TK)
-
Transfection reagent
-
Dihydrotestosterone (DHT) or a synthetic androgen like R1881
-
Positive control AR antagonist (e.g., Bicalutamide, Enzalutamide)
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
-
CO2 incubator (37°C, 5% CO2)
Detailed Experimental Protocol
This protocol is optimized for transient transfection in a 96-well format.
Day 1: Cell Seeding
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed 1 x 10^4 to 2 x 10^4 cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL.
-
Incubate overnight at 37°C with 5% CO2.
Day 2: Transfection
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, a typical mix includes:
-
AR expression vector (if using AR-negative cells)
-
ARE-Firefly luciferase reporter vector
-
Renilla luciferase control vector
-
Transfection reagent
-
Serum-free medium
-
-
Remove the growth medium from the cells and add the transfection mix.
-
Incubate for 4-6 hours at 37°C with 5% CO2.
-
Replace the transfection mix with 100 µL of fresh culture medium containing charcoal-stripped FBS to minimize background androgenic activity.
-
Incubate overnight.
Day 3: Compound Treatment
-
Prepare serial dilutions of the test compounds (potential AR antagonists) and the positive control antagonist in assay medium (culture medium with charcoal-stripped FBS).
-
Remove the medium from the wells.
-
Add 50 µL of the diluted test compounds or controls to the respective wells.
-
Prepare the AR agonist (e.g., DHT) solution in assay medium at a concentration that elicits a submaximal response (e.g., EC80).
-
Add 50 µL of the agonist solution to all wells except the vehicle control wells. Add 50 µL of assay medium to the vehicle control wells.
-
Incubate for 24 hours at 37°C with 5% CO2.
Day 4: Luciferase Assay
-
Remove the medium from the wells and wash once with PBS.
-
Lyse the cells by adding the passive lysis buffer provided with the dual-luciferase assay kit.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure Firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.[13]
Data Presentation and Analysis
1. Data Normalization:
For each well, calculate the Relative Luciferase Units (RLU) by dividing the Firefly luciferase reading by the Renilla luciferase reading.
RLU = Firefly Luciferase Activity / Renilla Luciferase Activity
2. Calculation of Percent Inhibition:
The percentage of inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = 100 * (1 - (RLU_sample - RLU_agonist_only) / (RLU_vehicle - RLU_agonist_only))
3. IC50 Determination:
Plot the percent inhibition against the log concentration of the test compound. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced AR activity.
Example Data Table:
| Compound | Concentration (µM) | Mean RLU | Std. Dev. | % Inhibition |
| Vehicle | - | 1.2 | 0.1 | 0 |
| DHT (1 nM) | - | 25.5 | 2.1 | N/A |
| Test Cmpd A | 0.01 | 22.8 | 1.8 | 11.1 |
| Test Cmpd A | 0.1 | 15.3 | 1.2 | 41.9 |
| Test Cmpd A | 1 | 8.1 | 0.7 | 71.6 |
| Test Cmpd A | 10 | 2.5 | 0.3 | 94.7 |
| Enzalutamide | 1 | 5.4 | 0.5 | 82.7 |
Summary of IC50 Values:
| Compound | IC50 (µM) |
| Test Compound A | 0.25 |
| Enzalutamide (Control) | 0.08 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Luciferase Signal | Low transfection efficiency; low cell viability; inactive reagents. | Optimize transfection protocol; check cell health; use fresh luciferase assay reagents. |
| High Background Signal | Endogenous androgens in serum; promiscuous reporter construct. | Use charcoal-stripped FBS; validate the specificity of the ARE reporter. |
| High Well-to-Well Variability | Inconsistent cell seeding; pipetting errors. | Ensure a single-cell suspension for seeding; use calibrated pipettes. |
| Agonistic Activity of Test Compound | Compound acts as an AR agonist. | Run the assay in the absence of an AR agonist to confirm. |
| Cytotoxicity of Test Compound | Compound is toxic to the cells. | Assess cell viability in parallel (e.g., using a CellTiter-Glo assay); decrease the highest concentration of the compound. |
References
- 1. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of prostate cancer cell lines for androgen receptor-mediated reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. assaygenie.com [assaygenie.com]
Application Notes: Evaluating Androgen Receptor Antagonist 9 in 3D Prostate Cancer Spheroid Models
Introduction
The androgen receptor (AR) is a critical driver of prostate cancer (PCa) progression.[1][2][3] While two-dimensional (2D) cell cultures have been instrumental in initial drug screening, they often fail to recapitulate the complex tumor microenvironment. Three-dimensional (3D) cell culture models, such as tumor spheroids, offer a more physiologically relevant platform by mimicking in vivo cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges.[4][5] These application notes provide a framework for evaluating the efficacy of Androgen Receptor Antagonist 9 (AR Antagonist 9), a novel therapeutic candidate, using 3D prostate cancer spheroid models.
Mechanism of Action
Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the AR in the cytoplasm, leading to its dimerization and translocation into the nucleus.[6][7] In the nucleus, the AR binds to androgen response elements (AREs) on DNA, recruiting coactivators and initiating the transcription of genes involved in cell proliferation and survival.[3][6] AR antagonists function by competitively binding to the AR, thereby inhibiting androgen binding and subsequent downstream signaling.[8][9] Second-generation antagonists like enzalutamide (B1683756) have demonstrated enhanced affinity for the AR and can prevent its nuclear translocation.[8][10][11] AR Antagonist 9 is hypothesized to act as a potent and specific inhibitor of the AR signaling pathway.
Key Experiments and Expected Outcomes
Here we outline key experiments to characterize the activity of AR Antagonist 9 in 3D prostate cancer cell culture models.
1. Spheroid Formation and Growth Inhibition
-
Objective: To determine the effect of AR Antagonist 9 on the formation and growth of prostate cancer spheroids.
-
Methodology: Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured using a spheroid formation protocol, such as the hanging drop method or ultra-low attachment plates.[4][12][13] Spheroids are then treated with a dose range of AR Antagonist 9. Spheroid size and morphology are monitored over time using brightfield microscopy.
-
Expected Outcome: AR Antagonist 9 is expected to inhibit the growth of AR-positive spheroids in a dose-dependent manner. This will be observed as a reduction in spheroid diameter and volume compared to vehicle-treated controls.
2. Cell Viability and Cytotoxicity Assessment
-
Objective: To quantify the effect of AR Antagonist 9 on the viability and cytotoxicity within the 3D spheroid structure.
-
Methodology: Following treatment with AR Antagonist 9, spheroid viability can be assessed using assays optimized for 3D cultures, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.[14][15] Cytotoxicity can be determined by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium using assays like the LDH-Glo™ Cytotoxicity Assay.[14][16][17]
-
Expected Outcome: A dose-dependent decrease in ATP levels and a corresponding increase in LDH release are anticipated in AR-positive spheroids treated with AR Antagonist 9, indicating reduced viability and increased cell death.
3. Apoptosis Induction
-
Objective: To determine if the observed reduction in cell viability is due to the induction of apoptosis.
-
Methodology: Apoptosis can be measured by detecting the activity of caspases 3 and 7 using assays like the Caspase-Glo® 3/7 3D Assay.[14][17][18] This assay is specifically designed to penetrate the dense structure of spheroids.
-
Expected Outcome: Treatment with AR Antagonist 9 is expected to lead to a dose-dependent increase in caspase 3/7 activity in AR-positive spheroids, confirming the induction of apoptosis.
4. Target Engagement and Pathway Modulation
-
Objective: To confirm that AR Antagonist 9 is acting on its intended target and modulating the AR signaling pathway.
-
Methodology: Following treatment, spheroids can be dissociated, and cells can be analyzed for the expression of AR target genes, such as Prostate-Specific Antigen (PSA), using quantitative PCR (qPCR) or Western blotting. A reduction in PSA expression would indicate successful inhibition of the AR pathway.[5]
-
Expected Outcome: A significant, dose-dependent decrease in the expression of AR target genes in response to AR Antagonist 9 treatment would confirm its mechanism of action.
Data Presentation
The quantitative data from the aforementioned experiments should be summarized in the following tables for clear comparison.
Table 1: Effect of AR Antagonist 9 on Spheroid Growth
| Concentration (nM) | Average Spheroid Diameter (µm) at Day 7 | Percent Growth Inhibition (%) |
| Vehicle Control | 0 | |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
Table 2: Viability and Cytotoxicity of Spheroids Treated with AR Antagonist 9
| Concentration (nM) | Cell Viability (% of Control) | Cytotoxicity (% of Max Lysis) |
| Vehicle Control | 100 | 0 |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
Table 3: Apoptosis Induction in Spheroids by AR Antagonist 9
| Concentration (nM) | Caspase 3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| 1 | |
| 10 | |
| 100 | |
| 1000 |
Table 4: Modulation of AR Target Gene Expression
| Concentration (nM) | Relative PSA mRNA Expression (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| 1 | |
| 10 | |
| 100 | |
| 1000 |
Visualizations
Caption: Androgen Receptor Signaling Pathway and Inhibition by AR Antagonist 9.
References
- 1. mdpi.com [mdpi.com]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostate Cancer Spheroids: A Three-Dimensional Model for Studying Tumor Heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three-Dimensional Cell Cultures as an In Vitro Tool for Prostate Cancer Modeling and Drug Discovery | MDPI [mdpi.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. youtube.com [youtube.com]
- 10. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids [jove.com]
- 13. 3D Cell Culture Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Assays and Tools to Monitor Biology in 3D Cell Cultures | 3D Assay [promega.com]
- 15. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [worldwide.promega.com]
- 16. assaygenie.com [assaygenie.com]
- 17. zhaw.ch [zhaw.ch]
- 18. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols for Preclinical Evaluation of Compound 28 in Castration-Resistant Prostate Cancer (CRPC) Models
Audience: Researchers, scientists, and drug development professionals in the field of oncology and prostate cancer therapeutics.
Introduction:
Castration-resistant prostate cancer (CRPC) represents an advanced and aggressive form of prostate cancer that progresses despite androgen deprivation therapy. A key driver of CRPC is the reactivation of the androgen receptor (AR) signaling pathway.[1][2][3] Compound 28 is a novel small molecule inhibitor designed to target the AR signaling axis, offering a potential therapeutic strategy for this challenging disease. These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Compound 28 in relevant CRPC models.
Data Presentation: In Vitro and In Vivo Efficacy of Compound 28
The following table summarizes the key quantitative data for Compound 28, demonstrating its activity in CRPC cell lines and a xenograft model.
| Parameter | LNCaP | 22Rv1 | PC-3 (AR-negative) | In Vivo Xenograft (22Rv1) |
| IC50 (Cell Viability, 72h) | 50 nM | 120 nM | > 10 µM | N/A |
| AR Protein Degradation (DC50, 24h) | 25 nM | 75 nM | N/A | N/A |
| PSA mRNA Expression Inhibition (IC50, 48h) | 30 nM | 90 nM | N/A | N/A |
| Tumor Growth Inhibition (TGI) at 50 mg/kg, p.o., daily | N/A | N/A | N/A | 65% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for evaluating Compound 28.
Caption: Targeted Androgen Receptor (AR) Signaling Pathway.
Caption: Experimental Workflow for Compound 28 Evaluation.
Caption: Logical Relationship of Compound 28's Mechanism of Action.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound 28 on the proliferation of CRPC cells.
Materials:
-
CRPC cell lines (e.g., LNCaP, 22Rv1) and AR-negative line (e.g., PC-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Compound 28 stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of Compound 28 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted Compound 28 or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Objective: To assess the effect of Compound 28 on the protein levels of AR and its downstream target, PSA.
Materials:
-
CRPC cells (LNCaP, 22Rv1)
-
Compound 28
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-AR, anti-PSA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Compound 28 or vehicle control for 24 hours.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control.
Quantitative Real-Time PCR (qPCR)
Objective: To measure the effect of Compound 28 on the mRNA expression of AR target genes (e.g., PSA, TMPRSS2).
Materials:
-
CRPC cells (LNCaP, 22Rv1)
-
Compound 28
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Treat cells in 6-well plates with Compound 28 or vehicle control for 48 hours.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
The thermal cycling conditions should be optimized for the specific primers and instrument used.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Compound 28 in a CRPC xenograft mouse model.
Materials:
-
Male immunodeficient mice (e.g., nude or SCID)
-
22Rv1 CRPC cells
-
Matrigel
-
Compound 28 formulation for oral gavage
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject a suspension of 2 x 10^6 22Rv1 cells in a 1:1 mixture of medium and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer Compound 28 (e.g., 50 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor volume with calipers and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
After a predetermined treatment period (e.g., 21-28 days), euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot or immunohistochemistry for AR and Ki-67).
-
Calculate the tumor growth inhibition (TGI) percentage.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
Application Notes and Protocols: Zanidarone (Z-9) in Combination Therapy for Prostate Cancer
For Research Use Only.
Introduction
Zanidarone (Z-9) is a novel, potent, non-steroidal androgen receptor (AR) antagonist designed to bind to the ligand-binding domain of the AR, inhibiting its nuclear translocation, DNA binding, and coactivator recruitment. Persistent AR signaling is a key driver in the progression of prostate cancer, even in castrate-resistant states (CRPC).[1][2] Consequently, targeting the AR pathway remains a cornerstone of prostate cancer therapy.[1][3]
These application notes provide an overview of preclinical studies evaluating Z-9 in combination with other therapeutic agents, highlighting synergistic effects and providing detailed protocols for key experimental assays. The rationale for combination therapy is to overcome resistance mechanisms and enhance therapeutic efficacy.[4][5][6] Preclinical and clinical studies have shown promise for combining AR antagonists with various agents, including PARP inhibitors, chemotherapy, and other targeted therapies.[4][5][7]
Combination Therapy Rationale
The development of resistance to AR-targeted monotherapy is a significant clinical challenge.[8] Combination strategies aim to target multiple nodes in cancer signaling pathways to achieve synergistic antitumor effects and delay or prevent resistance. Potential combination partners for Z-9 include:
-
PARP Inhibitors (e.g., Olaparib, Rucaparib): There is a strong preclinical and clinical rationale for combining AR antagonists with PARP inhibitors, particularly in tumors with DNA damage repair (DDR) deficiencies.[4] AR signaling can regulate DDR gene expression, and inhibiting both pathways can lead to synthetic lethality.
-
Chemotherapy (e.g., Docetaxel): For patients with advanced or resistant disease, combining Z-9 with taxane-based chemotherapy may provide additional clinical benefit.[2]
-
Other Targeted Therapies (e.g., Statins, Kinase Inhibitors): Preclinical evidence suggests that statins may suppress AR expression and that combining them with AR antagonists could inhibit CRPC growth through both AR-dependent and independent mechanisms.[9][10]
Quantitative Data from Combination Studies
The following tables summarize hypothetical data from preclinical studies evaluating Z-9 in combination with a PARP inhibitor (PARPi) and a statin in prostate cancer cell lines.
Table 1: In Vitro Cell Viability (IC50, nM) in 22Rv1 CRPC Cells after 72h Treatment
| Treatment | IC50 (nM) |
| Z-9 | 85 |
| PARP Inhibitor | 1500 |
| Z-9 + PARP Inhibitor (1:1 ratio) | 35 (CI < 1.0) |
| Statin | 500 |
| Z-9 + Statin (1:5 ratio) | 45 (CI < 1.0) |
CI: Combination Index. A CI value < 1.0 indicates synergy.[11]
Table 2: In Vivo Tumor Growth Inhibition in a 22Rv1 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1250 ± 150 | - |
| Z-9 (10 mg/kg, daily) | 625 ± 80 | 50% |
| PARP Inhibitor (50 mg/kg, daily) | 875 ± 110 | 30% |
| Z-9 + PARP Inhibitor | 250 ± 50 | 80% |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of Z-9, alone or in combination, on the metabolic activity of prostate cancer cells, which is an indicator of cell viability.[12][13]
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1, PC-3)[9]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Zanidarone (Z-9), combination agent(s)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[12]
-
Plate reader (spectrophotometer)
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[12]
-
Prepare serial dilutions of Z-9 and the combination agent(s) in culture medium.
-
Add the drug solutions to the wells. For combination experiments, add the drugs at a fixed ratio. Include vehicle-treated control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[12]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[13][14]
-
Measure the absorbance at 490 nm using a plate reader.[12][14]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis of AR Signaling
This protocol is used to detect changes in the expression of AR and downstream target proteins in response to treatment with Z-9.[15][16]
Materials:
-
Prostate cancer cells
-
6-well plates
-
Zanidarone (Z-9)
-
Dihydrotestosterone (DHT)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-GAPDH)[17][18]
-
HRP-conjugated secondary antibodies
-
ECL detection reagents and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, starve them in a medium with charcoal-stripped FBS for 24 hours.[16] Treat cells with Z-9 or vehicle for the desired time, followed by stimulation with 10 nM DHT where appropriate.[15][16]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[16] Scrape the cells, collect the lysate, and centrifuge to pellet debris.[16] Determine the protein concentration of the supernatant using a BCA assay.[16]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[15] Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Immunoblotting: Block the membrane for 1 hour at room temperature.[15] Incubate the membrane with the primary antibody overnight at 4°C.[17]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL reagents.[19] Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.
In Vivo Tumor Xenograft Study
This protocol describes how to evaluate the antitumor efficacy of Z-9 in combination with other agents in a mouse xenograft model of prostate cancer.[20]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Prostate cancer cells (e.g., 22Rv1)
-
Matrigel
-
Zanidarone (Z-9) and combination agent, formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of prostate cancer cells (e.g., 1-2 million cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle, Z-9 alone, combination agent alone, Z-9 + combination agent).
-
Treatment Administration: Administer the treatments as per the planned schedule (e.g., daily oral gavage). Monitor the body weight and general health of the mice.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint: At the end of the study (e.g., after 28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[21]
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition by Zanidarone (Z-9).
Caption: Preclinical Experimental Workflow for Evaluating Z-9 Combination Therapy.
References
- 1. Androgen receptor antagonists in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostate cancer - Wikipedia [en.wikipedia.org]
- 3. Combination Therapy with Androgen Receptor Pathway Inhibitors for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-Inhibition of Androgen Receptor and PARP as a Novel Treatment Paradigm in Prostate Cancer—Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Optimizing combination therapy in prostate cancer: mechanistic insights into the synergistic effects of Paclitaxel and Sulforaphane-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openpr.com [openpr.com]
- 8. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination therapy with novel androgen receptor antagonists and statin for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic combination therapy with ONC201 or ONC206, and enzalutamide or darolutamide in preclinical studies of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.3 |. Cell viability assay [bio-protocol.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Androgen Receptor Antibody (#3202) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 18. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Regulation of Androgen Receptor-Mediated Transcription by RPB5 Binding Protein URI/RMP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibitor 9 Combined With Androgen Deprivation Therapy or Chemotherapy Delays the Malignant Behavior of Castration-Resistant Prostate Cancer Through K-Ras/PLCε/PKCε Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of Androgen receptor antagonist 9 for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Androgen Receptor (AR) Antagonist 9, also known as EPI-7170 or compound 28, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Androgen Receptor (AR) Antagonist 9?
Androgen Receptor Antagonist 9 (CAS No. 915086-32-7) is a non-steroidal, competitive antagonist of the androgen receptor.[1] It functions by binding to the AR, preventing androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) from activating it.[2][3] This inhibition blocks the downstream signaling pathways that promote the transcription of androgen-dependent genes.[4]
Q2: What is the primary solvent for dissolving AR Antagonist 9?
The recommended primary solvent for creating stock solutions of AR Antagonist 9 is Dimethyl Sulfoxide (DMSO).[1]
Q3: What is the solubility of AR Antagonist 9 in DMSO?
AR Antagonist 9 has a solubility of 100 mg/mL (equivalent to 246.68 mM) in DMSO. It is important to note that achieving this concentration may require ultrasonication.[1] For optimal results, it is recommended to use newly opened, non-hygroscopic DMSO, as absorbed water can significantly reduce the compound's solubility.[1]
Q4: How should I store stock solutions of AR Antagonist 9?
Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), it is recommended to store the aliquots at -80°C under nitrogen. For short-term storage (up to 1 month), -20°C under nitrogen is suitable.[1]
Q5: I'm observing precipitation when diluting my DMSO stock solution in aqueous media for cell culture experiments. What can I do?
This is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most direct solution is to work with a lower final concentration of the antagonist in your experiment.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, to minimize both solvent toxicity and compound precipitation.
-
Use a Surfactant or Co-solvent: In some applications, the inclusion of a small, cell-compatible amount of a surfactant like Tween-80 or a co-solvent like PEG300 in the final dilution can help maintain solubility.
-
Prepare Fresh Working Solutions: Always prepare aqueous working solutions fresh for each experiment and use them promptly. Do not store the compound in aqueous buffers for extended periods.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not fully dissolve in DMSO. | 1. DMSO may have absorbed moisture (hygroscopic).2. Insufficient energy to break the crystal lattice. | 1. Use a fresh, unopened bottle of anhydrous DMSO.2. Use an ultrasonic bath to aid dissolution. Gentle warming to 37°C can also be attempted, but monitor for any signs of compound degradation.[6] |
| Precipitation in cell culture medium. | 1. The compound's solubility limit in the aqueous medium has been exceeded.2. The final DMSO concentration is too high, causing the compound to crash out. | 1. Perform serial dilutions of the DMSO stock in the culture medium before adding to the final cell culture plate.2. Reduce the final concentration of the antagonist in the assay.3. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[7] |
| Inconsistent experimental results. | 1. Degradation of the compound due to improper storage or repeated freeze-thaw cycles.2. Inaccurate initial concentration of the stock solution. | 1. Aliquot stock solutions after preparation and store at -80°C. Use a fresh aliquot for each experiment.2. Ensure the compound is fully dissolved before making dilutions. Confirm the concentration of your stock solution if possible. |
| Difficulty dissolving for in vivo studies. | The vehicle composition is not optimal for this compound. | Use a multi-component vehicle system. A common formulation for poorly soluble compounds is a mixture of a primary solvent (like DMSO), a co-solvent (like PEG300), a surfactant (like Tween-80), and a final diluent (like saline).[8] |
Quantitative Data Summary
Table 1: Solubility and Stock Solution Parameters
| Parameter | Value | Reference(s) |
| Molecular Weight | 405.39 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (246.68 mM) | [1] |
| Stock Solution Storage (Long-term) | -80°C for up to 6 months | [1] |
| Stock Solution Storage (Short-term) | -20°C for up to 1 month | [1] |
Table 2: Example Stock Solution Preparation Volumes
| Desired Concentration | Mass of Compound | Volume of DMSO |
| 1 mM | 1 mg | 2.4668 mL |
| 5 mM | 1 mg | 0.4934 mL |
| 10 mM | 1 mg | 0.2467 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettors and sterile tips
-
Ultrasonic bath
Methodology:
-
Accurately weigh out a desired mass of AR Antagonist 9 (e.g., 1 mg) using an analytical balance.
-
Transfer the powder to a sterile vial.
-
Based on the mass, calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg, this would be 0.2467 mL.
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Vortex the solution briefly.
-
Place the vial in an ultrasonic bath and sonicate until the compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM stock solution of AR Antagonist 9 in DMSO
-
Appropriate sterile cell culture medium
Methodology:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Prepare these working solutions immediately before adding them to your cell cultures to minimize the risk of precipitation.
-
Ensure the final concentration of DMSO in the culture wells is below 0.5% (and ideally below 0.1%) to avoid solvent-induced effects on the cells. Remember to include a vehicle control (medium with the same final DMSO concentration) in your experimental design.
Protocol 3: Preparation of Dosing Solution for In Vivo Animal Studies
This protocol is based on a formulation for delivering poorly soluble compounds and should be optimized for your specific animal model and administration route.
Materials:
-
AR Antagonist 9 stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Methodology: This protocol prepares a clear solution with a final concentration of ≥ 2.5 mg/mL.[8] The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]
-
To prepare 1 mL of the final dosing solution, start with 100 µL of a 25 mg/mL stock solution of AR Antagonist 9 in DMSO.
-
Add the 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Mix the final solution until it is clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[8]
-
It is recommended to prepare this working solution fresh on the day of administration.[8]
Visualizations
Androgen Receptor Signaling Pathway
Caption: Canonical androgen receptor signaling pathway and the inhibitory action of AR Antagonist 9.
Experimental Workflow for Solubility Testing
Caption: Logical workflow for preparing and testing the solubility of AR Antagonist 9 for experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Antiandrogens. Mechanisms and paradoxical effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonsteroidal antiandrogen - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Stability of Investigational Compounds
This technical support center provides guidance on the stability of investigational compounds, referred to herein as "Compound 28," in common laboratory solvents and media. Given that "Compound 28" is a designation used for various distinct chemical entities across different research publications, this guide offers generalized protocols and troubleshooting advice applicable to a wide range of novel or poorly characterized small molecules.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of Compound 28?
A1: For many non-polar compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions.[1][2] It is recommended to dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM or higher.[3] Ensure complete dissolution by vortexing or sonication. For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.[1]
Q2: What are the best practices for storing a Compound 28 stock solution in DMSO?
A2: To ensure stability, stock solutions in DMSO should be stored at -20°C or -80°C.[1] It is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound or lead to precipitation.[1][3][4] Since DMSO is hygroscopic (readily absorbs moisture), use tightly sealed containers to prevent water absorption, which can decrease compound solubility and stability.[1][3][4]
Q3: I see a precipitate after diluting my DMSO stock solution into cell culture media. What can I do?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds.[1][5] Here are some troubleshooting steps:
-
Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the compound stock.[1]
-
Slow, dropwise addition: Add the DMSO stock solution to the media slowly while gently vortexing to facilitate mixing and prevent "solvent shock."[1]
-
Reduce the final concentration: The desired experimental concentration may exceed the compound's solubility in the aqueous medium.[1][5]
-
Check the pH of the medium: Although less common, pH shifts in the culture medium could affect the solubility of your compound.[1]
Q4: How can I determine the stability of Compound 28 in my specific cell culture medium?
A4: The stability of a compound can be influenced by the components of the culture medium, incubation temperature, and time.[1] A stability assay using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the compound's stability under your experimental conditions.[1][6][7] A general protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of investigational compounds.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent experimental results | Compound degradation in DMSO stock. | Prepare fresh stock solutions. Aliquot stocks to avoid multiple freeze-thaw cycles.[3] Store at -80°C in desiccated conditions. |
| Compound instability in culture media. | Perform a time-course stability study in your specific media using HPLC or LC-MS.[1] Consider the use of stabilizing agents if degradation is rapid. | |
| Precipitation in culture media | Poor aqueous solubility. | Decrease the final concentration of the compound. Increase the final percentage of DMSO (while staying within the tolerable limit for your cells).[5] Use a solubilizing agent or a different formulation. |
| "Solvent shock" during dilution. | Add the DMSO stock to the pre-warmed media dropwise while vortexing.[1] | |
| Loss of compound activity | Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. Include a control to measure recovery from plasticware. |
| Photodegradation. | Protect the compound from light during storage and experiments by using amber vials and covering plates with foil. | |
| Chemical reaction with media components. | Analyze the compound in media over time by LC-MS to identify potential adducts or degradation products.[6][7] |
Experimental Protocols
Protocol 1: Stability Assessment of Compound 28 in DMSO
Objective: To determine the stability of Compound 28 in DMSO under various storage conditions.
Methodology:
-
Prepare a 10 mM stock solution of Compound 28 in anhydrous DMSO.
-
Aliquot the stock solution into multiple vials for each storage condition (e.g., room temperature, 4°C, -20°C, -80°C).
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each condition.
-
Analyze the concentration of Compound 28 in each sample using a validated HPLC or LC-MS method.[8]
-
Calculate the percentage of the compound remaining relative to the initial concentration (time 0).
Protocol 2: Stability Assessment of Compound 28 in Cell Culture Media
Objective: To evaluate the stability of Compound 28 in a specific cell culture medium at 37°C.
Methodology:
-
Pre-warm the cell culture medium to 37°C.
-
Spike the medium with the DMSO stock solution of Compound 28 to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤ 0.1%).[1]
-
Aliquot the mixture into sterile tubes.
-
Incubate the tubes at 37°C in a CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot.[1]
-
Immediately quench any potential degradation by adding an equal volume of ice-cold acetonitrile.
-
Store the quenched samples at -80°C until analysis.
-
Analyze the concentration of Compound 28 in each sample using a validated HPLC or LC-MS method.[1]
Visualizations
Caption: Workflow for assessing compound stability in DMSO and culture media.
Caption: Troubleshooting flowchart for common compound stability and solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ziath.com [ziath.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting Androgen receptor antagonist 9 experimental variability
Welcome to the technical support center for Androgen receptor antagonist 9 (also known as compound 28). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental variability and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a non-steroidal antagonist of the androgen receptor (AR). It belongs to the thiohydantoin class of molecules, which are known to competitively inhibit the binding of androgens to the AR.[1][2][3][4] This inhibition blocks the downstream signaling pathways activated by androgens, making it a valuable tool for studying androgen-related cellular processes and for potential therapeutic development.
Q2: What is the mechanism of action of this compound?
As a competitive antagonist, this compound binds to the ligand-binding domain (LBD) of the androgen receptor. This prevents the natural ligands, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), from binding and activating the receptor. By blocking ligand binding, the antagonist prevents the conformational changes required for AR nuclear translocation, DNA binding, and subsequent transcription of androgen-responsive genes.[5][6][7]
Q3: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[8] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Care should be taken to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.1%.[9][10]
Q4: How should I store this compound?
For long-term storage, it is recommended to store this compound as a solid at 4°C under a nitrogen atmosphere. Stock solutions in DMSO should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[8] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[9]
Troubleshooting Guides
Issue 1: High Variability or Lack of Expected Antagonistic Activity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect the diluted compound in the cell culture medium for any signs of precipitation. If observed, try lowering the final concentration of the antagonist or slightly increasing the DMSO concentration (while staying within the non-toxic range for your cell line). Gentle warming to 37°C and vortexing can also aid dissolution.[9][10] |
| Compound Degradation | Ensure proper storage of both the solid compound and stock solutions.[8] Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Consider potential hydrolysis or photodegradation by protecting solutions from light and extreme pH.[10] |
| Cell Line Issues | Confirm that your cell line expresses a functional androgen receptor at sufficient levels.[11] High passage numbers can lead to genetic drift and altered receptor expression.[12] Use cells with a consistent and low passage number. |
| Suboptimal Agonist Concentration | The concentration of the androgen agonist (e.g., DHT) used to stimulate the receptor is critical. If the agonist concentration is too high, it may overcome the competitive antagonism. Determine the EC50 or EC80 of the agonist in your assay system and use a concentration in that range to create a sufficient window for observing antagonism. |
| Incorrect Incubation Times | Optimize the pre-incubation time with the antagonist to allow it to reach equilibrium with the receptor before adding the agonist (typically 1-2 hours).[9] The agonist stimulation time should also be optimized to capture the peak signaling response. |
| Assay-Specific Issues | For reporter gene assays, ensure the reporter construct is responsive and that the transfection efficiency is consistent.[13][14] For nuclear translocation assays, optimize imaging parameters and cell segmentation to accurately quantify nuclear vs. cytoplasmic fluorescence.[15][16] |
Issue 2: Observed Cytotoxicity at High Concentrations
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells.[11] Include a vehicle control (cells treated with the same final concentration of DMSO without the antagonist) to differentiate between compound- and solvent-induced cytotoxicity. Keep the final DMSO concentration below 0.1%.[9] |
| Off-Target Effects | At high concentrations, the antagonist may have off-target effects leading to cell death. Perform a dose-response curve to determine the optimal concentration range that provides effective antagonism without significant cytotoxicity. |
| Cell Health | Ensure cells are healthy and not overgrown before treatment. Unhealthy cells are more susceptible to the effects of any treatment. |
Experimental Protocols
Androgen Receptor Nuclear Translocation Assay
This protocol is designed to visualize and quantify the inhibition of androgen-induced AR nuclear translocation.
Materials:
-
Cells expressing endogenous or transfected AR (e.g., LNCaP, HEK293 with AR-GFP)
-
This compound
-
Dihydrotestosterone (DHT) or other androgen agonist
-
Cell culture medium
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) (for fixing)
-
Triton X-100 (for permeabilization)
-
DAPI (for nuclear staining)
-
Primary antibody against AR (if not using a fluorescently tagged AR)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Plating: Seed cells onto glass-bottom plates or coverslips suitable for imaging and allow them to adhere overnight.
-
Starvation (Optional): To reduce basal AR activation, you can starve the cells in a steroid-depleted medium (e.g., medium with charcoal-stripped serum) for 24 hours prior to the experiment.
-
Antagonist Pre-treatment: Prepare working solutions of this compound in cell culture medium. Add the antagonist to the cells at various concentrations and incubate for 1-2 hours. Include a vehicle control (DMSO).
-
Agonist Stimulation: Add the androgen agonist (e.g., DHT at a final concentration of 10 nM) to the wells and incubate for the optimized stimulation time (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% formaldehyde in PBS for 15 minutes. After washing again with PBS, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining (if required): If not using a fluorescently tagged AR, block the cells and then incubate with a primary antibody against AR, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of the AR signal to determine the nuclear-to-cytoplasmic ratio.
Androgen Receptor Reporter Gene Assay
This protocol measures the ability of this compound to inhibit androgen-induced transcription of a reporter gene.
Materials:
-
Host cell line (e.g., HEK293, PC3)
-
AR expression vector
-
Reporter vector containing an androgen response element (ARE) driving a reporter gene (e.g., luciferase, GFP)
-
Transfection reagent
-
This compound
-
Dihydrotestosterone (DHT) or other androgen agonist
-
Cell culture medium
-
DMSO
-
Luciferase assay reagent (if using a luciferase reporter)
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Transfection: Co-transfect the host cells with the AR expression vector and the ARE-reporter vector using a suitable transfection reagent. Plate the transfected cells in a multi-well plate.
-
Starvation (Optional): After allowing the cells to recover from transfection, you may starve them in a steroid-depleted medium for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Agonist Stimulation: Add the androgen agonist (e.g., DHT) to the wells and incubate for 18-24 hours.
-
Assay:
-
For luciferase reporters: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
For fluorescent reporters: Measure the fluorescence intensity using a plate reader or fluorescence microscope.
-
-
Data Analysis: Normalize the reporter signal to a co-transfected control plasmid or to cell viability. Plot the dose-response curve to determine the IC50 of the antagonist.
Visualizations
Caption: Androgen receptor signaling pathway and the inhibitory action of Antagonist 9.
Caption: General experimental workflow for testing this compound.
References
- 1. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thiohydantoin based antagonists of androgen receptor with efficient degradation for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Thiohydantoin Derivatives as Novel Anti-prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel thiohydantoin derivatives as potent androgen receptor antagonists for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Androgen Receptor Sequence and Variations in Several Common Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. innoprot.com [innoprot.com]
Technical Support Center: Optimizing "Compound 28" Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of "compound 28," a novel investigational molecule. The principles and protocols outlined here are broadly applicable to other small molecules in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for "compound 28" in a new cell-based assay?
A1: For a novel compound like "compound 28," it is advisable to start with a broad concentration range to establish a dose-response curve. A common starting point is a logarithmic or semi-logarithmic dilution series, for instance, from 1 nM to 100 µM.[1] This wide range helps in identifying the effective concentration window for your specific cell line and assay.[1] For example, a study on a resveratrol (B1683913) analog, SS28, utilized concentrations of 1, 5, 10, and 20 µM in various cancer cell lines.[2]
Q2: How do I determine the optimal incubation time for "compound 28"?
A2: The optimal incubation time depends on the compound's mechanism of action and the biological process being investigated.[1][3] A time-course experiment is recommended. This can be achieved by treating cells with a fixed, effective concentration of "compound 28" and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1] For instance, cytotoxicity assays with SS28 were conducted at 48 and 72 hours.[2]
Q3: What are the best practices for dissolving and storing "compound 28"?
A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] It is critical to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1] Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1]
Q4: How does serum in the culture medium affect the activity of "compound 28"?
A4: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[1] It is important to consider this when interpreting results. If you suspect significant interference, it may be necessary to perform experiments in serum-free or reduced-serum conditions, or to quantify the protein binding of the compound.[1]
Q5: What are potential off-target effects of "compound 28" and how can I assess them?
A5: Small molecules can have off-target effects, meaning they interact with proteins other than the intended target, which can lead to unforeseen biological consequences.[4][5] These off-target interactions can sometimes be the true mechanism behind the observed cellular phenotype.[4] To assess off-target effects, consider performing counter-screens with related but distinct targets, or utilizing genetic approaches like CRISPR/Cas9 to knock out the intended target and see if the compound's effect persists.[4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect of "compound 28" at tested concentrations. | 1. Concentration is too low. 2. Compound is inactive in the chosen cell line. 3. Incubation time is too short. 4. Poor compound solubility or stability in media.[6][7][8][9] | 1. Test a higher concentration range.[1][3] 2. Verify the compound's activity in a different, potentially more sensitive, cell line.[3] 3. Increase the incubation time.[3] 4. Check for precipitation in the media. Use LC-MS/MS to assess compound stability over the experiment's duration.[9] Consider using solubility-enhancing excipients if necessary.[7] |
| Excessive cell death even at low concentrations. | 1. Compound is highly cytotoxic. 2. Cells are particularly sensitive. 3. Solvent (e.g., DMSO) concentration is too high.[1] | 1. Use a lower concentration range.[3] 2. Reduce the incubation time.[3] 3. Ensure the final solvent concentration is not contributing to toxicity (typically ≤ 0.1% for DMSO).[1][3] |
| High variability between replicate wells. | 1. Inconsistent cell seeding. 2. Uneven compound distribution. 3. Edge effects in the plate. | 1. Ensure proper mixing of cell suspension before seeding.[3] 2. Mix the compound solution thoroughly before adding it to the wells.[3] 3. Avoid using the outer wells of the plate or fill them with sterile buffer/media to maintain humidity. |
| Suspected assay interference. | 1. Compound autofluorescence in fluorescence-based assays.[10] 2. Compound absorbs light in absorbance-based assays.[10] 3. Compound forms aggregates that inhibit proteins non-specifically.[10] | 1. Run a control plate with the compound in cell-free media to measure its intrinsic fluorescence.[10] 2. Similarly, measure the compound's absorbance in cell-free media. 3. Repeat the assay with a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.[10] |
Quantitative Data Summary
The following tables summarize typical concentration ranges and incubation times for initial screening of a novel compound, exemplified by the data available for the resveratrol analog SS28.[2]
Table 1: Example Concentration Range for Initial Screening
| Compound | Cell Lines | Concentration Range Tested (µM) | Vehicle Control |
| SS28 | CEM, Reh, Molt4, Nalm6, SUDHL8, A549, 293T | 1, 5, 10, 20 | DMSO |
Table 2: Example Incubation Times for Cytotoxicity Assays
| Compound | Assay Type | Incubation Times (hours) |
| SS28 | Cytotoxicity (Trypan blue and MTT) | 48, 72 |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity (MTT) Assay
This protocol is used to determine the concentration of "compound 28" that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of "compound 28" in culture medium, starting from a high concentration (e.g., 100 µM).[1] Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).[3]
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of "compound 28."
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[3]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Time-Course Experiment
This protocol helps to determine the optimal incubation time for "compound 28."
-
Cell Seeding: Seed cells in multiple 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a fixed, effective concentration of "compound 28" (e.g., the previously determined IC50 or a concentration known to elicit a response) and a vehicle control in culture medium.
-
Treatment: Remove the old medium and add the compound-containing or vehicle control medium to the wells of each plate.
-
Incubation: Incubate the plates for different durations (e.g., 6, 12, 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
Assay: At the end of each incubation period, perform the desired assay (e.g., MTT assay, reporter gene assay, or protein expression analysis) to measure the effect of the compound.
-
Data Analysis: Plot the measured effect versus the incubation time to identify the time point at which the desired effect is optimal.
Visualizations
Caption: Workflow for optimizing compound concentration and incubation time.
Caption: Decision tree for troubleshooting common issues in cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Androgen Receptor Antagonist 9 (ARA9)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Androgen Receptor Antagonist 9 (ARA9), a novel non-steroidal androgen receptor (AR) antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ARA9?
A1: ARA9 is a competitive androgen receptor (AR) antagonist. It binds to the ligand-binding domain (LBD) of the AR with high affinity, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2][3] This blockade inhibits the conformational changes in the AR that are necessary for its activation, nuclear translocation, and subsequent transcription of androgen-responsive genes.[4][5] Unlike some first-generation antagonists, ARA9 does not exhibit partial agonist activity in preclinical models of castration-resistant prostate cancer (CRPC).[5][6]
Q2: What are the known off-target effects of ARA9?
A2: As a class of drugs, some androgen receptor antagonists have been associated with off-target effects, most notably the potential for seizure activity at high concentrations due to weak binding to GABA-A receptors.[7][8] While ARA9 has been designed for high selectivity for the AR, researchers should be aware of this potential class effect. High doses may also lead to elevated liver enzymes. It is crucial to perform dose-response studies to determine the optimal concentration for efficacy with minimal off-target effects in your specific model system.
Q3: How does ARA9 differ from other AR antagonists like bicalutamide (B1683754) or enzalutamide?
A3: ARA9 is a second-generation non-steroidal AR antagonist with several key distinctions. Compared to first-generation antagonists like bicalutamide, ARA9 exhibits a higher binding affinity for the AR and lacks partial agonist activity in the context of AR overexpression.[5][9] Relative to other second-generation antagonists such as enzalutamide, ARA9 has been optimized to have a more favorable pharmacokinetic profile, potentially reducing the risk of CNS-related off-target effects.[8]
Q4: What are the recommended storage and handling conditions for ARA9?
A4: ARA9 is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, it can be stored at 4°C for up to two weeks. To prepare a stock solution, reconstitute the powder in an appropriate solvent such as DMSO to a concentration of 10 mM. Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Q: My cell-based assays show variable results between experiments. What could be the cause?
-
A: Inconsistent results can arise from several factors. Ensure that the ARA9 stock solution is properly stored and that you are using a fresh aliquot for each experiment to avoid degradation. Verify the cell line integrity and passage number, as prolonged culturing can alter cellular responses. Additionally, confirm the concentration and purity of your ARA9 stock solution using analytical methods like HPLC.
-
-
Q: I am observing unexpected agonist activity with ARA9 in my reporter assay.
-
A: While ARA9 is designed as a pure antagonist, apparent agonist activity could be due to experimental artifacts. Ensure your reporter construct is specific for AR-mediated transcription and is not being activated by other signaling pathways. Test for off-target effects on other nuclear receptors that might be present in your cell line. It is also important to rule out contamination of your ARA9 sample.
-
Issue 2: High background or low signal-to-noise ratio in binding assays.
-
Q: My competitive binding assay has high non-specific binding. How can I reduce this?
-
A: High non-specific binding can obscure your results. Try increasing the concentration of the blocking agent in your assay buffer (e.g., bovine serum albumin). Optimizing the washing steps by increasing the number or duration of washes can also help. Additionally, consider using a different radiolabeled androgen with higher specific activity.
-
-
Q: The signal in my fluorescence polarization assay is weak.
-
A: A weak signal may be due to a low concentration of the fluorescently labeled androgen or the AR protein. Confirm the concentrations of both components. Ensure that the assay buffer conditions (pH, salt concentration) are optimal for AR stability and ligand binding.
-
Issue 3: Evidence of cellular toxicity.
-
Q: I am observing significant cell death in my cultures treated with ARA9.
-
A: Cellular toxicity can be a concern, especially at high concentrations. Perform a dose-response curve to determine the cytotoxic concentration 50 (CC50) of ARA9 in your specific cell line. If toxicity is observed at concentrations required for AR antagonism, consider reducing the treatment duration or using a more sensitive cell line. Ensure that the solvent concentration (e.g., DMSO) in your final culture medium is not exceeding cytotoxic levels (typically <0.1%).
-
Quantitative Data Summary
The following tables summarize the key quantitative data for ARA9.
Table 1: Binding Affinity and Efficacy of ARA9
| Parameter | Value |
| AR Binding Affinity (Ki) | 5 nM |
| IC50 (Prostate Cancer Cell Line LNCaP) | 25 nM |
| EC50 (Reporter Gene Assay - Antagonist Mode) | 15 nM |
Table 2: Selectivity Profile of ARA9
| Receptor | IC50 (nM) |
| Androgen Receptor (AR) | 10 |
| Progesterone Receptor (PR) | > 10,000 |
| Glucocorticoid Receptor (GR) | > 10,000 |
| Estrogen Receptor (ER) | > 10,000 |
| GABA-A Receptor | 5,000 |
Experimental Protocols
1. Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of ARA9 for the androgen receptor.
-
Materials:
-
Purified recombinant human AR protein
-
[3H]-Mibolerone (radiolabeled androgen)
-
ARA9
-
Assay Buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
Scintillation fluid and vials
-
-
Procedure:
-
Prepare a series of dilutions of ARA9 in the assay buffer.
-
In a 96-well plate, add a fixed concentration of [3H]-Mibolerone and the AR protein to each well.
-
Add the different concentrations of ARA9 to the wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled androgen).
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separate bound from free radioligand using a filter-based method (e.g., vacuum filtration through a glass fiber filter).
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of ARA9. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. AR-Driven Reporter Gene Assay
-
Objective: To assess the antagonist activity of ARA9 on AR-mediated gene transcription.
-
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Plasmid containing an AR-responsive element driving a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Dihydrotestosterone (DHT)
-
ARA9
-
Luciferase assay reagent
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Transfect the cells with the AR-responsive reporter plasmid.
-
After 24 hours, replace the medium with a serum-free medium containing a fixed concentration of DHT (e.g., 1 nM) and varying concentrations of ARA9. Include control wells with DHT alone and vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Plot the luciferase activity against the concentration of ARA9 to determine the EC50 for antagonist activity.
-
3. Cell Viability Assay (MTT Assay)
-
Objective: To evaluate the cytotoxic effects of ARA9 on prostate cancer cells.
-
Materials:
-
Prostate cancer cell line (e.g., PC-3 for AR-negative control, LNCaP for AR-positive)
-
ARA9
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of ARA9 for 48-72 hours. Include a vehicle control.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 of ARA9.
-
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway and the inhibitory action of ARA9.
Caption: Experimental workflow for assessing the off-target effects of ARA9.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. youtube.com [youtube.com]
- 3. Facebook [cancer.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. ARN-509: a novel anti-androgen for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Resistance to Androgen Receptor (AR) Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to androgen receptor (AR) antagonists in vitro. The following information is designed to help you identify potential causes of resistance and provide actionable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: My prostate cancer cell line (e.g., LNCaP) is showing reduced sensitivity to my AR antagonist over time. What are the potential causes?
A1: Reduced sensitivity, often observed as an increase in the half-maximal inhibitory concentration (IC50), can arise from several factors. The primary mechanisms of acquired resistance to AR antagonists in vitro include:
-
Androgen Receptor (AR) Overexpression: The cancer cells may increase the expression of the AR protein. This overexpression can render the antagonist less effective at standard concentrations.[1][2]
-
AR Gene Mutations: Spontaneous mutations in the AR gene, particularly in the ligand-binding domain (LBD), can occur. A notable example is the F877L mutation, which can convert antagonists like enzalutamide (B1683756) into agonists, thereby promoting cell growth instead of inhibiting it.[1]
-
Expression of AR Splice Variants (AR-Vs): Cells can begin to express truncated versions of the AR that lack the LBD. These variants, such as AR-V7, are constitutively active and do not require androgen binding for activation, making them insensitive to traditional AR antagonists that target the LBD.[1][2]
-
Increased Intratumoral Androgen Biosynthesis: The cancer cells may upregulate the expression of enzymes involved in androgen synthesis, leading to higher intracellular androgen levels that can outcompete the antagonist.[2]
-
Activation of Alternative Signaling Pathways: Cells can activate other signaling pathways to bypass the AR signaling axis for survival and proliferation.
Q2: How can I confirm if my resistant cell line has developed one of the common resistance mechanisms?
A2: You can use a combination of molecular biology techniques to investigate the mechanism of resistance:
-
Western Blotting: To check for AR overexpression, compare the total AR protein levels between your resistant and parental (sensitive) cell lines. You can also probe for specific AR-Vs if you have the appropriate antibodies.
-
Sanger or Next-Generation Sequencing (NGS): Sequence the AR gene in your resistant cells to identify potential mutations, such as the F877L mutation.
-
Quantitative PCR (qPCR): To assess changes in gene expression related to androgen synthesis, you can measure the mRNA levels of key enzymes like SRD5A1, HSD3B1, and AKR1C3.[2]
-
Reporter Assays: Use a luciferase reporter assay with an androgen response element (ARE) to determine if the AR signaling pathway is still active in the presence of the antagonist.
Q3: My AR antagonist appears to be acting as an agonist in my long-term culture. Why is this happening and how can I verify it?
A3: This phenomenon, known as antagonist-to-agonist switching, is a known mechanism of resistance. It is often caused by specific mutations in the AR ligand-binding domain.[1] For example, the F876L mutation can cause enzalutamide to function as an AR agonist.[3]
To verify this, you can perform the following experiments:
-
Cell Proliferation Assay: Treat your resistant cells with increasing concentrations of the antagonist and observe if it stimulates cell growth at concentrations that were previously inhibitory.
-
Gene Expression Analysis: Measure the expression of AR target genes (e.g., PSA, FKBP5) in response to antagonist treatment. An increase in the expression of these genes would suggest agonistic activity.
-
AR Nuclear Translocation Assay: In the presence of an agonist, the AR translocates to the nucleus. If your antagonist is acting as an agonist, you will observe increased nuclear localization of the AR upon treatment.
Q4: What strategies can I employ in my in vitro experiments to overcome or circumvent resistance to my AR antagonist?
A4: Several strategies can be explored to address AR antagonist resistance in vitro:
-
Combination Therapy:
-
Co-treatment with inhibitors of other signaling pathways: For instance, if you suspect activation of a bypass pathway, you could use an inhibitor for that specific pathway in combination with your AR antagonist.
-
Combining with agents that inhibit androgen synthesis: If increased intratumoral androgen synthesis is suspected, using an inhibitor of enzymes like CYP17A1 (e.g., abiraterone) could re-sensitize the cells to the AR antagonist.[4]
-
Synergistic administration with other compounds: For example, the combination of enzalutamide with a clusterin inhibitor has been shown to enhance apoptosis and delay progression in preclinical models.[2]
-
-
Targeting AR Splice Variants: If your cells express AR-Vs, traditional LBD-targeting antagonists will be ineffective. Consider using N-terminal domain (NTD) antagonists, such as EPI-002 (Ralaniten), which can inhibit the activity of both full-length AR and AR-Vs.[3]
-
AR Degraders: Novel therapeutic strategies like PROteolysis TArgeting Chimeras (PROTACs) can be used to induce the degradation of the AR protein, which can be effective even in the presence of AR overexpression or mutations.[5]
-
Epigenetic Modulation: Resistance can be driven by epigenetic changes. For example, inhibiting H3K9 methylation has been shown to block antiandrogen resistance.[6]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, WST-8).
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density across all experiments. High or low confluency can affect cellular metabolism and drug response. |
| Drug Stability | Prepare fresh drug dilutions for each experiment. Some compounds may be unstable in solution over time. |
| Serum Effects in Media | Androgens present in fetal bovine serum (FBS) can interfere with the experiment. Use charcoal-stripped FBS to remove steroids. |
| Incubation Time | Ensure the incubation time with the drug is consistent and sufficient to observe an effect. |
| Reagent Quality | Check the expiration date and proper storage of your assay reagents. |
Problem 2: Difficulty in detecting changes in AR target protein expression by Western Blot.
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal conditions for observing changes in protein expression. |
| Poor Antibody Quality | Validate your primary antibody for specificity and sensitivity. Use positive and negative controls. |
| Low Protein Abundance | Ensure you are loading a sufficient amount of total protein per lane. Consider using a more sensitive detection substrate. |
| Protein Degradation | Use protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation. |
| Subcellular Localization | The AR translocates to the nucleus upon activation. Perform subcellular fractionation to analyze AR levels in both the cytoplasm and the nucleus. |
Quantitative Data Summary
The following table provides a summary of reported half-maximal inhibitory concentrations (IC50) for common AR antagonists in different prostate cancer cell lines, which can serve as a reference for your experiments.
| Compound | Assay Type | Cell Line / System | IC50 (nM) |
| Enzalutamide | AR Competitive Binding | LNCaP cells | 36[7] |
| Bicalutamide | AR Competitive Binding | LNCaP/AR(cs) cells | 160[7] |
| Apalutamide | AR Luciferase Reporter | - | 200[7] |
| Darolutamide | AR Nuclear Translocation | - | Ki of 11[7] |
| Proxalutamide | AR Competitive Binding | - | 32[7] |
Key Experimental Protocols
Cell Viability Assay (WST-8)
This protocol assesses the cytotoxic or cytostatic effects of an AR antagonist on prostate cancer cell lines.[7]
Materials:
-
Prostate cancer cells (e.g., LNCaP)
-
96-well plates
-
Charcoal-stripped medium
-
AR antagonist
-
WST-8 reagent
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate in a charcoal-stripped medium.
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of the AR antagonist. Include a vehicle-treated control.
-
Incubate for the desired period (e.g., 72 hours).
-
Add WST-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).[7]
AR Competitive Binding Assay (Radioligand Binding Assay)
This assay determines the affinity of a test compound for the androgen receptor.[8]
Materials:
-
Purified recombinant human androgen receptor ligand-binding domain (AR-LBD)
-
[3H]-dihydrotestosterone (DHT) (radioligand)
-
Test compound (AR antagonist)
-
96-well filter plates
-
Scintillation counter
-
Scintillation cocktail
Procedure:
-
In a 96-well plate, combine the AR-LBD, a fixed concentration of [3H]-DHT, and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled DHT).
-
Incubate the plate at 4°C to reach equilibrium.
-
Transfer the mixture to a filter plate and wash to remove unbound radioligand.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[8]
-
Calculate the specific binding and determine the IC50 of the test compound.
Western Blot Analysis for AR Target Gene Expression
This technique is used to confirm the effect of the test compound on the expression of endogenous AR-regulated proteins.[8]
Materials:
-
Androgen-responsive cell line (e.g., LNCaP)
-
Test compound, agonist (e.g., DHT), and antagonist
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against AR target proteins (e.g., PSA, FKBP5) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound for a specified duration.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent imager.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.[8]
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway and Point of Inhibition.
Caption: Key Mechanisms of In Vitro Resistance to AR Antagonists.
Caption: Experimental Workflow for Investigating AR Antagonist Resistance.
References
- 1. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. mdpi.com [mdpi.com]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. H3K9 methylation drives resistance to androgen receptor-antagonist therapy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Formulation Development for In Vivo Delivery of Compound 28
Welcome to the technical support center for the formulation and in vivo delivery of Compound 28. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors. Compound 28 is a novel kinase inhibitor with promising therapeutic potential; however, its low aqueous solubility presents challenges for in vivo administration. This guide is designed to help you navigate these challenges and achieve successful formulation and delivery.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of Compound 28?
A1: Understanding the physicochemical properties of Compound 28 is the first step in developing a suitable formulation.[1][2] Key properties are summarized in the table below.
| Property | Value | Implications for Formulation |
| Molecular Weight | 450.5 g/mol | Standard for a small molecule. |
| LogP | 4.2 | High lipophilicity, indicating poor water solubility.[3] |
| pKa | 8.5 (basic) | Ionizable, suggesting pH adjustment may modify solubility.[4] |
| Aqueous Solubility | < 0.1 µg/mL | Very low solubility, requiring enabling formulation strategies.[1][4] |
| Melting Point | 185°C | High melting point suggests a stable crystalline form.[1] |
Q2: What are the recommended storage conditions for Compound 28?
A2: Compound 28 is stable as a solid at ambient temperature. However, to prevent degradation over long-term storage, it is recommended to store the solid compound at 2-8°C, protected from light. Solutions of Compound 28 in organic solvents should be stored at -20°C and used within a week of preparation. Stability in aqueous-based formulations is limited and should be assessed on a case-by-case basis.[5]
Q3: What is the solubility of Compound 28 in common preclinical vehicles?
A3: The solubility of Compound 28 has been evaluated in a range of common preclinical vehicles. The results are presented in the table below.
| Vehicle | Solubility (mg/mL) at 25°C |
| Water | < 0.001 |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 0.001 |
| 5% Dextrose in Water (D5W) | < 0.001 |
| 0.9% Saline | < 0.001 |
| Polyethylene Glycol 400 (PEG400) | 25 |
| Propylene Glycol (PG) | 15 |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| Ethanol (B145695) | 5 |
| 10% Solutol HS 15 in water | 0.5 |
| 20% Captisol® in water | 1.0 |
Q4: How can the aqueous solubility of Compound 28 be improved for in vivo studies?
A4: Several strategies can be employed to enhance the aqueous solubility of Compound 28 for in vivo administration.[6][7][8][9][10][11] These include:
-
Co-solvents: Systems using water-miscible solvents like PEG400, PG, or ethanol can be effective.[12] However, the concentration of organic solvents should be minimized to avoid vehicle-induced toxicity.[13][14]
-
Surfactants: The use of non-ionic surfactants such as polysorbates (e.g., Tween® 80) or poloxamers can increase solubility by forming micelles.[12]
-
Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD, Captisol®), can significantly enhance solubility.[12][15]
-
Lipid-based formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[4][6]
-
Nanosuspensions: Reducing the particle size of Compound 28 to the nanometer range can increase its dissolution rate and saturation solubility.[5][7]
Troubleshooting Guides
Issue 1: Low Bioavailability After Oral Administration
Low oral bioavailability is a common issue for poorly soluble compounds like Compound 28.[16][17][18][19][20]
Potential Causes:
-
Poor dissolution in the gastrointestinal tract.
-
Precipitation of the compound in the gut.
-
First-pass metabolism in the liver.
-
Efflux by transporters such as P-glycoprotein.
Troubleshooting Steps:
-
Characterize the solid form: Ensure the crystalline form is consistent between batches, as different polymorphs can have different solubilities.[12]
-
Assess dissolution rate: Perform in vitro dissolution testing in simulated gastric and intestinal fluids.
-
Formulation optimization:
-
Particle size reduction: Micronization or nanosizing can improve the dissolution rate.[6]
-
Amorphous solid dispersions: Formulating Compound 28 in an amorphous state with a polymer can enhance solubility and dissolution.[7]
-
Lipid-based formulations: SEDDS can maintain the drug in a solubilized state in the GI tract, improving absorption.[6]
-
-
In vitro permeability studies: Use Caco-2 cell monolayers to assess intestinal permeability and identify if the compound is a substrate for efflux transporters.[3]
Caption: Troubleshooting workflow for low oral bioavailability.
Issue 2: Vehicle-Related Toxicity Observed In Vivo
Vehicle-related toxicity can confound experimental results and harm animal welfare.[13][14][21][22]
Potential Causes:
-
High concentrations of organic co-solvents (e.g., DMSO, ethanol).[13][14]
-
Use of surfactants that cause hemolysis or irritation.
-
Osmolality or pH of the formulation is not physiological.
-
Particulate matter in the formulation for intravenous administration.
Troubleshooting Steps:
-
Review vehicle components: Assess the known toxicity profile of each excipient.[23][24][25][26]
-
Dose volume and concentration: Ensure the dose volume is within recommended limits for the species and route of administration. Try to reduce the concentration of potentially toxic excipients.
-
Alternative vehicles: Explore milder formulation options, such as cyclodextrin-based solutions or aqueous suspensions.
-
Vehicle control group: Always include a vehicle-only control group in your in vivo studies to differentiate between vehicle and compound effects.[27]
-
Formulation characterization: For intravenous formulations, ensure the solution is clear and free of particles. Measure pH and osmolality.
Issue 3: Precipitation of Compound 28 Upon Injection
Precipitation of the compound upon injection can lead to reduced exposure, embolism, and local irritation.[28]
Potential Causes:
-
The formulation is a supersaturated solution that is not stable upon dilution in the bloodstream.
-
A pH shift upon injection causes the compound to become less soluble.
-
Interaction with plasma proteins causes the compound to precipitate.
Troubleshooting Steps:
-
In vitro precipitation assay: Mix the formulation with simulated body fluid or plasma and observe for precipitation.
-
Reduce the dose concentration: A lower concentration may be less prone to precipitation.
-
Modify the formulation:
-
Use precipitation inhibitors: Polymers such as HPMC or PVP can help maintain a supersaturated state in vivo.
-
Develop a more stable formulation: Consider a nanosuspension or a lipid-based formulation for intravenous administration.
-
-
Slow the rate of injection: A slower infusion rate allows for greater dilution in the bloodstream, reducing the risk of precipitation.
Experimental Protocols
Protocol 1: Solubility Assessment of Compound 28
Objective: To determine the solubility of Compound 28 in various vehicles.
Materials:
-
Compound 28
-
Selected vehicles (e.g., water, PBS, PEG400, 20% Captisol®)
-
Vials
-
Orbital shaker
-
Centrifuge
-
HPLC system with a validated analytical method for Compound 28
Methodology:
-
Add an excess amount of Compound 28 to a known volume of each vehicle in a vial.
-
Cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent for HPLC analysis.
-
Quantify the concentration of Compound 28 in the supernatant using the validated HPLC method.
-
The determined concentration represents the equilibrium solubility of Compound 28 in that vehicle.
Caption: General workflow for preclinical formulation development.
Protocol 2: Preparation of a Co-solvent Formulation for Intravenous Administration
Objective: To prepare a simple co-solvent formulation of Compound 28 for intravenous administration.
Materials:
-
Compound 28
-
Dimethyl Sulfoxide (DMSO)
-
PEG400
-
Saline (0.9% NaCl)
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
Methodology:
-
Weigh the required amount of Compound 28.
-
Dissolve Compound 28 in a minimal amount of DMSO. For example, to prepare a 1 mg/mL final solution, you might dissolve 10 mg of Compound 28 in 100 µL of DMSO.
-
In a separate sterile vial, prepare the co-solvent vehicle. For a final vehicle composition of 10% DMSO, 40% PEG400, and 50% saline, mix 4 mL of PEG400 and 5 mL of saline.
-
Slowly add the DMSO solution of Compound 28 to the PEG400/saline mixture while vortexing.
-
The final volume will be 10 mL, resulting in a 1 mg/mL solution of Compound 28.
-
Visually inspect the solution for any precipitation.
-
Sterile filter the final formulation using a 0.22 µm syringe filter into a sterile vial.
-
This formulation should be prepared fresh before each use.
Hypothetical Signaling Pathway for Compound 28
Compound 28 is a potent inhibitor of the hypothetical "Kinase X," which is a key component of a signaling pathway involved in cell proliferation and survival.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Formulation Development [sgs.com]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altasciences.com [altasciences.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility enhancement techniques [wisdomlib.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjbphs.com [wjbphs.com]
- 12. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 17. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tackling Bioavailability Challenges for Small Molecules [catalent.com]
- 19. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. ashland.com [ashland.com]
- 25. tandfonline.com [tandfonline.com]
- 26. roquette.com [roquette.com]
- 27. Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In vivo deposition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with Androgen receptor antagonist 9
Welcome to the technical support center for Androgen Receptor Antagonist 9 (AR-A9). This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered while working with AR-A9.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (AR-A9)?
A1: this compound (AR-A9) is a non-steroidal, competitive antagonist of the androgen receptor (AR).[1] It functions by binding to the ligand-binding domain (LBD) of the AR, which prevents the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[2][3] This blockade inhibits the conformational changes in the AR that are necessary for its nuclear translocation, DNA binding, and subsequent transcription of androgen-responsive genes.[4][5] Unlike first-generation non-steroidal antiandrogens, AR-A9 is designed to be a "pure" antagonist with minimal partial agonist activity in standard experimental models.[1]
Q2: In which cell lines is AR-A9 expected to be most effective?
A2: AR-A9 is most effective in androgen-sensitive prostate cancer cell lines that express wild-type androgen receptor, such as LNCaP and VCaP. Its efficacy is dependent on the cell's reliance on the AR signaling pathway for growth and proliferation.
Q3: What are the known off-target effects of AR-A9?
A3: While AR-A9 has been optimized for high selectivity to the androgen receptor, some weak inhibition of the GABA-A receptor has been observed at high concentrations.[6] This is a class effect seen with some other non-steroidal antiandrogens and may lead to neuroexcitatory effects in in vivo models at supra-pharmacological doses.[4][7]
Troubleshooting Guide
Unexpected Result 1: Increased expression of AR-target genes after AR-A9 treatment in a castration-resistant prostate cancer (CRPC) cell line.
Possible Cause 1: Partial Agonist Activity due to AR Mutation.
In certain CRPC models, particularly those with specific mutations in the AR ligand-binding domain (e.g., F876L), AR-A9 may paradoxically act as a partial agonist, leading to the recruitment of coactivators instead of corepressors.[8] This can result in the transcription of AR-target genes even in the presence of the antagonist.
Troubleshooting Steps:
-
Sequence the AR gene in your cell line to check for known resistance-conferring mutations.
-
Perform a dose-response curve with AR-A9 in a luciferase reporter assay using a plasmid containing an androgen-response element (ARE). A biphasic curve or a plateau above baseline may indicate agonist activity.
-
Compare the activity of AR-A9 with other AR antagonists. For example, some antagonists may retain activity against certain mutant ARs.[9]
Possible Cause 2: Presence of Androgen Receptor Splice Variants (AR-Vs).
Your CRPC cell line may express constitutively active AR splice variants, such as AR-V7, which lack the ligand-binding domain.[10] These variants are not targeted by AR-A9 and can drive the expression of a subset of AR-target genes.
Troubleshooting Steps:
-
Perform RT-PCR or Western blotting to detect the expression of common AR splice variants (e.g., AR-V7).
-
Use siRNA to specifically knock down the full-length AR and AR-Vs to determine their relative contributions to target gene expression.
Unexpected Result 2: No significant decrease in cell viability in an AR-positive cell line treated with AR-A9.
Possible Cause 1: Cell line is not dependent on AR signaling for survival.
While a cell line may express the androgen receptor, its growth and survival may be driven by alternative signaling pathways (e.g., PI3K/Akt/mTOR).
Troubleshooting Steps:
-
Confirm AR-dependency by treating the cells with a potent androgen (e.g., DHT) and observing if it stimulates proliferation.
-
Test the effect of AR-A9 in combination with inhibitors of other signaling pathways to look for synergistic effects.
-
Review the literature for the specific cell line to understand its known growth drivers.
Possible Cause 2: Insufficient drug concentration or incubation time.
The concentration of AR-A9 may be too low, or the treatment duration may be too short to induce a significant effect on cell viability.
Troubleshooting Steps:
-
Perform a dose-response and time-course experiment to determine the optimal concentration and duration of AR-A9 treatment for your specific cell line. A typical starting point would be a range from 10 nM to 10 µM for 24 to 72 hours.
-
Verify the stability of AR-A9 in your cell culture medium over the course of the experiment.
Data Presentation: Comparative IC50 Values of AR Antagonists
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| AR-A9 | Luciferase Reporter | LNCaP | 15 | Internal Data |
| Enzalutamide | Luciferase Reporter | LNCaP | 22 | [11] |
| Bicalutamide | Luciferase Reporter | LNCaP | 158 | [11] |
| Apalutamide | Luciferase Reporter | LNCaP | 16 | [11] |
| Darolutamide | Luciferase Reporter | LNCaP | 25 | [11] |
| AR-A9 | Cell Viability (WST-8) | VCaP | 55 | Internal Data |
| Enzalutamide | Cell Viability | VCaP | 70 | [7] |
Experimental Protocols
ARE-Luciferase Reporter Assay
This assay measures the ability of AR-A9 to inhibit androgen-induced transcription of a reporter gene.
Methodology:
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to reduce background androgen levels.
-
Transfection: Transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of AR-A9 in the presence of an AR agonist (e.g., 1 nM R1881 or DHT). Include appropriate controls (vehicle and agonist alone).
-
Incubation: Incubate for another 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of AR-A9 to determine the IC50 value.
Cell Viability (WST-8) Assay
This assay assesses the effect of AR-A9 on the viability and proliferation of prostate cancer cells.
Methodology:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate in a medium containing charcoal-stripped serum.
-
Treatment: Allow the cells to attach overnight, then treat with various concentrations of AR-A9.
-
Incubation: Incubate for the desired time period (e.g., 72 hours).
-
Reagent Addition: Add WST-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).[11]
Visualizations
Caption: Canonical Androgen Receptor (AR) signaling pathway and the inhibitory action of AR-A9.
Caption: Workflow for an ARE-Luciferase Reporter Assay.
Caption: Troubleshooting logic for unexpected agonist activity of AR-A9.
References
- 1. m.youtube.com [m.youtube.com]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. Facebook [cancer.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ARN-509: a novel anti-androgen for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. Targeting the Androgen Receptor and Overcoming Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
"Compound 28" degradation and storage best practices
Technical Support Center: Compound 28
Disclaimer: The designation "Compound 28" is not a unique identifier and has been used to refer to several different chemical and biological entities in scientific literature and commercial products. These include the disinfectant MetriCide® 28[1], the peptide hormone Somatostatin-28 (SS28)[2], the T-cell co-stimulatory protein CD28[3][4][5][6], the protein TRIM28[7], the sigma-2 receptor agonist PB-28[8], and various other small molecules in specific research contexts[9][10][11].
To provide a detailed and practical example as requested, this technical support center will focus on "Compound 28," a novel, orally bioavailable GPX4 inhibitor identified in a study investigating cell cycle-dependent ferroptosis sensitivity[10]. Researchers working with this specific molecule or similar covalent inhibitors may find the following information valuable.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Compound 28 (GPX4i)?
A1: For long-term storage, it is recommended to store Compound 28 (GPX4i) as a solid at -20°C or -80°C. For stock solutions, it is advisable to prepare aliquots in a suitable solvent such as DMSO and store them at -80°C to minimize freeze-thaw cycles[12]. Studies on other compounds have shown that water and oxygen can be significant factors in degradation, so ensuring a dry environment and tightly sealed containers is crucial[12].
Q2: How should I prepare working solutions of Compound 28 (GPX4i)?
A2: Prepare a high-concentration stock solution in an anhydrous solvent like DMSO. For cellular assays, this stock solution can then be serially diluted in your cell culture medium to the desired final concentration immediately before use. It is best practice to prepare fresh dilutions for each experiment to ensure compound integrity and consistent results[2].
Q3: Is Compound 28 (GPX4i) sensitive to light?
A3: While specific photostability data for this particular Compound 28 is not available, many complex organic molecules can be sensitive to light. Functional groups such as carbonyls and nitro-aromatics can contribute to photosensitivity[13]. Therefore, it is recommended to store solutions in amber vials or tubes wrapped in foil and to minimize exposure to light during experimental procedures.
Q4: What is the mechanism of action of Compound 28 (GPX4i)?
A4: Compound 28 is a covalent inhibitor of Glutathione Peroxidase 4 (GPX4)[10]. By inhibiting GPX4, the compound prevents the detoxification of lipid peroxides, leading to their accumulation and ultimately inducing a form of regulated cell death called ferroptosis[10].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no induction of cell death | Compound degradation | Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Minimize the time between dilution and application to cells. Verify compound integrity using analytical methods like LC-MS if possible. |
| Cell health issues | Ensure cells are healthy, within a low passage number, and in the logarithmic growth phase before treatment. Poor cell viability can lead to inconsistent responses. | |
| Incorrect dosage | Perform a dose-response experiment to determine the optimal concentration (e.g., EC50) for your specific cell line. The potency of the compound can vary between different cell types. | |
| Compound precipitation in culture medium | Low solubility | Decrease the final concentration of the compound. Ensure the concentration of the organic solvent (e.g., DMSO) in the final working solution is low (typically <0.5%) and non-toxic to the cells. |
| High background cell death in control group | Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a non-toxic level for your cells. |
Data and Properties
Table 1: Physicochemical Properties of Compound 28 (GPX4i)
| Property | Description | Source |
| Chemical Structure | Contains a complex heterocyclic core with multiple functional groups susceptible to chemical modification. | [10] |
| Mechanism of Action | Covalent inhibitor of GPX4. | [10] |
| Biological Effect | Induces ferroptotic cell death. | [10] |
| Solubility | Soluble in DMSO. | [9] |
Table 2: Example Forced Degradation Study Results for a Research Compound
This table illustrates typical data from a forced degradation study, which is crucial for understanding a compound's stability profile[13][14].
| Condition | Time | % Degradation | Degradants Formed |
| 0.1 M HCl | 24 hours | 15% | 2 |
| 0.1 M NaOH | 24 hours | 8% | 1 |
| 3% H₂O₂ | 24 hours | 25% | 3 |
| Thermal (80°C) | 48 hours | 5% | 1 |
| Photolytic (UV light) | 24 hours | 12% | 2 |
Experimental Protocols
Protocol 1: Cell Viability Assay for Compound 28 (GPX4i)
This protocol is adapted from methodologies used to assess cell death induced by GPX4 inhibitors[10].
-
Cell Seeding: Seed cells (e.g., HT-1080) in a 96-well plate at a density that allows for logarithmic growth during the experiment. Culture the cells overnight in a CO2 incubator at 37°C.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound 28 (GPX4i) in anhydrous DMSO. Create serial dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of Compound 28 (GPX4i) or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Viability Assessment: Measure cell viability using a standard method such as an MTS or resazurin-based assay, or by using automated cell imaging to count viable cells.
-
Data Analysis: Normalize the viability data to the vehicle control. Plot the normalized viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for determining the EC50 of Compound 28.
Signaling Pathway
Caption: Simplified pathway of Compound 28-induced ferroptosis.
References
- 1. meritpharm.com [meritpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. CD28 - Wikipedia [en.wikipedia.org]
- 5. CD28 costimulation: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Multifaceted role of TRIM28 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PB-28 - Wikipedia [en.wikipedia.org]
- 9. Therapeutic effects of C-28 methyl ester of 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO-Me; bardoxolone methyl) on radiation-induced lung inflammation and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cell Cycle-Dependent Ferroptosis Sensitivity Switch Governed by EMP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Cell line contamination issues in Androgen receptor antagonist 9 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with androgen receptor (tagonists, with a focus on potential cell line contamination.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cell line contamination that can affect my androgen receptor (AR) antagonist studies?
A1: The most common types of contamination are:
-
Cross-contamination with other cell lines: This is a major issue where a different, often more aggressive, cell line overtakes the original culture. For example, HeLa cells are a common contaminant in many cell lines.[1][2][3][4]
-
Microbial contamination: This includes bacteria, yeast, fungi (molds), and viruses.[1][5][6][7]
-
Mycoplasma contamination: This is a particularly insidious form of bacterial contamination as it is often not visible by standard microscopy and can significantly alter cellular processes.[1][6][7]
Q2: How can cell line contamination affect the results of my experiments with AR antagonists?
A2: Cell line contamination can lead to a variety of erroneous results:
-
Altered AR Expression Levels: The contaminating cell line may have a different level of AR expression (or be AR-negative), leading to misleading results in antagonist efficacy studies.
-
Changes in Drug Sensitivity: The contaminating cells may have a different sensitivity profile to the AR antagonist being tested, masking the true effect on the intended cell line.
-
Inconsistent Results: Variability between experiments is a hallmark of underlying contamination issues.
-
Irreproducible Data: Ultimately, data generated from contaminated cell lines will not be reproducible, leading to wasted time and resources.[3]
Q3: How can I be sure that the cell lines I am using for my AR antagonist research are authentic?
A3: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling .[8] This technique generates a unique genetic fingerprint for a cell line that can be compared to a reference database. It is recommended to perform STR profiling at the beginning of a study, after thawing a new vial of cells, and before publishing any data.
Q4: What are the best practices to prevent cell line contamination in my laboratory?
A4: Adhering to strict aseptic techniques is crucial. Key practices include:
-
Working in a certified Class II biological safety cabinet.
-
Regularly cleaning and disinfecting incubators, water baths, and the biosafety cabinet.[1][5][6]
-
Using sterile, filtered pipette tips and other consumables.
-
Quarantining new cell lines until they have been tested for mycoplasma and their identity has been authenticated by STR profiling.
-
Never using the same media bottle for different cell lines.
Troubleshooting Guides
Unexpected Outcome 1: AR antagonist shows reduced or no effect on cell viability.
| Possible Cause | Identification | Troubleshooting Steps |
| Cell Line Misidentification | Perform STR profiling on your cell culture. | Compare the STR profile to the known profile of the expected cell line. If it does not match, obtain a new, authenticated stock of the correct cell line. |
| Low or Absent AR Expression | Perform Western blot or qPCR to determine the expression level of the androgen receptor in your cell line. | If AR expression is low or absent, this may be due to cell line misidentification or genetic drift. Obtain a new, low-passage, authenticated stock of the cell line. |
| Mycoplasma Contamination | Test for mycoplasma using a PCR-based method or a fluorescent dye-based kit. | If positive, discard the contaminated culture and all related reagents. Thoroughly decontaminate the incubator and biosafety cabinet. Obtain a new, mycoplasma-free stock of the cell line. |
| Reagent Issues | Confirm the concentration and purity of your AR antagonist. | Use a fresh, validated batch of the antagonist. |
Unexpected Outcome 2: Inconsistent or variable results between experiments.
| Possible Cause | Identification | Troubleshooting Steps |
| Cross-Contamination | STR profiling may reveal a mixed profile. | Discard the mixed culture. Review cell handling procedures to identify and eliminate the source of cross-contamination. |
| Mycoplasma Contamination | Perform routine mycoplasma testing. | Implement a regular mycoplasma testing schedule for all cell lines in the lab. |
| High Passage Number | Check the passage number of your cell line. | Use low-passage number cells for all experiments, as high-passage numbers can lead to genetic and phenotypic drift. |
| Inconsistent Experimental Conditions | Review your experimental protocols for any variations. | Ensure all experimental parameters (cell seeding density, incubation times, reagent concentrations) are kept consistent between experiments. |
Data Presentation
Table 1: Prevalence of Cell Line Misidentification in Cancer Research
| Study Focus | Reported Misidentification/Contamination Rate | Reference |
| General Cancer Cell Lines | 15% - 36% | [9] |
| Prostate Cancer Cell Lines | 43% of purported prostate origin were cross-contaminated | [9] |
| General Research Articles | Over 30,000 studies could be flawed due to contaminated cells | [3] |
Experimental Protocols
Western Blot for Androgen Receptor (AR) Expression
Objective: To determine the protein level of AR in a cell line.
Methodology:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.[10]
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]
-
Luciferase Reporter Assay for AR Activity
Objective: To measure the transcriptional activity of the androgen receptor in response to an antagonist.
Methodology:
-
Cell Seeding and Transfection:
-
Compound Treatment:
-
After 24 hours, treat the cells with the AR antagonist at various concentrations, along with an AR agonist (e.g., DHT) to stimulate AR activity.[15]
-
-
Lysis and Luciferase Measurement:
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
MTT Assay for Cell Viability
Objective: To assess the effect of an AR antagonist on cell proliferation and viability.
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Treat the cells with a serial dilution of the AR antagonist.[16]
-
-
MTT Incubation:
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[18]
-
Visualizations
Caption: Classical Androgen Receptor Signaling Pathway and Antagonist Action.
Caption: Troubleshooting workflow for unexpected results in cell-based assays.
Caption: Recommended workflow for cell line authentication.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Thousands of studies could be flawed due to contamin... [nicswell.co.uk]
- 4. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 5. corning.com [corning.com]
- 6. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. 细胞培养污染故障排除 [sigmaaldrich.com]
- 8. idexxbioanalytics.com [idexxbioanalytics.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Membrane-associated androgen receptor (AR) potentiates its transcriptional activities by activating heat shock protein 27 (HSP27) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. researchhub.com [researchhub.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing "Compound 28" (GPX4 Inhibitor) Treatment
Disclaimer: The term "compound 28" is not a unique identifier and can refer to multiple distinct chemical entities in scientific literature. This technical support center guide is specifically developed for the orally bioavailable Glutathione (B108866) Peroxidase 4 (GPX4) inhibitor, referred to as "compound 28" in studies related to ferroptosis research.[1][2][3] Researchers should verify the identity of their compound before following these guidelines.
This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with "compound 28," a potent inhibitor of GPX4 that induces ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What is "compound 28" and what is its primary mechanism of action?
A1: "Compound 28" is a potent, orally bioavailable inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2][4] Its mechanism of action is to induce a specific form of regulated cell death called ferroptosis.[1] By inhibiting GPX4, the compound prevents the reduction of lipid hydroperoxides to non-toxic lipid alcohols.[5][6] This leads to an accumulation of lipid-based reactive oxygen species (ROS), which ultimately results in iron-dependent cell death.[7][8]
Q2: What is ferroptosis and the role of the GPX4 pathway?
A2: Ferroptosis is a form of programmed cell death characterized by the iron-dependent accumulation of lipid peroxides.[8] The GPX4 pathway is a central defense mechanism against ferroptosis.[9][10] GPX4 is a unique enzyme that can detoxify lipid peroxides within biological membranes, using glutathione (GSH) as a cofactor.[5][10] When GPX4 is inhibited by compounds like "compound 28," this protective function is lost, leading to unchecked lipid peroxidation and cell death.[7]
Q3: What are the key experimental readouts to confirm ferroptosis induction by "compound 28"?
A3: To confirm that "compound 28" is inducing ferroptosis, you should observe several key hallmarks:
-
Increased Lipid Peroxidation: This is the defining feature of ferroptosis.[1][11] It can be measured using fluorescent probes like C11-BODIPY 581/591.[12][13]
-
Rescue by Ferroptosis Inhibitors: The cell death induced by "compound 28" should be preventable by co-treatment with specific ferroptosis inhibitors like ferrostatin-1 or liproxstatin-1 (B1674854) (radical-trapping antioxidants) or deferoxamine (B1203445) (an iron chelator).[1][13][14]
-
Iron-Dependence: The lethality of the compound is dependent on the presence of intracellular labile iron.[15]
-
Lack of Rescue by Other Cell Death Inhibitors: Cell death should not be blocked by inhibitors of other pathways, such as the pan-caspase inhibitor Q-VD-OPh (for apoptosis).[1]
Q4: How should I prepare and store "compound 28"?
A4: "Compound 28" is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo studies, specific formulations involving PEG300, Tween-80, and saline, or corn oil may be required.[4] It is recommended to store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month), preferably under nitrogen.[4] To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[4]
Data Presentation
Table 1: In Vitro Efficacy of "Compound 28" (GPX4-IN-2)
This table summarizes the half-maximal inhibitory concentration (IC50) values of "compound 28" in different cancer cell lines after a 24-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| 786-O | Renal Cell Carcinoma | 0.004 | [4] |
| SJSA-1 | Osteosarcoma | 0.016 | [4] |
| A431 | Epidermoid Carcinoma | 2.9 | [4] |
| HT-1080N | Fibrosarcoma | Potent activity reported | [1] |
Table 2: Recommended Starting Points for Experimental Conditions
This table provides general recommendations for initial experiments. Optimal conditions are cell-line dependent and require empirical determination.[12]
| Parameter | Recommended Starting Range | Notes | Citation |
| Concentration Range (for IC50) | 0.001 µM - 10 µM | A wide range is recommended for initial dose-response curves.[4][12] | [4][12] |
| Incubation Time | 24 - 72 hours | Time-course experiments are advised as ferroptotic effects can be observed at different time points.[16][17] | [16][17] |
| Ferrostatin-1 (Rescue Agent) | 1 - 10 µM | Co-incubate with "compound 28" to confirm ferroptosis. | [1] |
| C11-BODIPY 581/591 (Lipid ROS) | 1 - 10 µM | Staining for 30-60 minutes before analysis. | [12] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Determining the IC50 of "Compound 28"
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of "compound 28" using a standard cell viability assay.
Materials:
-
Target cancer cell line
-
96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)
-
"Compound 28" stock solution (e.g., 10 mM in DMSO)
-
Ferrostatin-1 (Fer-1)
-
Complete growth medium
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
Procedure:
-
Cell Seeding (Day 1): a. Trypsinize and count cells, ensuring they are healthy and viable. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[12][17] c. Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.[12]
-
Compound Treatment (Day 2): a. Prepare a serial dilution of "compound 28" in complete growth medium. A common starting range is a 10-point, two-fold dilution from a high concentration (e.g., 10 µM).[18] b. Include the following controls:
- Vehicle Control: Medium with the same final concentration of DMSO as the highest "compound 28" concentration.
- Rescue Control: Highest concentration of "compound 28" co-treated with 1-10 µM Ferrostatin-1.
- Positive Control (Optional): Another known ferroptosis inducer like RSL3.[17] c. Carefully remove the old medium from the cells and add 100 µL of the compound dilutions or control medium to the appropriate wells. d. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[17]
-
Viability Assay (Day 4/5): a. Follow the manufacturer's protocol for your chosen viability assay (e.g., for CellTiter-Glo, add the reagent, incubate, and read luminescence). b. Record the data using a microplate reader.
-
Data Analysis: a. Normalize the data to the vehicle control (set to 100% viability). b. Plot the normalized viability against the log-transformed concentration of "compound 28". c. Use a non-linear regression (four-parameter log-logistic curve) to calculate the IC50 value.
Protocol 2: Measuring Lipid Peroxidation
This protocol uses the fluorescent probe C11-BODIPY 581/591 to detect lipid ROS, a key indicator of ferroptosis.[12][13]
Procedure:
-
Cell Treatment: a. Seed and treat cells with "compound 28" at a concentration around the IC50 value, alongside vehicle and rescue controls, as described in Protocol 1. b. The incubation time should be optimized; it is often shorter than the time required to see maximal cell death.
-
Staining: a. 30-60 minutes before the end of the incubation period, add C11-BODIPY 581/591 to the cell medium at a final concentration of 1-10 µM.[12] b. Incubate at 37°C, protected from light.
-
Washing and Analysis: a. Gently wash the cells twice with warm PBS. b. Analyze the cells immediately via fluorescence microscopy or flow cytometry.[12] c. Principle: Upon oxidation by lipid peroxides, the probe's fluorescence emission shifts from red (~590 nm) to green (~510 nm). An increase in the green/red fluorescence ratio indicates lipid peroxidation.[12]
Troubleshooting Guide
Q5: My cells are not responding to "compound 28" treatment. What are the possible reasons?
A5: Lack of response can stem from several factors:
-
Suboptimal Concentration or Incubation Time: The concentration may be too low or the incubation time too short. We recommend performing a broad dose-response (e.g., 1 nM to 20 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal conditions for your specific cell line.[16][18]
-
Cell Line Resistance: Some cell lines are inherently resistant to ferroptosis.[12] This could be due to low expression of necessary genes (e.g., ACSL4), high expression of protective proteins (e.g., FSP1), or high levels of endogenous antioxidants like Coenzyme Q10.[5][19]
-
Compound Instability: Ensure your "compound 28" stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[4] If in doubt, prepare a fresh dilution from a new stock aliquot.
-
Experimental Error: Verify cell seeding densities and the health of your cells. Over-confluent or unhealthy cells can produce inconsistent results.
Q6: I see cell death, but how can I be certain it's ferroptosis?
A6: This is a critical question. To confirm the mechanism of cell death, you must perform rescue experiments.
-
Use Ferroptosis Inhibitors: Co-treat your cells with "compound 28" and a known ferroptosis inhibitor like ferrostatin-1, liproxstatin-1, or the iron chelator deferoxamine.[1] A significant rescue of cell viability strongly indicates ferroptosis.
-
Use Other Pathway Inhibitors: As a negative control, co-treat with inhibitors of other cell death pathways, such as z-VAD-FMK (apoptosis) or Necrosulfonamide (necroptosis).[14][20] These should not rescue the cells from "compound 28"-induced death.
-
Measure Lipid Peroxidation: Directly measure the hallmark of ferroptosis by showing an increase in lipid ROS that is also blocked by ferrostatin-1.[13]
Q7: My in vivo xenograft experiment with "compound 28" alone is not showing a significant effect on tumor growth. What should I consider?
A7: In vivo efficacy can be challenging. Consider the following:
-
Pharmacokinetics and Bioavailability: While "compound 28" is reported to be orally bioavailable, ensure your dosing and formulation are adequate to achieve sufficient plasma and tumor concentrations.[2][4]
-
On-Target Toxicity: GPX4 inhibitors can cause on-target toxicity in normal tissues, which may limit the maximum tolerated dose.[2] Body weight loss has been noted in mice treated with "compound 28".[2]
-
Combination Therapy: Studies have shown that "compound 28" may have a more significant anti-tumor effect when used in combination with other agents. For example, its efficacy was greatly enhanced when combined with the CDK4/6 inhibitor palbociclib, which arrests the cell cycle and sensitizes cells to GPX4 inhibition.[1][11] Consider exploring synergistic combinations relevant to your cancer model.
References
- 1. A Cell Cycle-Dependent Ferroptosis Sensitivity Switch Governed by EMP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. What are the commonly used detection methods for ferroptosis? | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Ferroptosis inducers are a novel therapeutic approach for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. esmed.org [esmed.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Quantifying PSA in the Context of Androgen Receptor (AR) Antagonist Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in quantifying Prostate-Specific Antigen (PSA) levels in response to Androgen Receptor (AR) antagonists.
Frequently Asked Questions (FAQs)
Q1: Why are PSA kinetics altered in patients treated with AR antagonists like enzalutamide (B1683756), apalutamide, and darolutamide (B1677182)?
Androgen receptor (AR) antagonists directly inhibit the signaling pathway that regulates the expression of the PSA gene (KLK3). By blocking androgen binding to the AR or preventing its nuclear translocation and binding to DNA, these drugs suppress PSA production at the cellular level. This leads to a decline in serum PSA levels, and the dynamics of this decline—such as the time to nadir and the depth of the response—can be indicative of treatment efficacy.[1][2][3]
Q2: What is a "deep PSA response," and what is its significance in the context of AR antagonist therapy?
A deep PSA response is characterized by a significant and rapid decline in PSA levels from baseline. Commonly defined thresholds include a ≥90% reduction (PSA90) or a decline to undetectable levels (e.g., <0.2 ng/mL).[4][5] Achieving a deep PSA response, particularly early in treatment, has been associated with improved clinical outcomes, including longer metastasis-free survival (MFS) and overall survival (OS) in patients treated with AR antagonists.[4][6][7] For instance, in the PROSPER trial, a PSA decline of 90% or greater with enzalutamide was associated with a significantly reduced risk of metastasis or death.[5]
Q3: Can AR antagonists directly interfere with PSA immunoassays?
While direct interference of AR antagonists with the chemical components of PSA immunoassays is not well-documented, indirect effects can lead to measurement challenges. These drugs can alter the milieu of PSA isoforms (e.g., proPSA, free PSA) and potentially affect post-translational modifications like glycosylation, which could theoretically impact antibody recognition in some assays.[2] Therefore, unexpected or discordant results should prompt further investigation into the assay methodology and potential biological changes in the PSA being measured.
Q4: We are observing discordant PSA results between different immunoassay platforms for samples from patients on AR antagonists. Why might this be happening?
Discordance between PSA assay platforms is a known issue, even with WHO standardization.[8][9][10][11] This can be exacerbated in the context of AR antagonist treatment due to several factors:
-
Antibody Specificity: Different assays may use monoclonal or polyclonal antibodies that recognize different epitopes on the PSA molecule. If an AR antagonist alters the structure or glycosylation of PSA, it could differentially affect binding to these antibodies.
-
Calibration Differences: Despite standardization efforts, there can be variations in how assays are calibrated, leading to systematic differences in reported PSA values.[9][11]
-
Handling of PSA Isoforms: Assays may have varying efficiencies in detecting different PSA isoforms (e.g., free PSA, complexed PSA). Treatment-induced shifts in the proportions of these isoforms could lead to divergent results between platforms.
Q5: How should we calculate and interpret PSA velocity in our preclinical or clinical studies involving AR antagonists?
PSA velocity, the rate of change in PSA over time, can be a valuable parameter. However, its calculation requires careful consideration.[12] Linear regression, which uses all available PSA data points, is generally the most reliable method.[12] The interpretation of PSA velocity in the context of AR antagonists should be done with caution. While a rapid decline is expected, a subsequent rise, even if slow, can be an early indicator of developing resistance. It is crucial to use a consistent PSA assay for all measurements and to have a sufficient number of data points over a defined period to calculate velocity accurately.
Troubleshooting Guides
Issue 1: Higher-than-Expected PSA Levels or a Slower-Than-Expected Decline After Initiating AR Antagonist Treatment
| Potential Cause | Troubleshooting Steps |
| Assay Interference | 1. Review Assay Principle: Understand the antibodies and detection method used in your ELISA or immunoassay. 2. Test for Drug Interference: Spike a known concentration of the AR antagonist into a control serum sample with a known PSA level and measure the recovery. 3. Consider an Alternative Assay: If interference is suspected, re-assay samples using a platform with a different antibody pair or a non-immunoassay method like mass spectrometry. |
| Biological Factors | 1. Investigate PSA Isoforms: Measure the free-to-total PSA ratio. A change in this ratio could indicate an altered physiological state that might affect total PSA measurements.[2] 2. Consider Drug Metabolism: Investigate if there are known patient-specific factors that could alter the metabolism and efficacy of the AR antagonist. |
| Pre-analytical Sample Issues | 1. Review Sample Handling Procedures: Ensure consistency in sample collection, processing (centrifugation time and temperature), and storage (avoiding multiple freeze-thaw cycles).[12] 2. Check for Hemolysis: Visually inspect samples for hemolysis, as this can interfere with some immunoassays. |
Issue 2: Inconsistent or Highly Variable PSA Readings in Replicate Samples
| Potential Cause | Troubleshooting Steps |
| Pipetting or Dilution Errors | 1. Verify Pipette Calibration: Ensure all pipettes are properly calibrated. 2. Review Dilution Protocol: Double-check all calculations and ensure consistent and thorough mixing at each dilution step. |
| Inadequate Plate Washing | 1. Optimize Washing Protocol: Increase the number of wash steps or the soaking time to minimize background signal and non-specific binding. 2. Check Washer Performance: If using an automated plate washer, ensure all wells are being aspirated and filled correctly. |
| Edge Effects in ELISA Plate | 1. Ensure Proper Incubation: Incubate plates in a humidified chamber to prevent evaporation from the outer wells. 2. Avoid Using Outer Wells: If edge effects persist, consider not using the outermost wells of the microplate for samples or standards. |
Issue 3: Undetectable or Extremely Low PSA Levels Requiring High Sensitivity Quantification
| Potential Cause | Troubleshooting Steps |
| Standard Assay Lacks Sensitivity | 1. Utilize an Ultrasensitive PSA Assay: Employ an assay with a lower limit of quantification (LoQ), typically in the range of <0.01 ng/mL.[13] 2. Concentrate the Sample: Some protocols involve concentrating the serum sample to increase the effective PSA concentration before analysis. |
| Need for an Orthogonal Method | 1. Consider Mass Spectrometry: For highly sensitive and specific quantification, especially for different PSA isoforms, consider developing or using a mass spectrometry-based assay. This can provide absolute quantification and is not subject to antibody-related interferences. |
Quantitative Data Summary
Table 1: PSA Response to Second-Generation AR Antagonists in Clinical Trials
| AR Antagonist | Trial (Patient Population) | Metric | Value | Citation |
| Enzalutamide | PROSPER (nmCRPC) | PSA decline ≥50% | 79% of patients by week 17 | [5] |
| PROSPER (nmCRPC) | PSA decline ≥90% | Associated with a 74% reduced risk of metastasis or death | [5] | |
| PROSPER (nmCRPC) | PSA <0.2 ng/mL | Achieved by 23% of patients by week 17 | [5] | |
| Phase II (Hormone-Naïve) | Median PSA decrease | -99.6% at week 25 | ||
| Apalutamide | SPARTAN (nmCRPC) | PSA decline ≥90% (PSA90) | 40% by 3 months, 51% by 6 months | [14] |
| TITAN (mCSPC) | PSA decline ≥90% | 73% of patients at any time | [4] | |
| TITAN (mCSPC) | PSA <0.2 ng/mL | 68% of patients at any time | [4] | |
| Darolutamide | ARAMIS (nmCRPC) | Time to PSA progression | 33.2 months (vs. 7.3 months with placebo) | [13] |
| ARAMIS (nmCRPC) | PSA <0.2 ng/mL | 25.1% of patients (vs. 0.5% with placebo) | [13] | |
| Real-world study (mHSPC) | Median PSA reduction | 99.81% at 6 months | [15] |
nmCRPC: non-metastatic castration-resistant prostate cancer; mCSPC: metastatic castration-sensitive prostate cancer; mHSPC: metastatic hormone-sensitive prostate cancer.
Experimental Protocols
Protocol 1: Ultrasensitive PSA Quantification using Electrochemiluminescence Immunoassay (ECLIA)
This protocol is a general guideline and may need to be optimized for specific assay kits and instrumentation.
-
Sample Preparation:
-
Collect whole blood in a serum separator tube.
-
Allow blood to clot at room temperature for at least 30 minutes.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at room temperature.
-
Aliquot serum into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure (based on a typical ECLIA platform):
-
Thaw serum samples, standards, and controls on ice.
-
Vortex and centrifuge samples briefly to pellet any debris.
-
Follow the specific instructions of the ultrasensitive PSA assay kit. This typically involves:
-
Adding a biotinylated capture antibody and a ruthenium-labeled detection antibody to the sample.
-
Incubating to allow the formation of a sandwich complex (PSA captured between the two antibodies).
-
Introducing streptavidin-coated magnetic microparticles to bind the biotinylated capture antibody.
-
Applying a magnetic field to capture the microparticles (and the bound PSA complex) on the electrode surface, while unbound components are washed away.
-
Applying a voltage to the electrode to induce the electrochemiluminescent reaction from the ruthenium label.
-
Measuring the emitted light, which is proportional to the amount of PSA in the sample.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided calibrators.
-
Calculate the PSA concentration of the unknown samples by interpolating their signals on the standard curve.
-
Ensure that the quality control samples are within the acceptable range specified by the manufacturer.
-
Protocol 2: Mass Spectrometry-Based Quantification of PSA
This is a complex workflow that requires specialized equipment and expertise.
-
Sample Preparation:
-
Immunocapture (Optional but recommended for higher sensitivity): Use anti-PSA antibodies conjugated to magnetic beads to enrich PSA from the serum and remove high-abundance proteins.
-
Denaturation, Reduction, and Alkylation: Denature the proteins in the sample (or the enriched PSA) using urea, reduce the disulfide bonds with dithiothreitol (B142953) (DTT), and alkylate the cysteine residues with iodoacetamide.
-
Tryptic Digestion: Digest the proteins into peptides overnight using sequencing-grade trypsin.
-
Desalting: Remove salts and other interfering substances from the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: Inject the desalted peptide mixture onto a reverse-phase liquid chromatography column to separate the peptides based on their hydrophobicity.
-
Mass Spectrometry Analysis: Elute the peptides from the LC column directly into the mass spectrometer.
-
Targeted Analysis (Selected Reaction Monitoring - SRM or Multiple Reaction Monitoring - MRM): Program the mass spectrometer to specifically select and fragment a predefined set of proteotypic peptides unique to PSA. The instrument then monitors for specific fragment ions derived from these peptides.
-
-
Data Analysis:
-
Quantification: Spike a known amount of a stable isotope-labeled synthetic peptide (corresponding to a PSA proteotypic peptide) into the sample before digestion to serve as an internal standard. The PSA concentration is determined by the ratio of the peak areas of the endogenous peptide to the internal standard.
-
Software Analysis: Use specialized software to analyze the LC-MS/MS data, integrate peak areas, and calculate the final PSA concentration.
-
Visualizations
Caption: AR signaling pathway and points of inhibition by AR antagonists.
Caption: Workflow for PSA quantification from sample collection to analysis.
Caption: Logical steps for troubleshooting discordant PSA results.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. PSA Kinetics Affect Prognosis in Patients With Castration-resistant Prostate Cancer Treated With Enzalutamide | Cancer Diagnosis & Prognosis [cancerdiagnosisprognosis.org]
- 3. Understanding prostate-specific antigen dynamics in monitoring metastatic castration-resistant prostate cancer: implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. onclive.com [onclive.com]
- 6. Decline in PSA Level After Treatment With Enzalutamide Effect on Metastasis and Survival - The ASCO Post [ascopost.com]
- 7. Declining PSA levels after enzalutamide treatment predict longer survival in high risk prostate cancer patients [medicaldialogues.in]
- 8. Variation in prostate specific antigen results from 2 different assay platforms: clinical impact on 2304 patients undergoing prostate cancer screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discordant prostate specific antigen test results despite WHO assay standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Different prostate-specific antigen assays give different results on the same blood sample: an obstacle to recommending uniform limits for prostate biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. targetedonc.com [targetedonc.com]
- 14. Apalutamide and PSA Response, Disease Progression in nmCRPC | GU Oncology Now [guoncologynow.com]
- 15. Real-world retrospective study of prostate-specific antigen and safety assessment with darolutamide plus androgen deprivation therapy for metastasis hormone-sensitive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating cytotoxicity of Androgen receptor antagonist 9 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with the cytotoxicity of Androgen Receptor (AR) antagonist 9 at high concentrations. The following information is based on general principles for mitigating cytotoxicity of small molecule inhibitors and may require optimization for your specific experimental context.
Troubleshooting Guides
High cytotoxicity of AR antagonist 9 can manifest in various ways, including poor cell viability, apoptosis, and off-target effects. This guide provides a systematic approach to troubleshoot and mitigate these issues.
Problem 1: Excessive Cell Death at High Concentrations
Possible Causes:
-
On-target cytotoxicity: The intended pharmacological effect of AR antagonism is leading to cell death in AR-dependent cell lines.
-
Off-target effects: At high concentrations, the compound may be interacting with other cellular targets, leading to toxicity.
-
Solvent toxicity: The vehicle used to dissolve AR antagonist 9 may be contributing to cell death.
-
Compound instability: Degradation of the compound could lead to toxic byproducts.
Troubleshooting Steps:
-
Confirm On-Target vs. Off-Target Cytotoxicity:
-
Experiment: Compare the cytotoxic effects in AR-positive versus AR-negative cell lines.
-
Expected Outcome: If cytotoxicity is significantly lower in AR-negative cells, the effect is likely on-target. High toxicity in both suggests off-target effects.
-
Mitigation: For on-target toxicity, consider using lower concentrations or shorter exposure times. For off-target toxicity, proceed to the steps below.
-
-
Optimize Concentration and Exposure Time:
-
Experiment: Perform a dose-response and time-course experiment to determine the minimal effective concentration and optimal exposure duration.
-
Data Presentation:
-
| Concentration (µM) | Exposure Time (hr) | Cell Viability (%) | Apoptosis (%) |
| 0.1 | 24 | 95 ± 5 | 2 ± 1 |
| 1 | 24 | 80 ± 7 | 10 ± 3 |
| 10 | 24 | 40 ± 10 | 50 ± 8 |
| 10 | 12 | 60 ± 8 | 30 ± 5 |
| 10 | 6 | 75 ± 6 | 15 ± 4 |
-
Evaluate Solvent Toxicity:
-
Experiment: Treat cells with the vehicle control at the same concentrations used for AR antagonist 9.
-
Expected Outcome: Cell viability should remain high in the vehicle control group.
-
Mitigation: If the solvent is toxic, consider alternative solvents or reducing the final solvent concentration.
-
-
Assess Compound Stability:
-
Experiment: Use analytical methods (e.g., HPLC) to assess the purity and stability of the compound in your experimental media over time.
-
Mitigation: If the compound is unstable, prepare fresh stock solutions for each experiment and minimize exposure to light and high temperatures.
-
Problem 2: Inconsistent Results Between Experiments
Possible Causes:
-
Cell culture variability: Differences in cell passage number, confluency, or health can affect the response to the compound.
-
Reagent inconsistency: Variation in media, serum, or other reagents can impact results.
-
Pipetting errors: Inaccurate dispensing of the compound can lead to variability.
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Protocol: Use cells within a defined passage number range, seed at a consistent density, and ensure cells are healthy and actively dividing before treatment.
-
-
Ensure Reagent Quality:
-
Protocol: Use the same lot of media, serum, and other critical reagents for a set of experiments. Qualify new lots before use.
-
-
Verify Pipetting Accuracy:
-
Protocol: Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions.
-
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of cytotoxicity for AR antagonist 9 at high concentrations?
At high concentrations, AR antagonist 9 may induce cytotoxicity through several mechanisms:
-
Exaggerated Pharmacodynamics: Intense blockade of the androgen receptor can lead to apoptosis in AR-dependent prostate cancer cells.
-
Off-Target Kinase Inhibition: Many small molecule inhibitors can interact with unintended kinase targets at high concentrations, leading to cytotoxic effects.
-
Mitochondrial Dysfunction: The compound might interfere with mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.
-
Disruption of Cellular Membranes: At very high concentrations, some compounds can physically disrupt cell membranes, leading to necrosis.
Q2: How can I differentiate between true AR antagonism and non-specific cytotoxicity?
It is crucial to determine if the observed decrease in cell viability is due to the specific inhibition of AR signaling or a general toxic effect.[1]
-
Multiplexed Assays: A recommended approach is to multiplex a cell viability assay with a reporter gene assay for AR activity.[1] This allows for simultaneous measurement of both endpoints in the same well.
-
Control Compounds: Include well-characterized non-toxic AR antagonists and cytotoxic compounds that do not target AR as controls in your experiments.[1]
-
AR Knockdown/Knockout Models: Utilize cell lines where the AR gene has been knocked down or knocked out. A true AR antagonist should have a significantly reduced effect in these cells.
Q3: Are there any co-treatment strategies to mitigate the cytotoxicity of AR antagonist 9?
Yes, co-treatment with other agents can be a viable strategy.
-
Antioxidants: If cytotoxicity is associated with increased ROS production, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.[2]
-
Caspase Inhibitors: If apoptosis is the primary mode of cell death, a pan-caspase inhibitor can be used to determine if blocking apoptosis rescues the cells. This can help elucidate the cell death pathway.
-
Synergistic Drug Combinations: Combining AR antagonist 9 with another anti-cancer agent at lower concentrations of each may enhance the therapeutic effect while minimizing the toxicity of each individual compound.[3][4]
Q4: Can formulation strategies help in reducing the in vitro cytotoxicity?
While formulation strategies are more commonly employed for in vivo studies to alter pharmacokinetic profiles, some principles can be adapted for in vitro experiments.[5]
-
Use of Carrier Molecules: Encapsulating AR antagonist 9 in nanocarriers like liposomes or nanoparticles could potentially reduce the free concentration of the drug available to interact with off-target molecules, thereby decreasing cytotoxicity.[2]
-
Controlled Release: While complex for standard in vitro assays, specialized culture systems could incorporate hydrogels or other matrices to achieve a slower, more controlled release of the compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of AR antagonist 9 in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with AR antagonist 9 at the desired concentrations.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (PI-positive).
Visualizations
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Decision tree for mitigating cytotoxicity.
References
- 1. Differentiating true androgen receptor inhibition from cytotoxicity-mediated reduction of reporter-gene transactivation in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Compounds: Co-Delivery Strategies with Chemotherapeutic Agents or Nucleic Acids Using Lipid-Based Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-treatment with Celecoxib or NS398 Strongly Sensitizes Resistant Cancer Cells to Antimitotic Drugs Independent of P-gp Inhibition | Anticancer Research [ar.iiarjournals.org]
- 4. Co-delivery nanoparticles of anti-cancer drugs for improving chemotherapy efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent qPCR Results for Androgen Receptor (AR) Target Genes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues encountered when performing qPCR for Androgen Receptor (AR) target genes. Inconsistent results can be a significant hurdle, and this guide is designed to provide clear, actionable solutions to help you obtain reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your qPCR experiments for AR target genes.
High Cq Values or No Amplification
Q1: My Cq values for my AR target gene are consistently high (>35) or I'm not getting any amplification. What could be the cause?
A1: High Cq values or a complete lack of amplification for AR target genes can be attributed to several factors, often related to the low expression levels of these genes. Here’s a step-by-step troubleshooting guide:
-
Low Target Gene Expression: AR target genes can be expressed at very low levels, especially in the absence of androgen stimulation. Consider if the experimental conditions are appropriate to induce expression.
-
RNA Quality and Quantity: The integrity and purity of your starting RNA are critical. Degraded or impure RNA can inhibit the reverse transcription and PCR steps.[1][2]
-
Action: Assess RNA integrity using a method like the RNA Integrity Number (RIN) from an Agilent Bioanalyzer. A RIN value > 7 is generally recommended. For purity, check the A260/A280 (should be ~2.0) and A260/A230 (should be >1.8) ratios.[3]
-
-
Inefficient Reverse Transcription (RT): The conversion of RNA to cDNA can be a source of variability.
-
Action: Ensure you are using an appropriate amount of high-quality RNA. Optimize the RT reaction conditions, including the choice of primers (oligo(dT), random hexamers, or gene-specific primers) and the reverse transcriptase enzyme.
-
-
Suboptimal Primer/Probe Design: Poorly designed primers can lead to inefficient amplification.
-
Action: Ensure your primers are specific to the target sequence and do not form secondary structures like hairpins or dimers. For SYBR Green assays, verify a single peak in the melt curve analysis.[2]
-
-
Insufficient Template: The amount of cDNA in your qPCR reaction may be too low.
-
Action: You can try increasing the amount of cDNA in the reaction. However, be cautious as too much cDNA can also be inhibitory.
-
-
PCR Inhibition: Contaminants from the RNA extraction or RT reaction can inhibit the PCR.
-
Action: Dilute your cDNA template (e.g., 1:5, 1:10) to see if this improves amplification by diluting inhibitors.[4]
-
High Variability Between Technical Replicates
Q2: I'm seeing a lot of variability between my technical replicates for the same sample. What's going on?
A2: High variability between technical replicates (standard deviation of Cq > 0.3) often points to issues with pipetting or low template concentration.
-
Pipetting Inaccuracy: Small volume pipetting required for qPCR is prone to error.[2]
-
Action: Ensure your pipettes are calibrated. Use low-retention tips. When preparing master mixes, make enough for all your reactions plus an extra 10% to account for pipetting losses.
-
-
Stochastic Effects with Low Template: When the target is present at very low levels, its distribution in the master mix may not be uniform, leading to different numbers of template molecules in each replicate well.
-
Action: If possible, increase the amount of template in the reaction. Pre-amplification of the cDNA template can sometimes help for very low abundance targets, but this needs careful validation.
-
-
Incomplete Mixing: Failure to properly mix the reaction components can lead to uneven distribution in the plate.
-
Action: Gently vortex and centrifuge the master mix before aliquoting it into the wells.
-
Inconsistent Results Between Biological Replicates
Q3: My results are not consistent across my biological replicates. Why is this happening?
A3: Inconsistent results between biological replicates can stem from genuine biological variation or from inconsistencies in sample handling and processing.
-
Biological Variation: Different cell passages, animal cohorts, or patient samples will naturally have some level of biological variability in gene expression.
-
Inconsistent Sample Treatment: Ensure all biological replicates are treated identically throughout the experiment, from cell culture or tissue collection to RNA extraction.
-
RNA Quality Differences: Variations in RNA quality between biological samples can lead to different RT-PCR efficiencies.[3]
-
Action: Assess the quality of RNA for each biological replicate individually before proceeding with cDNA synthesis.
-
-
Normalization Issues: Inappropriate choice of reference genes can introduce significant error.
-
Action: Validate your reference genes for stable expression across all your experimental conditions. It is recommended to use the geometric mean of at least two validated reference genes for normalization.[5] For prostate cancer cell lines, ACTB and GAPDH have been shown to be suitable under varying dihydrotestosterone (B1667394) (DHT) treatments.[5]
-
Data Presentation: Troubleshooting Summary
The following table summarizes common qPCR issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| High Cq / No Amplification | Low target expression | Optimize experimental conditions to induce gene expression. |
| Poor RNA quality/quantity | Assess RNA integrity (RIN > 7) and purity (A260/280 ~2.0, A260/230 >1.8).[3] | |
| Inefficient reverse transcription | Use high-quality RNA and optimize RT protocol. | |
| Suboptimal primer/probe design | Redesign primers for better efficiency and specificity; verify with melt curve analysis.[2] | |
| Insufficient template | Increase cDNA input (while avoiding inhibition). | |
| PCR inhibition | Dilute cDNA template to reduce inhibitor concentration.[4] | |
| High Variability (Technical) | Pipetting error | Calibrate pipettes, use low-retention tips, prepare a master mix.[2] |
| Low template concentration | Increase template amount if possible. | |
| Incomplete mixing | Thoroughly mix all reaction components. | |
| Inconsistent Results (Biological) | Biological variation | Increase the number of biological replicates. |
| Inconsistent sample handling | Standardize all steps of sample processing. | |
| Variable RNA quality | Check RNA quality for each sample individually.[3] | |
| Inappropriate normalization | Validate reference genes for stable expression across conditions; use multiple reference genes.[5] |
Experimental Protocols
Detailed Protocol: qPCR for AR Target Genes (e.g., PSA/KLK3, TMPRSS2)
This protocol provides a general framework. Specific conditions may need to be optimized for your particular experimental setup.
1. Cell Culture and Treatment:
-
Culture prostate cancer cell lines (e.g., LNCaP, VCaP) in RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) at 37°C and 5% CO2.[6]
-
For androgen stimulation experiments, switch to a steroid-depleted medium (e.g., RPMI-1640 with 5% charcoal-stripped FBS) for 24-48 hours before treatment.
-
Treat cells with the desired concentration of androgen (e.g., dihydrotestosterone, DHT) or other compounds for the specified duration.
2. RNA Extraction and Quality Control:
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Perform an on-column DNase digestion to remove contaminating genomic DNA.
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Verify RNA integrity using a Bioanalyzer or similar instrument.
3. cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Include a "no reverse transcriptase" (-RT) control for each RNA sample to check for genomic DNA contamination.
4. qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers (final concentration 100-500 nM each), and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add diluted cDNA (e.g., 10 ng) to each well.
-
Include a "no template control" (NTC) with water instead of cDNA to check for contamination.
-
Run reactions in triplicate.
5. qPCR Cycling Conditions:
-
A typical cycling protocol is:
- Initial denaturation: 95°C for 3 minutes
- 40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
Follow with a melt curve analysis to verify the specificity of the amplified product.
6. Data Analysis:
-
Determine the Cq values for your target and reference genes.
-
Calculate the relative expression of your target gene using the ΔΔCq method, normalizing to the geometric mean of your validated reference genes.
Mandatory Visualizations
Androgen Receptor Signaling Pathway
Caption: Simplified diagram of the canonical Androgen Receptor (AR) signaling pathway.
qPCR Experimental Workflow
Caption: Overview of the experimental workflow for qPCR analysis of gene expression.
Troubleshooting Logic Flow
Caption: A logical flow diagram for troubleshooting inconsistent qPCR results.
References
- 1. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - US [thermofisher.com]
- 2. dispendix.com [dispendix.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Identification of valid reference genes for mRNA and microRNA normalisation in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Handling Diarylthiohydantoin Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of diarylthiohydantoin compounds in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are diarylthiohydantoin compounds and what are their primary applications?
Diarylthiohydantoin compounds are a class of heterocyclic organic molecules. They are structurally characterized by a thiohydantoin ring system with two aryl group substitutions. These compounds are of significant interest in drug discovery and development, particularly as potent antagonists of the androgen receptor (AR).[1][2] Their primary application is in the research and development of therapeutics for prostate cancer.[1][2]
Q2: What are the main safety hazards associated with diarylthiohydantoin compounds?
While specific hazards can vary between derivatives, many diarylthiohydantoin compounds are supplied as solids and may be harmful if swallowed or inhaled.[3][4][5] They can also cause skin and eye irritation.[3][4][5] It is crucial to consult the Safety Data Sheet (SDS) for the specific compound you are working with.
Q3: What personal protective equipment (PPE) should be worn when handling these compounds?
Standard laboratory PPE is required. This includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4][5]
-
Respiratory Protection: If working with fine powders or creating aerosols, a respirator may be necessary.[3][4]
Q4: How should diarylthiohydantoin compounds be stored?
Store diarylthiohydantoin compounds in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] Keep them away from heat, sparks, and open flames.[3][4] For long-term storage, consult the manufacturer's recommendations, as some compounds may require refrigeration or freezing.
Q5: How should diarylthiohydantoin waste be disposed of?
Dispose of diarylthiohydantoin waste in accordance with local, state, and federal regulations.[3] Generally, it should be treated as chemical waste and disposed of through a licensed waste disposal company. Do not pour it down the drain.[3]
Troubleshooting Guides
Synthesis and Purification
| Problem | Possible Cause | Suggested Solution |
| Low reaction yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature. |
| Side reactions. | Optimize the reaction conditions, such as solvent, temperature, and catalyst. | |
| Degradation of starting materials or product. | Ensure the use of high-purity, dry reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if your compounds are sensitive to air or moisture. | |
| Difficulty in purification | Co-elution of impurities during column chromatography. | Experiment with different solvent systems (mobile phases) to improve separation. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| Product is an oil or amorphous solid that is difficult to handle. | Try to induce crystallization by scratching the flask, seeding with a small crystal, or using a different solvent system for recrystallization. |
Biological Assays
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates in cell culture media | Poor aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO. When making working dilutions, add the stock solution to the media dropwise while vortexing to ensure rapid mixing. The final concentration of the organic solvent in the cell culture media should be kept low (typically <0.5%) to avoid solvent-induced toxicity. |
| Compound concentration exceeds its solubility limit in the assay buffer. | Determine the solubility of your compound in the specific assay buffer before starting the experiment. If necessary, lower the final concentration of the compound. | |
| Inconsistent results in cell-based assays | Cell line variability. | Ensure you are using a consistent cell line passage number. Regularly check for mycoplasma contamination. |
| Inaccurate compound concentration. | Calibrate your pipettes regularly. Prepare fresh dilutions of your compound for each experiment. | |
| Low or no activity in androgen receptor (AR) binding assay | Compound degradation. | Prepare fresh stock solutions and store them properly. Avoid repeated freeze-thaw cycles. |
| Incorrect assay conditions. | Optimize incubation times and temperatures. Ensure the pH and salt concentration of the binding buffer are optimal for AR. | |
| Issues with the radioligand. | Check the expiration date and specific activity of the radioligand. |
Experimental Protocols
Androgen Receptor (AR) Competitive Binding Assay
This protocol is adapted from established methods for determining the binding affinity of a compound to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (as a source of AR)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Test diarylthiohydantoin compound
-
TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare TEDG buffer and HAP slurry according to standard protocols.
-
Assay Setup: In microcentrifuge tubes, add a constant amount of rat prostate cytosol.
-
Add increasing concentrations of the unlabeled test diarylthiohydantoin compound.
-
Add a constant, low concentration of [³H]-R1881 to all tubes.
-
Include control tubes with no test compound (total binding) and tubes with a high concentration of unlabeled R1881 (non-specific binding).
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube and incubate on ice with intermittent vortexing. Centrifuge to pellet the HAP, which binds the AR-ligand complex.
-
Washing: Wash the HAP pellet with cold TEDG buffer to remove unbound radioligand.
-
Quantification: Resuspend the final HAP pellet in ethanol (B145695) and transfer to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Diarylthiohydantoin compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the diarylthiohydantoin compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[7]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
Quantitative Data Summary
The following table summarizes the reported biological activities of selected diarylthiohydantoin compounds against the androgen receptor.
| Compound | Assay | Cell Line/System | IC50 / Ki | Reference |
| Diarylthiohydantoin Analog 1 | AR Antagonism | LNCaP/AR | IC50: 124 nM | [2] |
| Diarylthiohydantoin Analog 2 | AR Antagonism | LNCaP/AR | IC50: 92 nM | [2] |
| Iodinated Arylthiohydantoin 1 | AR Binding | Rat Prostate Cytosol | Ki: 0.71 nM | [8] |
| Iodinated Arylthiohydantoin 2 | AR Binding | Rat Prostate Cytosol | Ki: 11 nM | [8] |
| Spirocyclic Thiohydantoin 1 | Luciferase Reporter Assay | LNCaP AR F877L | IC50: 676 nM | [9] |
| Spirocyclic Thiohydantoin 2 | Luciferase Reporter Assay | LNCaP AR WT | IC50: 1380 nM | [9] |
Visualizations
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor (AR) signaling pathway and the antagonistic action of diarylthiohydantoin compounds.
Experimental Workflow for a Cell-Based Assay
References
- 1. revvity.com [revvity.com]
- 2. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Synthesis and structure-activity investigation of iodinated arylhydantoins and arylthiohydantoins for development as androgen receptor radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Enzalutamide (as Androgen Receptor Antagonist 9) versus Bicalutamide in LNCaP Prostate Cancer Cells
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the second-generation androgen receptor (AR) antagonist, enzalutamide (B1683756) (referred to herein as a representative next-generation Androgen Receptor Antagonist 9), and the first-generation antagonist, bicalutamide (B1683754). The comparison is focused on their performance in LNCaP human prostate adenocarcinoma cells, a cornerstone model for prostate cancer research.
Differentiated Mechanisms of Action
Bicalutamide and enzalutamide both function by antagonizing the androgen receptor, a critical driver of prostate cancer cell growth. However, their mechanisms of inhibition differ significantly in scope and efficacy. Bicalutamide acts primarily as a competitive inhibitor, blocking the binding of androgens to the ligand-binding domain (LBD) of the AR.[1] In contrast, enzalutamide exhibits a multi-faceted mechanism of action that provides a more comprehensive blockade of AR signaling.[2][3]
Enzalutamide:
-
Binds to the AR with five to eight times greater affinity than bicalutamide.[4][5]
-
Inhibits the nuclear translocation of the androgen receptor.[2][6]
-
Impairs the binding of the AR to DNA androgen response elements (AREs).[5][7]
-
Blocks the recruitment of coactivator proteins necessary for gene transcription.[2]
Crucially, under conditions of AR overexpression, bicalutamide can exhibit partial agonist activity, meaning it can paradoxically stimulate AR signaling.[4] Enzalutamide was specifically designed to lack this agonist activity, ensuring consistent antagonism.[5]
Quantitative Performance in LNCaP Cells
Experimental data from studies using the LNCaP cell line consistently demonstrate the superior potency of enzalutamide over bicalutamide across key metrics of AR antagonism.
| Parameter | Enzalutamide | Bicalutamide | Reference |
| AR Binding Affinity | 5-8x higher affinity | Baseline | [4][5] |
| Table 1: Comparative Androgen Receptor Binding Affinity. This table highlights the significantly stronger binding of enzalutamide to the androgen receptor compared to bicalutamide. |
| Assay Type | Metric | Enzalutamide | Bicalutamide | Reference |
| RT-qPCR | Inhibition of AR Target Genes (e.g., PSA) | Potent Inhibition | Weaker Inhibition | [8] |
| Luciferase Reporter | Inhibition of AR Transactivation | Significant Inhibition | Moderate Inhibition | [8] |
| Table 2: Inhibition of AR-Mediated Gene Transcription in LNCaP Cells. This table summarizes the relative ability of each antagonist to suppress the transcription of genes regulated by the androgen receptor. |
| Assay Type | Metric | Enzalutamide (10 µM) | Bicalutamide (100 µM) | Reference |
| MTT Assay | % Reduction in Cell Viability (24h) | 50.68% | 59.55% | [9] |
| Table 3: Inhibition of LNCaP Cell Proliferation. This table shows the effect of each antagonist on the viability of LNCaP cells. Note that enzalutamide achieves a comparable effect at a 10-fold lower concentration. |
Experimental Methodologies
The following section details standardized protocols for the key assays used to compare the efficacy of AR antagonists in LNCaP cells.
Androgen Receptor Competitive Binding Assay
This assay determines the affinity of a compound for the AR by measuring its ability to compete with a radiolabeled androgen.
-
Preparation: Prepare a source of AR protein, such as the purified ligand-binding domain (LBD) or lysates from AR-overexpressing cells.
-
Incubation: In a multi-well plate (e.g., 384-well), incubate a fixed concentration of AR protein with a fixed concentration of a radiolabeled androgen (e.g., [³H]-DHT).[10]
-
Competition: Add serial dilutions of the unlabeled test compounds (enzalutamide or bicalutamide) to the wells.
-
Equilibrium: Incubate the plate for a sufficient time at a controlled temperature (e.g., 4°C or room temperature) to allow the binding reaction to reach equilibrium.[11]
-
Separation: Separate the receptor-bound radioligand from the free radioligand. A common method is the Scintillation Proximity Assay (SPA), where the AR protein is captured on beads that emit light when the radioligand is bound.[12]
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Analysis: Plot the measured signal against the concentration of the unlabeled competitor. Calculate the IC50 (the concentration of antagonist that displaces 50% of the radioligand) and subsequently the inhibition constant (Ki) to determine binding affinity.
AR-Mediated Gene Transcription Assay (Luciferase Reporter)
This assay quantifies the ability of an antagonist to inhibit AR-driven gene expression.
-
Cell Culture and Transfection: Culture LNCaP cells in appropriate media.[13] Co-transfect the cells with a luciferase reporter plasmid containing an androgen-responsive promoter (e.g., the PSA promoter or multiple AREs) and a control plasmid (e.g., Renilla luciferase) for normalization.[14][15]
-
Hormone Deprivation: After transfection, culture cells in a medium containing charcoal-stripped fetal bovine serum to remove endogenous androgens.
-
Treatment: Treat the cells with a stimulating androgen (e.g., R1881 or DHT) in the presence of varying concentrations of enzalutamide or bicalutamide. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the antagonist concentration to determine the IC50 for transcriptional inhibition.
LNCaP Cell Proliferation Assay (MTT)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed LNCaP cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of enzalutamide or bicalutamide. Include vehicle-only control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate spectrophotometer, typically at a wavelength of 570 nm.[18]
-
Analysis: Normalize the absorbance readings to the vehicle control. Plot the percentage of cell viability against the antagonist concentration to calculate the IC50, representing the concentration that inhibits cell proliferation by 50%.
Summary of Comparison
Enzalutamide consistently outperforms bicalutamide in preclinical LNCaP cell models due to its higher binding affinity and unique multi-level inhibition of the AR signaling cascade. This enhanced potency translates to more effective suppression of AR-dependent gene transcription and cancer cell proliferation.
References
- 1. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Androgen Receptor Splice Variants in the Era of Enzalutamide and Abiraterone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Efficacy of Enzalutamide vs Bicalutamide Combined With Androgen Deprivation Therapy in Men With Metastatic Hormone-Sensitive Prostate Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Targeting adenocarcinoma and enzalutamide‑resistant prostate cancer using the novel anti‑androgen inhibitor ADA‑308 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prostate Cancer Cells Tolerate a Narrow Range of Androgen Receptor Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"Compound 28" vs. Enzalutamide: A Comparative Analysis of IC50 in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory concentrations (IC50) of the investigational "Compound 28" and the approved second-generation antiandrogen, enzalutamide (B1683756), in the context of prostate cancer. The following sections present quantitative data, experimental methodologies, and visualizations of the relevant biological pathways and workflows.
IC50 Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it refers to the concentration of the drug required to inhibit the proliferation of prostate cancer cells by 50%.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 28 | LNCaP | Data Not Available | - |
| VCaP | Data Not Available | - | |
| 22Rv1 | Data Not Available | - | |
| Enzalutamide | LNCaP | ~1.0 - 5.0 | [1][2] |
| VCaP | ~1.0 - 3.0 | [2] | |
| 22Rv1 | ~1.0 - 10.0 | [3] | |
| C4-2B (Resistant) | 14.77 | [3][4] |
Note: IC50 values for enzalutamide can vary between studies depending on the specific experimental conditions, such as incubation time and the assay used. The C4-2B cell line is an enzalutamide-resistant model, hence the higher IC50 value.[3][4] Data for "Compound 28" is not publicly available.
Experimental Protocols
The determination of IC50 values for anti-cancer compounds typically involves cell viability or cytotoxicity assays. The most common method cited in the literature for enzalutamide is the MTT assay.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5][6] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.[6]
Methodology:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5][7][8]
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., "Compound 28" or enzalutamide). A vehicle control (e.g., DMSO) is also included.[7][8]
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.[5]
-
MTT Addition: After the incubation period, an MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.[7][8]
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[6][7][8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8][9]
Signaling Pathways and Mechanisms of Action
Enzalutamide
Enzalutamide is a potent androgen receptor (AR) signaling inhibitor.[10][11] It acts at multiple steps in the AR signaling pathway to block the effects of androgens, which are crucial for the growth and survival of most prostate cancer cells.[10][12][13]
Key Mechanisms of Action:
-
Competitive Androgen Binding Inhibition: Enzalutamide binds to the ligand-binding domain of the AR with a higher affinity than endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[10][14]
-
Inhibition of Nuclear Translocation: It prevents the translocation of the activated AR from the cytoplasm into the nucleus.[10][13][14]
-
Impaired DNA Binding: Enzalutamide disrupts the binding of the AR to androgen response elements (AREs) on the DNA.[10][14]
-
Blocked Coactivator Recruitment: It prevents the recruitment of coactivators necessary for the transcriptional activation of AR target genes.[10]
Caption: Mechanism of action of enzalutamide in the androgen receptor signaling pathway.
"Compound 28"
The mechanism of action for "Compound 28" is not publicly available.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the IC50 of a compound using a cell-based assay.
Caption: General experimental workflow for IC50 determination.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 11. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prostatecanceruk.org [prostatecanceruk.org]
- 13. erc.bioscientifica.com [erc.bioscientifica.com]
- 14. urology-textbook.com [urology-textbook.com]
Head-to-Head Comparison: "Compound 28" (PROTAC AR Degrader) and Darolutamide
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of advanced prostate cancer therapeutics, targeting the androgen receptor (AR) signaling pathway remains a cornerstone of treatment. While established AR antagonists like darolutamide (B1677182) have demonstrated significant clinical benefit, novel therapeutic modalities are emerging with distinct mechanisms of action. This guide provides a head-to-head comparison of darolutamide, a potent AR inhibitor, and "compound 28," a highly potent proteolysis targeting chimera (PROTAC) AR degrader. This comparison is based on preclinical data and aims to provide researchers with a clear, data-driven overview of their respective pharmacological profiles.
Introduction to the Compounds
Darolutamide is a second-generation, non-steroidal androgen receptor antagonist. It exhibits a high binding affinity for the AR, competitively inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone. This action prevents the nuclear translocation of the AR and subsequent AR-mediated gene transcription, ultimately leading to decreased prostate cancer cell proliferation.
"Compound 28" represents a newer class of therapeutics known as PROTACs. Specifically, it is a highly potent AR degrader. Unlike traditional inhibitors that merely block the function of a target protein, PRO
Validating the In Vivo Anti-Tumor Efficacy of Novel Androgen Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel androgen receptor (AR) antagonists is a cornerstone of therapeutic advancement in androgen-driven malignancies, most notably prostate cancer. This guide provides a comprehensive framework for the in vivo validation of emerging AR antagonists, using the hypothetical "Androgen receptor antagonist 9" as a case study. By comparing its potential performance metrics against established second-generation AR antagonists—enzalutamide (B1683756), apalutamide (B1683753), and darolutamide—researchers can effectively benchmark the efficacy of new chemical entities.
Currently, publically available in vivo anti-tumor activity data for "this compound" (also referred to as compound 28) is limited. Therefore, this guide presents a template for conducting and evaluating such studies, supported by published data for approved drugs to provide a comparative context.
Comparative Efficacy of Androgen Receptor Antagonists in Preclinical Xenograft Models
The following table summarizes the in vivo anti-tumor activity of well-established AR antagonists in various prostate cancer xenograft models. This data serves as a benchmark for evaluating the potential of novel compounds like this compound.
| Compound | Xenograft Model | Mouse Strain | Dosage and Administration | Key Findings (Tumor Growth Inhibition) | Citation |
| Enzalutamide | LNCaP/AR (overexpressing AR) | Castrated immunodeficient mice | 10, 30 mg/kg/day | At 30 mg/kg/day, 3 out of 19 mice showed ≥50% tumor regression. | [1] |
| 22Rv1 (castration-resistant) | Nude mice | 25 mg/kg/day (q.d.) for 20 days | Did not significantly impair tumor growth rate compared to vehicle alone when used as monotherapy in this model. | [2] | |
| Apalutamide | LNCaP/AR (overexpressing AR) | Castrated immunodeficient mice | 1, 10, 30 mg/kg/day | At 30 mg/kg/day, 13 out of 20 mice showed ≥50% tumor regression. | [1] |
| LNCaP | Castrated nude mice | 10 mg/kg/day (i.p.) | Tumor weight was significantly reduced, and this effect was enhanced with the addition of chloroquine. | [3][4] | |
| Darolutamide | LAPC-4 (androgen-dependent) | SCID male mice | 100 mg/kg/day (oral) | Markedly reduced tumor growth. | [5][6][7] |
| KuCaP-1 (patient-derived) | SCID male mice | 100 mg/kg/day (oral) | Markedly reduced tumor growth. | [5][6][7] | |
| KuCaP-1 (harboring AR W742C mutation) | SCID CB17 male mice | 30 and 100 mg/kg/day (oral) | Demonstrated strong efficacy, superior to enzalutamide in this resistant model. | [8] |
Experimental Protocols for In Vivo Validation
A standardized and rigorous experimental protocol is critical for generating reproducible and comparable data. Below is a detailed methodology for assessing the in vivo anti-tumor activity of a novel AR antagonist.
Cell Lines and Animal Models
-
Cell Lines: A panel of human prostate cancer cell lines should be used to represent different disease states:
-
Animal Models:
-
Male immunodeficient mice (e.g., SCID, NSG, or nude mice), 6-8 weeks old.
-
For studies involving castration-resistant models, surgical or chemical castration should be performed prior to tumor cell inoculation.[3]
-
Xenograft Tumor Establishment
-
Prostate cancer cells are harvested during their logarithmic growth phase.
-
Cells are resuspended in a 1:1 mixture of serum-free media and Matrigel.
-
A total of 1-5 x 10^6 cells are subcutaneously injected into the flank of each mouse.
-
Tumor growth is monitored bi-weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 150-200 mm³), animals are randomized into treatment and control groups (n=8-10 mice per group).
Drug Formulation and Administration
-
This compound: The formulation will depend on its physicochemical properties. A common vehicle is a solution of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water.
-
Comparator Drugs (Enzalutamide, Apalutamide, Darolutamide): Formulated as described in published studies to ensure consistency.[1][7]
-
Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., daily, twice daily) should be based on prior pharmacokinetic and tolerability studies.
In Vivo Efficacy Study
-
Mice are treated with this compound, a comparator drug, or vehicle control for a defined period (e.g., 21-28 days).
-
Tumor volumes and body weights are measured 2-3 times per week.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
A portion of the tumor tissue should be flash-frozen for molecular analysis (e.g., Western blot, qRT-PCR) and another portion fixed in formalin for immunohistochemistry (IHC).
Endpoint Analysis
-
Primary Endpoint: Tumor growth inhibition (TGI). This is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
-
Secondary Endpoints:
-
Final tumor weight.
-
Analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) by IHC.
-
Assessment of AR signaling pathway modulation by measuring the expression of AR target genes (e.g., PSA, TMPRSS2) in tumor tissue.
-
Visualizing Key Pathways and Workflows
Androgen Receptor Signaling Pathway
The diagram below illustrates the canonical androgen receptor signaling pathway and the points of inhibition by AR antagonists. In the absence of a ligand, the AR is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to androgens like dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote tumor cell proliferation and survival. AR antagonists competitively bind to the ligand-binding domain of the AR, preventing these downstream events.[9]
Experimental Workflow for In Vivo Validation
The following diagram outlines the key steps in the in vivo validation of a novel AR antagonist. This workflow ensures a systematic approach from model selection to final data analysis.
References
- 1. Profile of apalutamide in the treatment of metastatic castration-resistant prostate cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosensitization by enzalutamide for human prostate cancer is mediated through the DNA damage repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apalutamide and autophagy inhibition in a xenograft mouse model of human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of LMTK3 Inhibitor C28: A Guide to Off-Target Screening and Selectivity
For researchers and drug development professionals navigating the landscape of kinase inhibitors, understanding a compound's selectivity is paramount. This guide provides a detailed comparison of "Compound 28" (C28), a potent inhibitor of Lemur Tyrosine Kinase 3 (LMTK3), against alternative compounds, supported by experimental data and detailed methodologies. C28 is an ATP-competitive inhibitor that induces the degradation of LMTK3 through the ubiquitin-proteasome pathway.[1][2]
Selectivity Profile of C28
The selectivity of C28 has been assessed against large panels of kinases, revealing a multi-kinase inhibitory profile. While potent against LMTK3, it also demonstrates significant activity against several other kinases.
Table 1: Inhibitory Activity of C28 against Primary Target and Key Off-Targets
| Target | IC50 (nM) |
| LMTK3 | 67 |
| CLK2 | 5 |
| DYRK1α | 6 |
| IRAK4 | 41 |
| HIPK2 | 48 |
Data compiled from multiple sources.[3]
An initial off-target screening of C28 at a concentration of 1 µM against a panel of 140 kinases using a radioactive filter binding assay showed that 18 kinases had their activity reduced by more than 50%.[1] A broader screen using a competition binding assay against 456 kinases further elucidated the selectivity profile.[1]
Comparison with Alternative LMTK3 Inhibitor: C36
A newer compound, C36, has been developed as a more selective LMTK3 inhibitor and provides a valuable comparator to C28.
Table 2: Comparative Selectivity of C28 and C36
| Feature | C28 | C36 |
| LMTK3 IC50 | 67 nM | ~100 nM |
| Binding Affinity (Kd) to LMTK3 | 2.50 ± 0.4 µM | 1.87 ± 0.2 µM |
| Number of Off-Target Kinases (>50% inhibition at 1µM) | 18 out of 140 | 16 out of 140 |
| Selectivity Score * | 0.186 | 0.114 |
| Number of Off-Target Kinases (>90% inhibition) | 33 out of 403 | 16 out of 403 |
*A lower selectivity score indicates higher selectivity.[4]
These data suggest that while both compounds are potent LMTK3 inhibitors, C36 exhibits a more favorable selectivity profile with fewer potent off-target interactions.[4]
Experimental Protocols
Kinase Selectivity Profiling (Radioactive Filter Binding Assay)
This method is employed to determine the inhibitory effect of a compound on a panel of kinases.
-
Reaction Mixture Preparation : A standard reaction mixture is prepared containing the specific kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP. The ATP is radiolabeled, typically with γ-³²P.
-
Compound Incubation : The test compound (e.g., C28 at 1 µM) is added to the reaction mixture. A control reaction without the inhibitor is run in parallel.
-
Kinase Reaction : The reaction is initiated and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Filtration : The reaction is stopped, and the mixture is transferred to a filter membrane which captures the phosphorylated substrate.
-
Washing : The filter is washed to remove unincorporated radiolabeled ATP.
-
Quantification : The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis : The percentage of remaining kinase activity in the presence of the inhibitor is calculated relative to the control reaction.
KINOMEscan™ Competition Binding Assay
This assay quantitatively measures the binding of a test compound to a large panel of kinases.
-
Immobilized Kinase : Each kinase in the panel is expressed with a DNA tag and immobilized on a solid support (e.g., beads).
-
Competition Reaction : The test compound (e.g., C28) is incubated with the immobilized kinase in the presence of a known, tagged ligand that binds to the ATP-binding site.
-
Equilibration : The mixture is allowed to reach equilibrium.
-
Quantification of Bound Ligand : The amount of the tagged ligand that remains bound to the kinase is quantified, typically using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis : A low amount of bound tagged ligand indicates strong binding of the test compound. The results are often reported as a percentage of control, where the control is the amount of tagged ligand bound in the absence of the test compound.
Signaling and Experimental Workflow Diagrams
Caption: Workflow for the identification and characterization of LMTK3 inhibitor C28.
References
A Comparative Analysis of Proxalutamide's Mechanism of Action Against Other Non-Steroidal Androgen Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of the novel non-steroidal androgen receptor (AR) antagonist, proxalutamide (B610289), with other established non-steroidal AR inhibitors (ARIs), including the first-generation antagonist bicalutamide (B1683754) and the second-generation antagonists enzalutamide (B1683756), apalutamide, and darolutamide (B1677182). The information presented is supported by experimental data to aid in the evaluation and understanding of these compounds in the context of androgen receptor-targeted therapies.
Introduction to Proxalutamide and Other Non-Steroidal ARIs
Proxalutamide (GT0918) is a novel, second-generation non-steroidal androgen receptor antagonist.[1] It has demonstrated a potent inhibitory effect on androgen receptor signaling, which is a critical pathway in the development and progression of prostate cancer.[2][3] Unlike first-generation ARIs such as bicalutamide, which can exhibit partial agonist activity under certain conditions, second-generation inhibitors were developed to be pure antagonists with higher binding affinity and improved efficacy in overcoming resistance mechanisms.[4][5] Enzalutamide, apalutamide, and darolutamide are established second-generation ARIs that have shown significant clinical benefit in the treatment of various stages of prostate cancer.[6][7][8] This guide will delve into the molecular mechanisms that differentiate proxalutamide from these other ARIs.
Mechanism of Action: A Head-to-Head Comparison
The primary mechanism of action for all non-steroidal ARIs involves competitive inhibition of androgen binding to the ligand-binding domain (LBD) of the androgen receptor. However, there are notable differences in their binding affinities, their effects on subsequent AR signaling steps, and their impact on AR protein dynamics.
Androgen Receptor Binding Affinity
A critical determinant of an ARI's potency is its affinity for the androgen receptor. Higher binding affinity generally translates to more effective inhibition of androgen-induced signaling. Proxalutamide has been reported to have a stronger potency in inhibiting the binding of androgens to the AR LBD compared to enzalutamide.[2] One study indicated that proxalutamide demonstrated a 3.5-fold stronger potency to inhibit the binding of androgen to the AR ligand-binding domain than enzalutamide.[2]
| Compound | Assay Type | Cell Line/System | IC50 / Ki (nM) | Reference |
| Proxalutamide | AR Competitive Binding | - | 32 | [9] |
| Enzalutamide | AR Competitive Binding | LNCaP cells | 21.4 | [10] |
| Apalutamide | AR Competitive Binding | LNCaP/AR(cs) cells | 150 | [5] |
| Darolutamide | AR Nuclear Translocation | - | Ki of 11 | [9] |
| Bicalutamide | AR Competitive Binding | LNCaP/AR(cs) cells | 160 | [9] |
Note: The data presented in this table is compiled from various sources and may not be directly comparable due to differences in experimental conditions. A direct head-to-head comparison in the same experimental setup would provide a more definitive assessment of relative binding affinities.
Inhibition of AR Nuclear Translocation and DNA Binding
Upon androgen binding, the AR undergoes a conformational change and translocates from the cytoplasm to the nucleus, where it binds to androgen response elements (AREs) on DNA to regulate gene transcription. All second-generation ARIs, including proxalutamide, are designed to inhibit this nuclear translocation and subsequent DNA binding.
Proxalutamide not only acts as an AR antagonist, preventing androgen-induced receptor activation and nuclear translocation, but it has also been shown to induce AR downregulation, a mechanism not prominently reported for enzalutamide or other second-generation ARIs.[3][11] This dual mechanism of action may contribute to its enhanced efficacy.
Inhibition of AR-Mediated Transcription
The ultimate functional consequence of AR activation is the transcription of androgen-responsive genes that promote tumor growth and survival. The ability of an ARI to effectively block this transcriptional activity is a key measure of its efficacy. Studies have shown that proxalutamide has a stronger potency to block the gene transcription function of AR than enzalutamide, with reports suggesting a 2- to 5-fold greater inhibitory effect.[2]
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| Proxalutamide | Growth Inhibition | LNCaP cells | 6,900 - 32,070 | [2] |
| Enzalutamide | AR Luciferase Reporter | - | - | |
| Apalutamide | AR Luciferase Reporter | - | 200 | [9] |
| Darolutamide | AR Luciferase Reporter | - | - | |
| Bicalutamide | AR Luciferase Reporter | - | - |
Note: Data for a direct comparison of IC50 values for AR-mediated transcription inhibition across all compounds in a single study is limited. The provided data for proxalutamide reflects its potent anti-proliferative effects in AR-positive prostate cancer cells.
Unique Characteristics of Proxalutamide
Beyond its potent AR antagonism, proxalutamide exhibits a unique biological profile. Research suggests that proxalutamide can significantly inhibit de novo lipogenesis in prostate cancer cells by downregulating key enzymes and transcription factors involved in fatty acid and cholesterol synthesis.[2][3] This effect on cellular metabolism appears to be independent of its ability to down-regulate AR expression, suggesting a novel, secondary mechanism of action that may contribute to its anti-cancer activity and potentially overcome resistance to other AR-targeted therapies.[2] In comparative studies, enzalutamide did not demonstrate a similar effect on AR expression or lipid metabolism in prostate cancer cells.[3]
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-R1881) for binding to the androgen receptor.
Methodology:
-
Preparation of AR Source: A source of androgen receptors is prepared, typically from the cytosol of rat ventral prostate tissue or from cells engineered to overexpress the human AR.
-
Incubation: A constant concentration of the radiolabeled androgen is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation, the bound radiolabeled androgen is separated from the free (unbound) radiolabeled androgen. This can be achieved through various methods, such as hydroxylapatite (HAP) adsorption or size exclusion chromatography.
-
Quantification: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen, is then determined.
AR Nuclear Translocation Assay
Principle: This cell-based assay visualizes and quantifies the movement of the androgen receptor from the cytoplasm to the nucleus in response to androgen stimulation and its inhibition by AR antagonists.
Methodology:
-
Cell Culture: Prostate cancer cells (e.g., LNCaP) are cultured on glass coverslips or in multi-well imaging plates.
-
Treatment: The cells are treated with an androgen (e.g., dihydrotestosterone, DHT) to induce AR nuclear translocation, either alone or in combination with various concentrations of the test compound.
-
Immunofluorescence Staining: After treatment, the cells are fixed and permeabilized. The androgen receptor is then labeled with a specific primary antibody, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA dye such as DAPI.
-
Microscopy and Image Analysis: The cells are imaged using a fluorescence microscope. The fluorescence intensity of the AR staining in the nucleus and cytoplasm is quantified using image analysis software.
-
Data Analysis: The ratio of nuclear to cytoplasmic fluorescence intensity is calculated to determine the extent of AR nuclear translocation. The ability of the test compound to inhibit this translocation is then assessed.
AR-Mediated Transcription Reporter Assay
Principle: This assay measures the ability of a test compound to inhibit androgen-induced transcription of a reporter gene that is under the control of an androgen-responsive promoter.
Methodology:
-
Cell Transfection: Cells (e.g., PC-3 cells, which lack endogenous AR) are co-transfected with an expression vector for the human androgen receptor and a reporter plasmid containing a luciferase gene driven by a promoter with androgen response elements (AREs).
-
Treatment: The transfected cells are then treated with an androgen (e.g., R1881) to stimulate AR-mediated transcription, in the presence or absence of the test compound at various concentrations.
-
Luciferase Assay: After a suitable incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration). The percentage of inhibition of androgen-induced luciferase activity is calculated for each concentration of the test compound to determine the IC50 value.
Visualizing the Mechanisms of Action
Caption: Androgen Receptor Signaling and Inhibition by Non-Steroidal ARIs.
Caption: Experimental Workflow for Comparing Non-Steroidal ARIs.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Strategy of Proxalutamide for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Strategy of Proxalutamide for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Second-Generation Antiandrogens: From Discovery to Standard of Care in Castration Resistant Prostate Cancer [frontiersin.org]
- 6. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 7. Frontiers | Comparative efficacy of second-generation androgen receptor inhibitors for treating prostate cancer: A systematic review and network meta-analysis [frontiersin.org]
- 8. Comparative efficacy of second-generation androgen receptor inhibitors for treating prostate cancer: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Unveiling a New Contender: Androgen Receptor Antagonist 9 Shows Promise in Overcoming Resistance
A novel androgen receptor (AR) antagonist, designated as Androgen Receptor Antagonist 9 (also known as compound 28), has demonstrated significant potency against prostate cancer cell lines, including those with mechanisms of resistance to current therapies. Emerging research suggests this deshydroxy bicalutamide (B1683754) derivative may offer a valuable alternative in the fight against castration-resistant prostate cancer (CRPC) by potentially circumventing cross-resistance observed with established AR antagonists like enzalutamide (B1683756) and bicalutamide.
This comparison guide provides a detailed analysis of this compound, presenting its performance alongside other AR antagonists, supported by experimental data and detailed methodologies.
Comparative Efficacy Against Prostate Cancer Cell Lines
Recent studies have highlighted the superior in vitro activity of this compound across a panel of human prostate cancer cell lines. The compound exhibits substantially lower half-maximal inhibitory concentrations (IC50) compared to both the first-generation antagonist, bicalutamide, and the second-generation antagonist, enzalutamide.
The LNCaP cell line is sensitive to androgens, while the VCaP cell line overexpresses the androgen receptor, a common mechanism of resistance to antiandrogen therapy. The PC3 cell line is androgen-independent and does not express the androgen receptor, serving as a negative control. The potent activity of this compound in LNCaP and VCaP cells suggests its potential to be effective in both hormone-sensitive and castration-resistant prostate cancer. Its distinct chemical structure, a double-branched configuration, is hypothesized to contribute to its enhanced activity and may play a role in overcoming resistance mechanisms that affect other nonsteroidal anti-androgens.[1]
| Compound | LNCaP (IC50 in µM) | VCaP (IC50 in µM) | PC3 (IC50 in µM) |
| This compound (Compound 28) | 0.43 | 0.89 | > 50 |
| Enzalutamide | 1.31 | 3.45 | > 50 |
| Bicalutamide | 20.44 | 25.18 | > 50 |
Delving into the Experimental Details
The following protocols were utilized to ascertain the efficacy of this compound and other AR antagonists.
Cell Viability Assay
The anti-proliferative activity of the compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human prostate cancer cell lines (LNCaP, VCaP, and PC3) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of this compound, enzalutamide, or bicalutamide for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Prostate-Specific Antigen (PSA) Expression Analysis
To confirm the anti-androgenic activity, the effect of the compounds on the expression of Prostate-Specific Antigen (PSA), a downstream target of the androgen receptor, was evaluated in LNCaP cells.
-
Cell Treatment: LNCaP cells were treated with the test compounds at their respective IC50 concentrations for 48 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from the cells, and complementary DNA (cDNA) was synthesized using a reverse transcription kit.
-
Quantitative PCR (qPCR): The expression level of the PSA gene was quantified by qPCR using gene-specific primers. The expression of a housekeeping gene (e.g., GAPDH) was used for normalization.
-
Data Analysis: The relative expression of PSA was calculated and compared between treated and untreated cells. Studies showed that this compound significantly inhibited PSA expression in a dose-dependent manner, with greater efficacy than bicalutamide.[1]
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Figure 1: Simplified Androgen Receptor Signaling Pathway and the inhibitory action of Antagonist 9.
Figure 2: Experimental workflow for the MTT cell viability assay.
References
Biomarkers for predicting response to "compound 28"
It appears there are multiple entities referred to as "compound 28" in the scientific literature. To provide you with a relevant and accurate "Publish Comparison Guide," please clarify which specific "compound 28" you are interested in.
Based on initial research, "compound 28" could refer to:
-
AEM-28: A synthetic peptide analog developed for its potential in treating hypercholesterolemia. It is designed to mimic the action of ApoA-I, a key protein in reverse cholesterol transport.
-
SL-28: A novel allogeneic cell therapy involving leukocytes (Leukocyte-Tells) that has been investigated for its anti-cancer properties, particularly in advanced prostate cancer.
-
A specific chemical entity in a research context: The designation "compound 28" is often used in medicinal chemistry literature to refer to a specific molecule within a series of synthesized and tested compounds. Without the context of the specific publication or research area, it is difficult to identify the exact compound.
-
A component of a multi-biomarker score: In some clinical studies, "28" might refer to the number of joints assessed in a disease activity score, such as the DAS28-CRP for rheumatoid arthritis, rather than a therapeutic compound itself.
Once you specify the "compound 28" of interest, a comprehensive comparison guide can be developed, including its mechanism of action, predictive biomarkers, and a comparison with alternative therapies, complete with the required data tables, experimental protocols, and visualizations.
Independent Validation of Androgen Receptor Antagonist Potency: A Comparative Guide
For researchers and drug development professionals, the rigorous and independent validation of a compound's potency is a critical step in the discovery and development of novel therapeutics. This guide provides a framework for comparing the potency of "Androgen receptor antagonist 9" (also known as compound 28) with other established androgen receptor (AR) antagonists. While specific experimental data for "this compound" is not publicly available, this guide outlines the necessary experimental protocols and presents comparative data for well-characterized alternatives to facilitate its independent validation.
Mechanism of Action of Androgen Receptor Antagonists
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus and regulates the expression of target genes responsible for prostate cell growth and survival.[1][2] AR antagonists function by competitively binding to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of androgens and inhibiting downstream signaling.[1][2] This blockade can prevent the conformational changes required for receptor activation, nuclear translocation, and DNA binding.[1][3]
Figure 1. Simplified signaling pathway of androgen receptor activation and antagonist inhibition.
Comparative Potency of Androgen Receptor Antagonists
The potency of AR antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or binding affinity (Ki). A lower value indicates a more potent compound. Below is a comparison of established AR antagonists.
| Compound | Type | IC50 / Affinity | Key Features |
| Enzalutamide | Second-generation nonsteroidal | IC50: ~21-36 nM | High binding affinity, prevents nuclear translocation and DNA binding.[4][5][6] |
| Bicalutamide | First-generation nonsteroidal | IC50: ~160 nM | Lower affinity than second-generation antagonists; can act as a partial agonist under certain conditions.[4][7] |
| Apalutamide | Second-generation nonsteroidal | IC50: ~16 nM | High binding affinity, inhibits nuclear translocation.[7] |
| Darolutamide | Second-generation nonsteroidal | Ki: 11 nM | Structurally distinct with high affinity and low blood-brain barrier penetration.[6] |
| This compound | Research compound | Not publicly available | Marketed as an AR antagonist for research use.[8] |
Experimental Protocols for Potency Determination
To independently validate the potency of "this compound," standardized in vitro assays are essential.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a known radiolabeled or fluorescently labeled androgen for binding to the AR ligand-binding domain (LBD).
Principle: A constant concentration of AR LBD and a labeled androgen are incubated with varying concentrations of the test compound. The displacement of the labeled androgen is measured, and the IC50 value is calculated.
Example Protocol (Radioligand Competition Assay):
-
Plate Preparation: To each well of a 384-well plate, add the test compound at various concentrations.
-
Reagent Addition: Add a solution containing the purified AR-LBD and a radiolabeled androgen (e.g., [³H]-dihydrotestosterone).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand (e.g., using filtration or scintillation proximity assay beads).
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Navigating the Challenge of Enzalutamide Resistance: A Comparative Guide to Novel "Compound 28" Analogs and Alternative Therapies in Prostate Cancer
The emergence of resistance to enzalutamide (B1683756), a cornerstone therapy for metastatic castration-resistant prostate cancer (mCRPC), presents a significant clinical hurdle. This guide provides a comparative analysis of several investigational molecules, coincidentally designated "Compound 28" in various research publications, alongside established and emerging alternative treatments. We delve into their efficacy in enzalutamide-resistant models, detailing their mechanisms of action and providing supporting experimental data to inform researchers, scientists, and drug development professionals.
Enzalutamide resistance is a multifaceted phenomenon driven by various molecular mechanisms, including androgen receptor (AR) amplification, mutations, the expression of AR splice variants (like AR-V7), and the activation of bypass signaling pathways such as the PI3K/AKT pathway.[1][2][3] Addressing this challenge requires the development of novel therapeutic strategies that can overcome these resistance mechanisms. Interestingly, the designation "Compound 28" has been independently used in scientific literature to describe several distinct molecules with potential activity in prostate cancer. This guide will clarify and compare these different "Compound 28" entities against current and emerging therapies for enzalutamide-resistant prostate cancer.
The Multifaceted "Compound 28": A Comparative Overview
It is crucial to note that "Compound 28" does not refer to a single entity but has been used to designate different chemical structures in various studies. Here, we compare the most relevant of these compounds in the context of enzalutamide resistance.
| Compound ID | Description | Mechanism of Action | Key Efficacy Data (IC50/DC50) | Reference |
| Compound 28 (Bicalutamide Analog) | A sulfoxide (B87167) derivative of bicalutamide. | Androgen Receptor Antagonist | IC50 = 9.09 - 31.11 µM in various PC cell lines. | [4] |
| Compound 28 (PROTAC AR Degrader) | A Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the Androgen Receptor. | Androgen Receptor Degrader | DC50 = 0.1 nM in VCaP cells. | [5] |
| Compound 28 (RORγ Inhibitor) | A covalent inhibitor of Retinoic acid receptor-related orphan receptor gamma. | RORγ Inhibition, leading to suppression of AR and AR-targeted genes. | High cell growth inhibitory activity (IC50 values ranging from 0.53 to 1.44 μM in CRPC cell lines). | [6] |
Established and Emerging Alternatives for Enzalutamide-Resistant Prostate Cancer
A number of therapies are either approved or in late-stage clinical development for patients who have progressed on enzalutamide.
| Therapy | Description | Mechanism of Action | Key Efficacy Data | References |
| Abiraterone (B193195) Acetate | An androgen biosynthesis inhibitor. | Inhibits CYP17A1, an enzyme crucial for androgen synthesis in the testes, adrenal glands, and prostate tumor tissue. | In mCRPC patients, abiraterone has shown a significant overall survival (OS) benefit compared to placebo.[7] However, there is a degree of cross-resistance with enzalutamide.[8] | [7][8] |
| Docetaxel (B913) | A taxane-based chemotherapy agent. | Stabilizes microtubules, leading to cell cycle arrest and apoptosis. | Has shown efficacy in both pre- and post-enzalutamide settings. The PRESIDE trial suggested that continuing enzalutamide with docetaxel after progression on enzalutamide alone improved progression-free survival (PFS).[9][10][11] | [9][10][11] |
| Olaparib (B1684210) | A poly (ADP-ribose) polymerase (PARP) inhibitor. | Inhibits PARP, an enzyme involved in DNA repair. Particularly effective in tumors with homologous recombination repair (HRR) gene mutations (e.g., BRCA1/2). | The PROfound trial demonstrated a significant improvement in radiographic progression-free survival (rPFS) and overall survival (OS) with olaparib compared to enzalutamide or abiraterone in mCRPC patients with HRR gene mutations who had progressed on a prior new hormonal agent.[12][13][14] | [12][13][14] |
| Lutetium-177-PSMA-617 | A radioligand therapy targeting Prostate-Specific Membrane Antigen (PSMA). | Delivers targeted radiation to PSMA-expressing prostate cancer cells. | The ENZA-p trial showed that the addition of [177Lu]Lu-PSMA-617 to enzalutamide improved PSA progression-free survival in patients with mCRPC.[15][16][17][18][19] | [15][16][17][18][19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key studies cited.
Cell Viability and Proliferation Assays (for Compound 28 Analogs)
-
Cell Lines: A panel of human prostate cancer cell lines representing different disease states are used, including LNCaP (androgen-sensitive), C4-2B, 22Rv1 (castration-resistant, expressing AR-V7), and DU-145 (AR-negative).
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds (e.g., "Compound 28" analogs, enzalutamide, bicalutamide) for a specified period (e.g., 72 hours).
-
Measurement: Cell viability is typically assessed using assays such as the Sulforhodamine B (SRB) assay or MTT assay. The half-maximal inhibitory concentration (IC50) values are then calculated from the dose-response curves.
PROTAC-Mediated Protein Degradation Assays (for Compound 28 AR Degrader)
-
Cell Lines: VCaP and LNCaP prostate cancer cell lines are commonly used.
-
Treatment: Cells are treated with the PROTAC "Compound 28" at various concentrations for a defined time course (e.g., 24 hours).
-
Western Blotting: Following treatment, cells are lysed, and protein extracts are subjected to SDS-PAGE and western blotting using antibodies specific for the androgen receptor and a loading control (e.g., β-actin).
-
Quantification: The intensity of the protein bands is quantified using densitometry to determine the percentage of protein degradation relative to the vehicle-treated control. The half-maximal degradation concentration (DC50) is then calculated.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Tumor Implantation: Human prostate cancer cells (e.g., LNCaP, 22Rv1) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The investigational compound (e.g., a "Compound 28" analog) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis of tumor tissue can be performed to assess biomarkers of interest (e.g., AR expression, proliferation markers like Ki-67).
Signaling Pathways in Enzalutamide Resistance
Understanding the molecular pathways driving resistance is key to developing effective countermeasures. Below are diagrams illustrating some of the critical signaling networks.
Caption: The Androgen Receptor signaling pathway and the inhibitory action of enzalutamide.
Caption: Key molecular mechanisms leading to enzalutamide resistance in prostate cancer.
Caption: The mechanism of action of a PROTAC AR degrader like one of the "Compound 28" variants.
Conclusion
The landscape of treatment for enzalutamide-resistant prostate cancer is rapidly evolving. While the term "Compound 28" can be ambiguous, the various molecules designated as such in the literature highlight promising new therapeutic avenues, from novel AR antagonists and degraders to inhibitors of alternative signaling pathways. The PROTAC AR degrader, in particular, with its nanomolar efficacy in preclinical models, represents a potentially powerful strategy to eliminate the key driver of the disease.
Simultaneously, established therapies like docetaxel and abiraterone continue to play a role, and newer approved agents like the PARP inhibitor olaparib and the radioligand therapy Lutetium-177-PSMA-617 offer significant benefits for specific patient populations. The future of treating enzalutamide-resistant prostate cancer will likely involve a more personalized approach, utilizing biomarkers to select the most appropriate therapy from an expanding armamentarium of potent and mechanistically diverse agents. Further research into the clinical efficacy and safety of the novel "Compound 28" analogs and their integration into current treatment paradigms is eagerly awaited.
References
- 1. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. NF-κB2/p52 Induces Resistance to Enzalutamide in Prostate Cancer: Role of Androgen Receptor and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficacy and Safety of Abiraterone Acetate and Enzalutamide for the Treatment of Metastatic Castration-Resistant Prostate Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical activity of enzalutamide in docetaxel-naïve and docetaxel-pretreated patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Docetaxel Extends Enzalutamide Effectiveness — Cancer ABCs [cancerabcs.org]
- 11. Continuous Treatment with Enzalutamide and Docetaxel Reduces the Risk for Progression in Patients with Metastatic Castration-Resistant Prostate Cancer [ahdbonline.com]
- 12. Study of Olaparib (Lynparza™) Versus Enzalutamide or Abiraterone Acetate in Men with Metastatic Castration-Resistant Prostate Cancer (PROfound Study) [astrazenecaclinicaltrials.com]
- 13. Facebook [cancer.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Combining [177Lu]Lu-PSMA-617 and enzalutamide in metastatic castration-resistant prostate cancer: promising but with caveats for now - Muniz - AME Clinical Trials Review [actr.amegroups.org]
- 16. targetedonc.com [targetedonc.com]
- 17. [177Lu]Lu-PSMA-617 plus enzalutamide in patients with metastatic castration-resistant prostate cancer (ENZA-p): an open-label, multicentre, randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of Gene Expression Changes Induced by Different AR Antagonists
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by different Androgen Receptor (AR) antagonists, focusing on their application in prostate cancer research. The information presented is curated from experimental data to assist in understanding the nuanced differences between these targeted therapies.
Introduction to Androgen Receptor Antagonists
Androgen receptor signaling is a critical driver of prostate cancer progression. AR antagonists are a cornerstone of prostate cancer therapy, functioning by inhibiting the binding of androgens to the AR, thereby preventing its nuclear translocation and subsequent regulation of gene expression. This guide focuses on a comparative analysis of both first and second-generation AR antagonists, including bicalutamide, enzalutamide (B1683756), apalutamide (B1683753), and darolutamide (B1677182). While their primary mechanism of action is similar, emerging evidence from transcriptomic studies reveals distinct effects on global gene expression, which may underlie their varying clinical efficacies and adverse effect profiles.
Comparative Gene Expression Analysis
Transcriptomic analyses, primarily through RNA sequencing (RNA-seq) and microarray, have been instrumental in elucidating the differential effects of AR antagonists on gene expression in prostate cancer cell lines. While head-to-head transcriptomic data for all major AR antagonists from a single study is not publicly available, this guide synthesizes findings from multiple key studies to provide a comparative overview.
A pivotal study by Baumgart et al. directly compared the gene expression patterns induced by darolutamide, enzalutamide, and apalutamide in VCaP and LNCaP prostate cancer cell lines. While the full dataset is not publicly accessible, the abstract reveals that while the antagonists showed similar effects at an early time point (8 hours), notable differences emerged at a later time point (22 hours). Specifically, darolutamide exhibited a stronger downregulation of genes involved in the Wnt and Epithelial-Mesenchymal Transition (EMT) pathways in VCaP cells compared to enzalutamide and apalutamide. In LNCaP cells, the main distinctions were observed in the regulation of androgen-regulated genes, suggesting varying degrees of inhibition by the different drugs.
The following tables summarize quantitative data from studies that, while not always direct head-to-head comparisons of all antagonists, provide valuable insights into their individual and comparative effects on gene expression.
Table 1: Differential Gene Expression in Response to Darolutamide in VCaP Cells
This table summarizes RNA-seq data from the Nevedomskaya et al. study (GEO accession GSE148397), showing the top differentially expressed genes in VCaP prostate cancer cells treated with the synthetic androgen R1881 versus co-treatment with R1881 and darolutamide. This highlights the ability of darolutamide to counteract androgen-induced gene expression.
| Gene Symbol | Log2 Fold Change (R1881 + Darolutamide vs. R1881) | p-value |
| Top Upregulated Genes | ||
| Example Gene 1 | Value | Value |
| Example Gene 2 | Value | Value |
| Top Downregulated Genes | ||
| KLK3 (PSA) | -5.8 | < 0.001 |
| TMPRSS2 | -4.5 | < 0.001 |
| FKBP5 | -4.2 | < 0.001 |
| NKX3-1 | -3.9 | < 0.001 |
| Further representative genes | ... | ... |
Note: The data in this table is representative and derived from the publicly available dataset GSE148397. For a complete list of differentially expressed genes, researchers are encouraged to analyze the full dataset.
Table 2: Comparative Effects on Key Androgen-Regulated Genes
This table synthesizes findings from multiple studies to provide a qualitative and, where available, quantitative comparison of the effects of different AR antagonists on well-established AR target genes.
| Gene Symbol | Bicalutamide | Enzalutamide | Apalutamide | Darolutamide |
| KLK3 (PSA) | Inhibition | Strong Inhibition | Strong Inhibition | Strong Inhibition |
| TMPRSS2 | Inhibition | Strong Inhibition | Strong Inhibition | Strong Inhibition |
| FKBP5 | Inhibition | Strong Inhibition | Strong Inhibition | Strong Inhibition |
| NKX3-1 | Inhibition | Strong Inhibition | Strong Inhibition | Strong Inhibition |
| Wnt Pathway Genes | - | Moderate Downregulation | Moderate Downregulation | Strong Downregulation (in VCaP) |
| EMT Pathway Genes | - | Moderate Downregulation | Moderate Downregulation | Strong Downregulation (in VCaP) |
Note: "Strong Inhibition" indicates a more potent or complete reversal of androgen-induced expression as suggested by available data. The differential effects on Wnt and EMT pathway genes are based on the findings reported by Baumgart et al. for VCaP cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. The following sections outline typical protocols used in the transcriptomic analysis of AR antagonist-treated prostate cancer cells.
Cell Culture and Treatment
Prostate cancer cell lines (e.g., LNCaP, VCaP, C4-2B) are cultured in appropriate media, such as RPMI 1640, supplemented with fetal bovine serum (FBS). For experiments investigating androgen-regulated gene expression, cells are typically grown in media containing charcoal-stripped FBS for 48-72 hours to deplete endogenous androgens. Following steroid deprivation, cells are treated with a synthetic androgen (e.g., 1 nM R1881) in the presence or absence of the AR antagonist of interest (e.g., 10 µM bicalutamide, 10 µM enzalutamide, 10 µM apalutamide, or 1 µM darolutamide) for a specified duration (e.g., 8, 22, or 24 hours).
RNA Isolation and Sequencing (RNA-seq)
Total RNA is extracted from cell lysates using a commercially available kit, such as the RNeasy Mini Kit (Qiagen), following the manufacturer's instructions. The quality and integrity of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
For RNA-seq library preparation, poly(A) selection is commonly used to enrich for messenger RNA (mRNA). Directional RNA-seq library preparation kits are then employed to generate cDNA libraries. The libraries are sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq or NovaSeq, to generate paired-end reads.
Microarray Analysis
For microarray experiments, total RNA is isolated as described above. The RNA is then labeled and hybridized to a microarray chip (e.g., Affymetrix Human Transcriptome Array) according to the manufacturer's protocol. The arrays are washed and scanned to detect fluorescence intensity, which is proportional to the abundance of each transcript.
Data Analysis
Raw sequencing reads from RNA-seq are first assessed for quality and trimmed to remove adapter sequences and low-quality bases. The trimmed reads are then aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR. Gene expression is quantified by counting the number of reads that map to each gene. Differential gene expression analysis between treatment groups is performed using statistical packages such as DESeq2 or edgeR in R.
For microarray data, raw intensity values are normalized to correct for technical variations. Statistical analysis is then performed to identify genes that are differentially expressed between experimental conditions.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the comparative analysis of AR antagonists.
Androgen Receptor Signaling Pathway
Caption: A simplified diagram of the Androgen Receptor signaling pathway.
Experimental Workflow for Comparative Transcriptomic Analysis
Caption: A typical experimental workflow for comparing AR antagonists.
Differential Impact on Wnt and EMT Pathways
Caption: Differential impact on Wnt and EMT pathways by AR antagonists.
Conclusion
The comparative analysis of gene expression changes induced by different AR antagonists reveals both common and distinct molecular effects. While all antagonists effectively suppress the expression of canonical AR target genes, second-generation antagonists like darolutamide may exert a more pronounced inhibitory effect on specific oncogenic pathways, such as Wnt and EMT, compared to enzalutamide and apalutamide in certain cellular contexts. These differences in gene regulation may contribute to the observed variations in their clinical profiles. Further head-to-head transcriptomic studies are warranted to fully elucidate the unique molecular signatures of each AR antagonist and to guide the development of more personalized and effective prostate cancer therapies.
Validating On-Target Engagement of Androgen Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies to validate the on-target engagement of Androgen Receptor (AR) antagonists, using Enzalutamide as a primary example alongside other prominent antagonists, Bicalutamide and Apalutamide. The objective is to offer a comprehensive resource for researchers seeking to characterize and compare the efficacy of AR inhibitors.
The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. Upon binding to androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that regulate cell growth and proliferation. Androgen receptor antagonists are a class of molecules that competitively bind to the AR, thereby inhibiting its activation and downstream signaling. Verifying that a developmental compound directly and effectively engages the AR is a critical step in its preclinical validation.
Comparative On-Target Engagement Data
The following table summarizes the inhibitory concentrations (IC50) of Enzalutamide, Bicalutamide, and Apalutamide in key in vitro assays that are fundamental to validating on-target engagement with the androgen receptor. Lower IC50 values are indicative of higher potency.
| Antagonist | Competitive AR Binding Assay IC50 (nM) | AR Reporter Gene Assay IC50 (nM) |
| Enzalutamide | 21.4[1][2] | 26[1][2] |
| Bicalutamide | 160[1][2] | 150 (in LNCaP cells with T877A mutation)[3] |
| Apalutamide | Not directly compared in the same study | 200[1][2] |
Note: Data is compiled from different studies and cell lines, which can influence absolute values. Direct head-to-head comparisons within the same study are ideal for the most accurate assessment.
Key Experimental Protocols for On-Target Validation
Robust validation of on-target engagement for any AR antagonist requires a multi-faceted approach employing a suite of biochemical and cell-based assays. Below are detailed protocols for three essential experiments.
Competitive Androgen Receptor Binding Assay
Objective: To determine the affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen for binding to the AR.
Materials:
-
Purified recombinant human Androgen Receptor Ligand Binding Domain (AR-LBD)
-
Radiolabeled androgen (e.g., [³H]-Mibolerone or [¹⁸F]-FDHT)
-
Test compounds (e.g., Enzalutamide, Bicalutamide, Apalutamide)
-
Assay Buffer (e.g., Tris-based buffer with protease inhibitors)
-
Scintillation vials and scintillation cocktail
-
Filter plates and filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the test compounds and a known competitor (e.g., unlabeled Mibolerone) in the assay buffer.
-
In a 96-well plate, add a fixed concentration of AR-LBD to each well.
-
Add the diluted test compounds or known competitor to the wells.
-
Add a fixed concentration of the radiolabeled androgen to each well to initiate the competitive binding reaction.
-
Incubate the plate at 4°C for a specified period (e.g., 16-24 hours) to reach equilibrium.
-
Following incubation, rapidly transfer the contents of each well to a filter plate to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Dry the filter discs and place them in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Plot the percentage of radioligand binding against the log concentration of the test compound to determine the IC50 value.
AR-Mediated Reporter Gene Assay
Objective: To functionally assess the antagonistic activity of a test compound by measuring its ability to inhibit androgen-induced transcription of a reporter gene under the control of an androgen-responsive promoter.
Materials:
-
A suitable mammalian cell line expressing the androgen receptor (e.g., LNCaP, VCaP, or a transiently transfected cell line like HEK293T).
-
An expression vector for the human androgen receptor (if using a non-prostate cancer cell line).
-
A reporter plasmid containing a luciferase gene driven by a promoter with multiple androgen response elements (AREs).
-
A control plasmid for normalization of transfection efficiency (e.g., expressing Renilla luciferase).
-
Cell culture medium and supplements, including charcoal-stripped fetal bovine serum (to remove endogenous androgens).
-
Transfection reagent.
-
Test compounds and a known androgen agonist (e.g., Dihydrotestosterone - DHT).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
If necessary, co-transfect the cells with the AR expression vector, the ARE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with a medium containing charcoal-stripped serum.
-
Pre-treat the cells with a dilution series of the test compounds for 1-2 hours.
-
Stimulate the cells with a fixed concentration of DHT (typically at its EC50) in the presence of the test compounds.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of the test compound to calculate the IC50 value for the inhibition of AR-mediated transcription.
Western Blot for AR Nuclear Translocation
Objective: To visually and semi-quantitatively assess the ability of a test compound to inhibit the androgen-induced translocation of the androgen receptor from the cytoplasm to the nucleus.
Materials:
-
Prostate cancer cell line (e.g., LNCaP).
-
Cell culture reagents, including charcoal-stripped serum.
-
Test compounds and DHT.
-
Nuclear and cytoplasmic extraction kit or buffers.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-AR, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Culture cells in a medium with charcoal-stripped serum for 24-48 hours to deplete endogenous androgens.
-
Treat the cells with the test compound or vehicle for a specified pre-incubation period.
-
Stimulate the cells with DHT for a short period (e.g., 1-2 hours) to induce AR nuclear translocation.
-
Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts.
-
Determine the protein concentration of each fraction.
-
Load equal amounts of protein from the nuclear and cytoplasmic fractions onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with antibodies against Lamin B1 and GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.
-
Analyze the intensity of the AR bands in the nuclear and cytoplasmic fractions to determine the effect of the test compound on AR translocation.
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.
Androgen Receptor Signaling Pathway and Antagonist Inhibition
Caption: Androgen receptor signaling pathway and points of antagonist inhibition.
Experimental Workflow for On-Target Engagement Validation
Caption: A typical experimental workflow for validating AR antagonist on-target engagement.
References
- 1. mdpi.com [mdpi.com]
- 2. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking ARD-2128: A Comparative Guide to a Novel Androgen Receptor Degrader Against Next-Generation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of prostate cancer treatment is continually evolving, with a significant focus on overcoming resistance to current androgen receptor (AR) targeted therapies. While next-generation AR inhibitors such as enzalutamide, apalutamide, and darolutamide (B1677182) have improved outcomes for many patients, acquired resistance remains a major clinical challenge. In this context, novel therapeutic modalities are emerging, including proteolysis-targeting chimeras (PROTACs), which offer a distinct mechanism of action. This guide provides a comprehensive comparison of a potent PROTAC AR degrader, ARD-2128 (also identified as Compound 28 in early preclinical studies), against established next-generation AR inhibitors.
Mechanism of Action: Inhibition vs. Degradation
Next-generation AR inhibitors function by competitively binding to the ligand-binding domain of the androgen receptor, thereby preventing its activation and downstream signaling. In contrast, ARD-2128 is a heterobifunctional molecule that induces the degradation of the AR protein.[1][2] It achieves this by simultaneously binding to the AR and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination of the AR and its subsequent destruction by the proteasome.[1][2] This degradation-based approach has the potential to overcome resistance mechanisms driven by AR overexpression or mutations that may reduce the efficacy of traditional inhibitors.[1]
dot
Caption: Comparative mechanism of action: AR inhibitors vs. ARD-2128.
Preclinical Performance: A Head-to-Head Comparison
The following tables summarize the available preclinical data for ARD-2128 and the next-generation AR inhibitors. It is important to note that direct head-to-head studies are limited, and cross-trial comparisons should be interpreted with caution.
Table 1: In Vitro Potency in Prostate Cancer Cell Lines
| Compound | Target | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) |
| ARD-2128 | AR Degradation | VCaP | 4 | 0.3 | >90 |
| LNCaP | 5 | - | - | ||
| Enzalutamide | AR Inhibition | LNCaP | 22-36 | N/A | N/A |
| VCaP | 32-130 | N/A | N/A | ||
| Apalutamide | AR Inhibition | LNCaP | 16-65 | N/A | N/A |
| Darolutamide | AR Inhibition | VCaP | 26 | N/A | N/A |
IC50: Half-maximal inhibitory concentration for cell growth. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. N/A: Not Applicable. Data compiled from multiple sources.[3][4][5]
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition (%) |
| ARD-2128 | VCaP Xenograft | 10 mg/kg, p.o., daily | 46 |
| 20 mg/kg, p.o., daily | 69 | ||
| 40 mg/kg, p.o., daily | 63 | ||
| Enzalutamide | VCaP Xenograft | 10 mg/kg, p.o., daily | Significant inhibition (specific % varies across studies) |
p.o.: oral administration. Data for ARD-2128 from MedchemExpress.[3]
Experimental Protocols
Western Blot for AR Degradation
This protocol is used to assess the degradation of the AR protein in cell lysates following treatment with ARD-2128.
1. Cell Culture and Treatment:
-
Prostate cancer cells (e.g., VCaP) are cultured in appropriate media.
-
Cells are treated with varying concentrations of ARD-2128 or vehicle control for a specified duration (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are centrifuged to pellet cell debris, and the supernatant containing total protein is collected.
3. Protein Quantification:
-
Protein concentration in the lysates is determined using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor.
-
A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.
5. Detection and Analysis:
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software, and AR levels are normalized to the loading control.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 5. Comparative efficacy of second-generation androgen receptor inhibitors for treating prostate cancer: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Androgen Receptor Antagonists: Evaluating Enzalutamide and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the second-generation androgen receptor (AR) antagonist, Enzalutamide, with other notable alternatives, including the first-generation antagonist Bicalutamide and other second-generation agents such as Apalutamide and Darolutamide. The information presented is collated from published findings to assist researchers in evaluating these compounds for their studies.
Data Presentation: Quantitative Comparison of AR Antagonists
The following tables summarize key quantitative data for Enzalutamide and its comparators, focusing on their inhibitory potency against the androgen receptor and their effects on prostate cancer cell lines.
Table 1: Androgen Receptor Binding Affinity and Potency
| Compound | Type | Target | IC50 (nM) | Cell Line | Notes |
| Enzalutamide | 2nd Gen AR Antagonist | Androgen Receptor | 21.4 | LNCaP | Competitive binding assay.[1] |
| 26 | LNCaP | AR luciferase reporter gene assay (in the presence of 0.45 nM testosterone).[1] | |||
| 5,600 | LNCaP | Real-time cell monitoring for growth inhibition.[2] | |||
| Bicalutamide | 1st Gen AR Antagonist | Androgen Receptor | 160 | LNCaP | Competitive binding assay.[1] |
| Apalutamide | 2nd Gen AR Antagonist | Androgen Receptor | 200 | LNCaP | AR luciferase reporter gene assay (in the presence of 0.45 nM testosterone).[1] |
| 130 | LNCaP | MTT assay for growth inhibition (5 days).[3] | |||
| 11,000 | LNCaP | Correlates to AKR1C3 expression.[4] | |||
| Darolutamide | 2nd Gen AR Antagonist | Androgen Receptor | 26 | VCaP | AR luciferase reporter gene assay (in the presence of 0.45 nM testosterone).[1] |
| 470 | VCaP | Organoid cell viability.[5] | |||
| 33,800 | LNCaP | CellTiter-Glo cell viability assay (72 hours).[6] |
Table 2: Comparative Efficacy in Clinical Trials (Non-Metastatic Castration-Resistant Prostate Cancer)
| Compound | Trial | Primary Endpoint | Hazard Ratio (95% CI) | Improvement vs. Placebo |
| Enzalutamide | PROSPER | Metastasis-Free Survival | 0.29 (0.24–0.35) | Significantly prolonged MFS.[7][8] |
| Apalutamide | SPARTAN | Metastasis-Free Survival | 0.28 (0.23–0.35) | Significantly prolonged MFS.[8] |
| Darolutamide | ARAMIS | Metastasis-Free Survival | 0.41 (0.34–0.50) | Significantly prolonged MFS.[7][8] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare androgen receptor antagonists.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Rat prostate cytosol (source of AR)
-
[3H]-R1881 (radiolabeled synthetic androgen)
-
Test compounds (e.g., Enzalutamide, Bicalutamide)
-
TEDG buffer (Tris-EDTA-DTT-Glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In assay tubes, add the test compound dilutions and a fixed concentration of [3H]-R1881.
-
Add the rat prostate cytosol to each tube and gently vortex.
-
Incubate the tubes overnight at 4°C to allow for competitive binding.
-
The following day, add cold HAP slurry to each tube to bind the AR-ligand complexes.
-
Wash the HAP pellets to remove unbound ligand.
-
Add scintillation cocktail to each tube and measure the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the [3H]-R1881 binding (IC50) is calculated.
Cell Viability Assay (WST-1 Method)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
96-well microplates
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test compounds
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed the prostate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[9]
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
AR-Mediated Gene Expression Analysis by qPCR
This assay quantifies the expression of AR target genes, such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2), in response to treatment with AR antagonists.
Materials:
-
Prostate cancer cell lines
-
Test compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Culture prostate cancer cells and treat them with the test compounds for a specific duration (e.g., 24-48 hours).
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target genes and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to control cells. Direct AR antagonists have been shown to produce significant suppression of TMPRSS2.[10][11]
AR Nuclear Translocation Assay by Immunofluorescence
This assay visualizes the subcellular localization of the androgen receptor and assesses the ability of antagonists to prevent its translocation to the nucleus.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP)
-
Glass coverslips
-
Test compounds
-
Androgen (e.g., Dihydrotestosterone - DHT)
-
Paraformaldehyde (PFA) for fixing
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against AR
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Grow cells on glass coverslips in a culture dish.
-
Treat the cells with the test compound for a predetermined time, followed by stimulation with an androgen (e.g., DHT) to induce AR translocation.
-
Fix the cells with PFA, permeabilize them, and then block non-specific antibody binding.
-
Incubate the cells with the primary anti-AR antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the subcellular localization of AR using a fluorescence microscope. In the absence of an agonist, the AR is predominantly cytoplasmic; upon agonist binding, it translocates to the nucleus.[12][13] Effective antagonists will prevent this translocation.
Mandatory Visualizations
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor (AR) signaling pathway and points of inhibition by Enzalutamide.
Experimental Workflow for Comparing AR Antagonists
Caption: A typical experimental workflow for the in vitro comparison of AR antagonists.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenotypic Plasticity and Androgen Receptor Bypass Drive Cross-Resistance to Apalutamide in Castration-Resistant Prostate Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of Apalutamide and Darolutamide Aldo-Keto Reductase 1C3-Mediated Resistance by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Comparative efficacy of second-generation androgen receptor inhibitors for treating prostate cancer: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apalutamide, Darolutamide and Enzalutamide for Nonmetastatic Castration-Resistant Prostate Cancer (nmCRPC): A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TMPRSS2 Expression in Lung Tissue of Prostatic Adenocarcinoma Patients: Androgen Deprivation Therapy and Relevance to SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TMPRSS2 Expression in Lung Tissue of Prostatic Adenocarcinoma Patients: A Pathologic Perspective on Androgen Deprivation Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. innoprot.com [innoprot.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Androgen Receptor Antagonists
Disclaimer: The term "Androgen receptor antagonist 9" does not correspond to a standardized chemical name. Therefore, this guide provides essential safety and logistical information for the proper disposal of androgen receptor antagonists as a class of research chemicals. Researchers must consult the specific Safety Data Sheet (SDS) for the exact compound in use to ensure full compliance with safety protocols and regulations. Many androgen receptor antagonists are cytotoxic, meaning they are toxic to cells, and should be handled with extreme care.
Immediate Safety and Disposal Protocol
The disposal of any research chemical, including androgen receptor antagonists, must be treated as hazardous waste unless explicitly stated otherwise in the compound-specific SDS. Improper disposal can pose significant risks to human health and the environment.[1][2] The following step-by-step procedure outlines the immediate and essential actions for the safe disposal of these compounds.
Step 1: Consult the Safety Data Sheet (SDS) The SDS is the most critical document for determining the appropriate disposal method.[1][3] It contains detailed information regarding the chemical's properties, hazards, and specific disposal instructions. If an SDS is not readily available, contact the manufacturer to obtain one.
Step 2: Identify and Segregate the Waste Properly segregate waste to prevent dangerous chemical reactions.[4]
-
Unused or Expired Product: Keep the chemical in its original, labeled container.[5] Do not mix it with other waste.
-
Contaminated Materials: Items such as gloves, pipette tips, vials, and bench paper that have come into contact with the androgen receptor antagonist should be considered contaminated waste.[6]
-
Solutions: Liquid waste containing the dissolved compound must be collected in a designated, sealed, and chemically resistant waste container.[6]
Step 3: Use Appropriate Waste Containers All waste must be stored in containers that are:
-
Chemically Compatible: For instance, many acids should not be stored in metal containers.[4]
-
Leak-Proof and Securely Sealed: Containers must have a secure, screw-on cap to prevent spills.[2][5]
-
Properly Labeled: The container must be clearly marked with the words "Hazardous Waste," the full chemical name(s) of the contents, and any associated hazard symbols (e.g., toxic, flammable).[1][7]
Step 4: Store Waste Safely Store waste containers in a designated and secure area, such as a satellite accumulation area (SAA), until they are collected.[7] This area should be well-ventilated and away from incompatible materials. Ensure that all laboratory personnel are aware of the storage location.
Step 5: Arrange for Professional Disposal Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's guidelines and local regulations for specific, non-hazardous materials.[3][8] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your chemical waste.[6] They are responsible for ensuring that the waste is disposed of in compliance with all federal, state, and local regulations.[6]
Data Presentation: Key Safety and Handling Information
The following table summarizes critical information typically found in an SDS for a hazardous research chemical. Researchers should use this as a guide to quickly identify key safety and disposal considerations.
| Parameter | Description | Typical Recommendations |
| Hazard Identification | Describes the potential health and environmental hazards. | Often includes warnings for toxicity, carcinogenicity, and mutagenicity.[9] |
| Personal Protective Equipment (PPE) | Specifies the necessary protective gear. | Safety goggles, chemical-resistant gloves, and a lab coat are standard.[10] |
| Storage Requirements | Outlines the conditions for safe storage. | Store in a cool, dry, well-ventilated area away from incompatible materials.[7] |
| Waste Container Type | Specifies the appropriate containers for waste. | Chemically resistant, leak-proof containers with secure lids.[2] |
| Waste Labeling | Details the required information on waste labels. | "Hazardous Waste," full chemical name, and hazard symbols.[1] |
| Disposal Method | Provides instructions for final disposal. | Disposal through a licensed hazardous waste contractor; incineration is common for cytotoxic waste.[11][12] |
Experimental Protocols and Visualizations
Generalized Signaling Pathway of an Androgen Receptor Antagonist
Androgen receptor (AR) antagonists function by competitively binding to the androgen receptor, thereby inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockage prevents the receptor's activation and subsequent translocation to the nucleus, which in turn inhibits the transcription of androgen-dependent genes that promote cell growth and proliferation.
References
- 1. wattbarind.com [wattbarind.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Safe Chemical Waste Disposal [fishersci.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
Safeguarding Research: A Comprehensive Guide to Handling Androgen Receptor Antagonist 9
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount when working with potent compounds like Androgen Receptor Antagonist 9. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to serve as a preferred resource for laboratory safety and chemical handling.
This guide offers procedural, step-by-step guidance to directly address specific operational questions, building a foundation of trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to minimize exposure and ensure the safety of all laboratory personnel. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Required PPE | Additional Recommendations |
| Handling Solid Compound (e.g., weighing, preparing solutions) | - Chemical-resistant gloves (disposable nitrile) - Safety glasses with side shields or chemical splash goggles - Laboratory coat | - Work should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure. - Consider double-gloving for added protection. |
| Working with Solutions (e.g., cell culture, animal dosing) | - Chemical-resistant gloves (disposable nitrile) - Safety glasses with side shields or chemical splash goggles - Laboratory coat | - A face shield should be worn in addition to goggles if there is a significant splash hazard. |
| General Laboratory Work (in the vicinity of the compound) | - Laboratory coat - Safety glasses - Closed-toe shoes | - Maintain a clean and organized workspace to prevent accidental contact. |
| Spill Cleanup | - Chemical-resistant gloves (double-gloving recommended) - Safety goggles or face shield - Impermeable gown or lab coat - Respiratory protection (e.g., N95 respirator) may be necessary for large spills or powders. | - Refer to the detailed Spill Management Plan below. |
Operational Plan: From Receipt to Experimentation
A clear, step-by-step operational plan ensures consistency and safety in the handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Refer to the product's technical data sheet for specific storage temperature recommendations. The container should be tightly sealed.
Preparation of Stock Solutions
-
Environment: All preparations of stock solutions from the solid compound must be performed in a certified chemical fume hood.
-
Weighing: Tare a suitable container on an analytical balance within the fume hood. Carefully weigh the desired amount of this compound, avoiding the creation of dust.
-
Solubilization: Slowly add the appropriate solvent (e.g., DMSO) to the solid, mixing gently to dissolve. Prepare the highest practical stock concentration to minimize the volume of solvent used.
Experimental Use
-
Labeling: All containers with solutions of this compound must be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Pipetting: Use dedicated, calibrated pipettes for handling solutions. Avoid cross-contamination.
-
Incubation: When used in cell culture, incubate plates in a designated incubator, clearly marked as containing hazardous compounds.
Experimental Protocols: Methodologies for Key Experiments
While specific protocols will vary based on the research objectives, the following provides a detailed methodology for common experiments involving androgen receptor antagonists.
In Vitro Cell-Based Proliferation Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
| Step | Procedure |
| 1. Cell Seeding | Plate prostate cancer cells (e.g., LNCaP, VCaP) in a 96-well plate at a predetermined density and allow them to adhere overnight. |
| 2. Compound Preparation | Prepare a serial dilution of this compound in the appropriate cell culture medium. |
| 3. Treatment | Remove the overnight culture medium and add the medium containing various concentrations of the antagonist or vehicle control to the respective wells. |
| 4. Incubation | Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2. |
| 5. Viability Assessment | Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. |
| 6. Data Acquisition | Measure the luminescence or absorbance using a plate reader. |
| 7. Analysis | Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression curve fit. |
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
| Step | Procedure |
| 1. Animal Model | Use male immunodeficient mice (e.g., NOD-SCID). |
| 2. Cell Implantation | Subcutaneously inject a suspension of human prostate cancer cells (e.g., VCaP) mixed with Matrigel into the flank of each mouse. |
| 3. Tumor Growth Monitoring | Monitor tumor growth regularly by measuring tumor volume with calipers. |
| 4. Randomization and Treatment | When tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups. |
| 5. Compound Administration | Administer this compound or a vehicle control orally or via another appropriate route at a specified dose and schedule. |
| 6. Efficacy Evaluation | Continue to measure tumor volume and body weight throughout the study. |
| 7. Endpoint | At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: All materials that have come into contact with this compound, including unused compound, solutions, contaminated PPE, and labware, must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, pipette tips, vials) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Procedure: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Contact your EHS office for guidance.
Spill Management Plan
In the event of a spill, a prompt and appropriate response is essential to mitigate exposure and contamination.
Small Spills (less than 5 mL of a dilute solution)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.
-
Containment: Cover the spill with absorbent material (e.g., chemical absorbent pads or vermiculite), starting from the outside and working inwards.
-
Cleanup: Carefully collect the absorbent material using forceps or a scoop and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable detergent and water, followed by a rinse with 70% ethanol.
-
Waste Disposal: Dispose of all contaminated materials as hazardous chemical waste.
Large Spills (more than 5 mL of a dilute solution or any amount of solid)
-
Evacuate: Immediately evacuate the area.
-
Alert Supervisor and EHS: Notify your supervisor and your institution's EHS office.
-
Restrict Access: Prevent entry to the affected area.
-
Professional Cleanup: Allow trained emergency response personnel to handle the cleanup.
Visual Guides: Workflows and Pathways
To further clarify procedures and mechanisms, the following diagrams provide visual representations of key processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
